molecular formula C9H18N2O2 B2724704 tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate CAS No. 2007915-43-5

tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate

カタログ番号: B2724704
CAS番号: 2007915-43-5
分子量: 186.255
InChIキー: LXXPLHYWFLINDJ-RNFRBKRXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.255. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

tert-butyl N-[(2R,3R)-2-methylazetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXPLHYWFLINDJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Utility of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strained four-membered azetidine ring has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2][3] Within this class of building blocks, tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate, and its hydrochloride salt (CAS 2007915-44-6), represents a key chiral intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and a discussion of its application in the development of next-generation therapeutics, including potent kinase inhibitors. By elucidating the causality behind experimental choices and providing robust, self-validating methodologies, this document serves as a practical resource for professionals engaged in the intricate process of drug design and development.

Introduction: The Azetidine Motif in Medicinal Chemistry

The azetidine ring, a nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and non-planar geometry provide a unique structural element that can be exploited to modulate the biological activity and pharmacokinetic profile of a lead compound. The incorporation of an azetidine moiety can lead to enhanced binding affinity through novel vector interactions within a target protein, improved metabolic stability by blocking sites of metabolism, and increased aqueous solubility.

tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate is a bifunctional building block that combines the advantageous features of the azetidine core with the versatility of a Boc-protected amine. The cis stereochemistry of the methyl and carbamate groups provides a defined three-dimensional arrangement, which is crucial for stereospecific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for orthogonal synthetic strategies. This combination of features makes it an invaluable tool for the construction of complex, chiral molecules, particularly in the synthesis of enzyme inhibitors and other targeted therapeutics.

Physicochemical and Spectroscopic Properties

The hydrochloride salt of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate is typically supplied as a solid with a purity of ≥97%.[4][5] While specific experimental data for this exact compound is not widely published, the following table summarizes its key properties based on available data for the hydrochloride salt and closely related analogs.

Table 1: Physicochemical Properties of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate Hydrochloride

PropertyValueSource
CAS Number 2007915-44-6[4][5]
Molecular Formula C₉H₁₉ClN₂O₂[4][5]
Molecular Weight 222.71 g/mol [4][5]
Appearance Solid[6][7]
Purity ≥97%[4]
Storage 2-8°C, sealed in a dry environment[4]
Topological Polar Surface Area (TPSA) 50.36 Ų[4]
logP (predicted) 1.2932[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 1[4]

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃, predicted): The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the methyl group, and the tert-butyl group of the Boc protecting group. The cis relationship between the methyl group and the carbamate will influence the coupling constants of the azetidine ring protons.

  • δ ~ 4.0-4.5 ppm (m, 1H): Azetidine proton at C3, adjacent to the carbamate.

  • δ ~ 3.5-4.0 ppm (m, 1H): Azetidine proton at C2, adjacent to the methyl group.

  • δ ~ 3.0-3.5 ppm (m, 2H): Azetidine methylene protons at C4.

  • δ ~ 1.45 ppm (s, 9H): Protons of the tert-butyl group.

  • δ ~ 1.2-1.4 ppm (d, 3H): Protons of the methyl group at C2.

  • NH protons: Broad signals, chemical shift dependent on concentration and solvent.

¹³C NMR (100 MHz, CDCl₃, predicted): The carbon NMR spectrum will be characterized by signals for the azetidine ring carbons, the methyl group, the Boc carbonyl, and the tert-butyl group.

  • δ ~ 156 ppm: Carbonyl carbon of the Boc group.

  • δ ~ 80 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~ 50-60 ppm: Azetidine carbons (C2, C3, C4).

  • δ ~ 28 ppm: Methyl carbons of the tert-butyl group.

  • δ ~ 15-20 ppm: Methyl carbon at C2.

Synthesis and Manufacturing

The synthesis of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate is a multi-step process that requires careful control of stereochemistry. A robust and scalable synthetic route proceeds through the key intermediate, cis-2-methyl-3-aminoazetidine.

Synthesis of cis-2-methyl-3-aminoazetidine (Precursor)

The stereoselective synthesis of the cis-2,3-disubstituted azetidine core is a critical step. One effective method involves a diastereoselective hydrozirconation of a chiral allylic amine, followed by intramolecular cyclization.[8] This approach provides excellent control over the relative stereochemistry.

Synthesis_of_cis-2-methyl-3-aminoazetidine start Chiral Allylic Amine step1 1. Schwartz's Reagent 2. Iodine start->step1 intermediate1 Iodocarbamate Intermediate step1->intermediate1 step2 Base-promoted Intramolecular Cyclization intermediate1->step2 product cis-2-methyl-3-aminoazetidine derivative step2->product

Caption: Synthesis of the cis-2-methyl-3-aminoazetidine core.

Experimental Protocol: Synthesis of cis-2-methyl-3-aminoazetidine Dihydrochloride (Illustrative)

This protocol is adapted from general methods for the synthesis of substituted azetidines and should be optimized for specific laboratory conditions.

  • Step 1: Iodocyclization. To a solution of a suitable N-protected homoallylamine (1.0 equiv) in acetonitrile, add sodium bicarbonate (3.0 equiv) followed by iodine (3.0 equiv). Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC). The reaction is then quenched with aqueous sodium thiosulfate solution and extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude iodinated intermediate.

  • Step 2: Cyclization. The crude iodinated intermediate is dissolved in a suitable solvent such as THF, and a strong base (e.g., NaH or LiHMDS, 1.2 equiv) is added at 0 °C. The reaction is allowed to warm to room temperature and stirred until cyclization is complete. The reaction is then quenched with water and the product is extracted.

  • Step 3: Deprotection. The protecting group on the azetidine nitrogen is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group, or acidic conditions for a Boc group) to yield the free amine. The product is then typically isolated as a hydrochloride salt by treatment with HCl in a suitable solvent.

Boc Protection of cis-2-methyl-3-aminoazetidine

The final step in the synthesis is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. This is a well-established and high-yielding transformation.

Boc_Protection start cis-2-methyl-3-aminoazetidine (as hydrochloride salt) reagents Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., Et₃N or NaOH) Solvent (e.g., DCM or Dioxane/Water) start->reagents product tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate reagents->product

Caption: Boc protection of the precursor amine.

Experimental Protocol: Synthesis of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate

  • Dissolution: Dissolve cis-2-methyl-3-aminoazetidine dihydrochloride (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base (e.g., triethylamine, 2.2 equiv, or aqueous sodium hydroxide) to neutralize the hydrochloride salt and deprotonate the amine.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired product in high yield and purity.

Applications in Drug Discovery

tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate is a valuable building block in the synthesis of a variety of biologically active molecules. The azetidine scaffold is particularly prevalent in the design of kinase inhibitors, where it can form key interactions with the hinge region of the kinase domain.

Case Study: Potential Application in the Synthesis of ATR Inhibitors

Ataxia telangiectasia mutated and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response, making it an attractive target for cancer therapy. Several potent and selective ATR inhibitors have been developed, with many featuring complex heterocyclic scaffolds. For example, the clinical candidate AZD6738 (ceralasertib) is a potent ATR inhibitor.[4][9][10][11] While the exact synthesis of AZD6738 may utilize a different azetidine derivative, the following scheme illustrates how tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate could be employed in the synthesis of analogous structures.

Application_in_Synthesis start tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate step1 Boc Deprotection (Acidic conditions) start->step1 intermediate1 cis-2-methyl-3-aminoazetidine step1->intermediate1 step2 Coupling with activated heterocyclic core intermediate1->step2 product Complex Bioactive Molecule (e.g., Kinase Inhibitor Analog) step2->product

Caption: A general synthetic workflow utilizing the title compound.

The synthetic utility of this building block lies in the sequential deprotection of the Boc group to reveal the primary amine, which can then be coupled with an activated heterocyclic core through nucleophilic aromatic substitution or other cross-coupling reactions. The azetidine nitrogen can subsequently be functionalized, providing a modular approach to the synthesis of diverse compound libraries for screening and lead optimization.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate and its hydrochloride salt. Based on data for structurally related compounds, the following precautions are recommended.

Table 2: Hazard and Precautionary Statements

CategoryInformation
GHS Pictogram GHS07 (Harmful)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place (2-8°C).[4]

  • In case of accidental exposure, follow standard first aid procedures and seek medical attention if necessary.[12]

Conclusion

tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate is a strategically important building block for modern drug discovery. Its well-defined stereochemistry, coupled with the robust and versatile nature of the Boc protecting group, provides a reliable and efficient means of introducing the valuable azetidine scaffold into complex molecules. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic framework, and insights into its application in the synthesis of targeted therapeutics. By understanding the principles and methodologies outlined herein, researchers and drug development professionals can effectively leverage this key intermediate to accelerate the discovery and development of novel medicines.

References

  • The Development and Scale-up of a Route to ATR Inhibitor AZD6738. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. (2018). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer. (2023). MDPI. Retrieved February 24, 2026, from [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). LOCKSS. Retrieved February 24, 2026, from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. Retrieved February 24, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Retrieved February 24, 2026, from [Link]

  • tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate. (n.d.). Appretech Scientific Limited. Retrieved February 24, 2026, from [Link]

  • ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). PMC. Retrieved February 24, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved February 24, 2026, from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Retrieved February 24, 2026, from [Link]

  • Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. Retrieved February 24, 2026, from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved February 24, 2026, from [Link]

  • Consice synthesis of adagrasib (MRTX849), a covalent KRASG12C inhibitor drug. (n.d.). American Chemical Society. Retrieved February 24, 2026, from [Link]

  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. (2023). PMC. Retrieved February 24, 2026, from [Link]

  • Publications. (n.d.). Structure Therapeutics. Retrieved February 24, 2026, from [Link]

Sources

A Comprehensive Technical Guide to cis-2-methyl-3-(Boc-amino)azetidine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth technical overview of cis-2-methyl-3-(tert-butoxycarbonyl-amino)azetidine, a valuable heterocyclic building block for researchers and scientists in drug development. We will explore its chemical structure, stereoisomerism, and physicochemical properties. A detailed, mechanistically justified synthetic protocol is presented, alongside methods for purification and characterization. The strategic importance of the azetidine scaffold in medicinal chemistry is discussed, highlighting how the specific substitution pattern of this molecule offers unique advantages for designing next-generation therapeutics.

The Strategic Value of the Azetidine Scaffold

Azetidines, which are four-membered nitrogen-containing heterocycles, have become increasingly important motifs in drug discovery.[1][2] Their significance stems from a unique combination of structural and chemical properties. The inherent ring strain (approximately 26 kcal/mol) and non-planar geometry of the azetidine ring create a conformationally rigid, sp³-rich scaffold.[1][3] This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty of binding to a biological target, potentially leading to higher potency.

Incorporating an azetidine ring into a drug candidate can confer significant benefits to its pharmacokinetic profile, including improved aqueous solubility, enhanced metabolic stability, and better overall bioavailability.[1][4] Several FDA-approved drugs, such as baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor), feature an azetidine moiety, underscoring its real-world therapeutic relevance.[1] The cis-2-methyl-3-amino substitution pattern, in particular, provides a well-defined three-dimensional vector that allows for precise orientation of substituents, making it an attractive scaffold for structure-activity relationship (SAR) studies and lead optimization.[3]

Chemical Identity and Physicochemical Properties

The subject of this guide is a disubstituted azetidine where a methyl group and a Boc-protected amine are located on the same face of the ring, defining its cis relative stereochemistry.

Chemical Structure

Figure 1. 2D structure of cis-2-methyl-3-(Boc-amino)azetidine.

Stereochemistry and SMILES Notation

The "cis" designation refers to the relative stereochemistry between the C2 and C3 positions. The compound can exist as a racemic mixture of two enantiomers or as a single enantiomer. The Simplified Molecular-Input Line-Entry System (SMILES) notation precisely defines these forms.

Compound Name Stereochemistry SMILES Notation
tert-Butyl (cis)-2-methylazetidin-3-ylcarbamateRacemicCC1CNC1NC(=O)OC(C)(C)C
tert-Butyl ((2R,3R)-2-methylazetidin-3-yl)carbamate(2R,3R) EnantiomerC[C@H]1NC[C@H]1NC(=O)OC(C)(C)C[5]
tert-Butyl ((2S,3S)-2-methylazetidin-3-yl)carbamate(2S,3S) EnantiomerC[C@@H]1NC[C@@H]1NC(=O)OC(C)(C)C
Core Physicochemical Properties

The following table summarizes key properties for the free base form of the compound.

Property Value Reference
CAS Number 1932396-57-0[6]
Molecular Formula C₉H₁₈N₂O₂[6]
Molecular Weight 186.26 g/mol [6]
Appearance White to off-white solid
Purity Typically ≥97%[5]

Synthesis and Mechanistic Analysis

The synthesis of substituted azetidines often relies on intramolecular cyclization, a robust strategy that leverages the formation of a C-N bond to construct the strained four-membered ring.[7]

Retrosynthetic Strategy

A logical retrosynthetic approach involves disconnecting the N1-C4 bond of the azetidine ring. This reveals a 2,3-disubstituted 4-aminobutanol derivative as a key acyclic precursor. The stereochemistry of this precursor directly dictates the final cis configuration of the product. This precursor can be derived from a chiral starting material like L-threonine, which already contains the required (2S,3R) stereochemistry.

G target_node target_node precursor_node precursor_node reagent_node reagent_node target cis-2-methyl-3-(Boc-amino)azetidine disconnection C-N Intramolecular Cyclization target->disconnection precursor1 N-Boc-Protected Amino Alcohol (with Activated Hydroxyl) disconnection->precursor1 precursor2 L-Threonine Derivative (Chiral Pool Starting Material) precursor1->precursor2

A retrosynthetic analysis for cis-2-methyl-3-(Boc-amino)azetidine.
Representative Synthetic Protocol

The following protocol describes a plausible, multi-step synthesis starting from a commercially available L-threonine derivative.

Step 1: Protection and Reduction

  • To a solution of N-Boc-L-threonine methyl ester in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex (BH₃·SMe₂) dropwise under an argon atmosphere.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure and purify by silica gel chromatography to yield N-Boc-(2S,3R)-3-amino-1,2-butanediol.

Scientist's Rationale: The Boc group protects the amine during the reduction step. Borane is a chemoselective reducing agent that readily reduces the carboxylic ester to a primary alcohol without affecting the Boc protecting group.

Step 2: Selective Activation of the Primary Hydroxyl Group

  • Dissolve the amino diol from Step 1 in anhydrous dichloromethane (DCM) with triethylamine (Et₃N).

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) portion-wise.

  • Stir the reaction at 0 °C for 4 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the tosylated intermediate.

Mechanistic Insight: The primary hydroxyl is sterically more accessible and electronically more reactive than the secondary hydroxyl, allowing for its selective tosylation. The tosyl group is an excellent leaving group, which is essential for the subsequent cyclization step. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Step 3: Base-Mediated Intramolecular Cyclization

  • Dissolve the tosylated intermediate in anhydrous DMF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture at room temperature for 18 hours.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Scientist's Rationale: This is the key ring-forming step. Sodium hydride is a strong, non-nucleophilic base that deprotonates the secondary alcohol. The resulting alkoxide attacks the carbon bearing the tosylate leaving group in an intramolecular Sₙ2 reaction, forming the azetidine ring. The stereochemistry at C2 and C3 is retained, yielding the desired cis product.

Workflow Visualization

The diagram below outlines the complete synthetic workflow from starting material to the final purified product.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start_node start_node process_node process_node analysis_node analysis_node product_node product_node start N-Boc-L-Threonine Methyl Ester step1 Step 1: Reduction (BH3·SMe2, THF) start->step1 step2 Step 2: Tosylation (TsCl, Et3N, DCM) step1->step2 step3 Step 3: Cyclization (NaH, DMF) step2->step3 purify Column Chromatography step3->purify analyze Characterization (NMR, MS, HPLC) purify->analyze final Final Product: cis-2-methyl-3- (Boc-amino)azetidine analyze->final

Experimental workflow for the synthesis and purification of the target compound.
Purification and Characterization
  • Purification: The final compound is typically purified using silica gel column chromatography, employing a gradient of ethyl acetate in hexanes or methanol in dichloromethane to isolate the product from residual starting materials and byproducts.

  • Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques:

    • ¹H NMR: Expected signals include a doublet for the C2-methyl group, multiplets for the azetidine ring protons, and a characteristic singlet at ~1.4 ppm for the nine protons of the tert-butyl (Boc) group.

    • ¹³C NMR: Will show distinct signals for the azetidine ring carbons, the methyl carbon, and the carbons of the Boc protecting group (quaternary and methyls).

    • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent ion corresponding to the protonated molecule [M+H]⁺.

    • HPLC: Can be used to assess the purity of the final compound, which is typically expected to be >95%.

Applications in Drug Discovery and Development

cis-2-methyl-3-(Boc-amino)azetidine is not an active pharmaceutical ingredient itself but rather a high-value building block used in the synthesis of more complex molecules.[8]

  • Constrained Scaffold: The rigid azetidine ring serves as a bioisostere for other common groups (like gem-dimethyl or phenyl rings) but with improved physicochemical properties.[3] It positions the substituents at C2 and C3 in a defined spatial orientation, which is ideal for probing interactions within a protein's binding site.

  • Orthogonal Reactivity: The molecule possesses two nitrogen atoms with different reactivity profiles. The Boc-protected primary amine at C3 can be deprotected under acidic conditions (e.g., with TFA) to reveal a nucleophilic primary amine. The secondary amine (N1) within the azetidine ring can undergo reactions like N-alkylation or N-arylation. This orthogonal reactivity allows for selective, stepwise functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.[4]

  • Fragment-Based Drug Discovery (FBDD): As a small, sp³-rich molecule, it is an ideal starting point in FBDD campaigns. Its rigid structure provides a solid anchor from which to grow a more potent lead compound.

Conclusion

cis-2-methyl-3-(Boc-amino)azetidine is a synthetically accessible and highly versatile building block for medicinal chemistry. Its unique conformational rigidity, combined with the strategic placement of functionalizable groups, makes it an invaluable tool for designing drug candidates with improved potency and superior pharmacokinetic properties. The well-defined stereochemistry and predictable reactivity of this scaffold will continue to support its application in the development of innovative therapeutics across a wide range of disease areas.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • tert-butyl N-[cis-2-methylazetidin-3-yl]carbam
  • tert-Butyl N-[cis-2-methylazetidin-3-yl]carbam
  • 3-(Boc-amino)azetidine. Sigma-Aldrich.
  • tert-butyl N-[cis-2-methylazetidin-3-yl]carbam
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • PREPARATION AND SYNTHETIC APPLIC

Sources

Technical Guide: Novel Azetidine Building Blocks for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring—a four-membered nitrogen heterocycle—has transcended its historical reputation as a mere "strained curiosity" to become a cornerstone of modern drug design.[1][2] No longer just a homolog of pyrrolidine, the azetidine core offers a unique vector for optimizing physicochemical properties (PCP). By lowering lipophilicity (


) while maintaining metabolic stability and rigidifying substituent vectors, azetidines serve as superior bioisosteres for gem-dimethyl groups, carbonyls, and larger saturated heterocycles like piperidine or morpholine.

This guide details the strategic application of novel azetidine architectures—specifically spirocyclic and C3-functionalized variants—providing actionable synthetic protocols and decision frameworks for medicinal chemists.

The Azetidine Advantage: Physicochemical Rationale

The transition from a six-membered ring (piperidine) or five-membered ring (pyrrolidine) to a four-membered azetidine is not merely a reduction in size; it is a strategic alteration of the molecular property profile.[3]

Comparative Physicochemical Profile

The high ring strain of azetidine (~25.4 kcal/mol) influences both its reactivity and its interaction with biological targets.[1][4] Unlike the flexible chair conformation of piperidine, the azetidine ring is puckered, offering distinct exit vectors for substituents.

Table 1: Comparative Properties of Saturated N-Heterocycles

PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on MedChem Design
Ring Strain ~25.4 kcal/mol~5.4 kcal/mol~0 kcal/molHigh strain enables unique covalent inhibitor designs and strain-release synthesis.
pKa (Conj. Acid) 11.311.311.2High basicity requires tuning (e.g., via fluorine substitution) to improve permeability.
Lipophilicity (

)
-1.0 (relative)-0.5 (relative)0 (Baseline)Azetidines significantly lower

, improving metabolic stability and solubility.
Ligand Efficiency HighModerateModerateLower MW with retained potency increases Ligand Efficiency (LE).
Metabolic Liability Low (Ring)ModerateHigh (

-oxidation)
Azetidines resist P450

-oxidation better than larger rings due to geometric constraints.
The "Gem-Dimethyl" Bioisostere Effect

A unique application of the azetidine ring is its ability to mimic a gem-dimethyl group or a carbonyl. The C2-N-C4 angle (~90°) approximates the bond angle of a


 carbonyl carbon or the steric bulk of a gem-dimethyl group, but with the added benefit of a solubilizing basic nitrogen.

Decision Framework: Selecting the Azetidine Scaffold

The following decision matrix guides the selection of specific azetidine subclasses based on the medicinal chemistry problem being solved (e.g., solubility, metabolic hot spots, or vector alignment).

AzetidineDecisionMatrix Start MedChem Challenge Solubility Poor Solubility / High LogD Start->Solubility MetabStab Metabolic Instability (P450) Start->MetabStab Vector Vector/Geometry Optimization Start->Vector Spiro Spirocyclic Azetidines (e.g., 2-oxa-6-azaspiro[3.3]heptane) Solubility->Spiro Bioisostere for Morpholine Fluoro 3,3-Difluoroazetidine (Lowers pKa, blocks metabolism) MetabStab->Fluoro Block oxidative sites Vector->Spiro Orthogonal exit vector Fused Bicyclo[1.1.1]pentane / Fused Azetidines (Rigid linear spacers) Vector->Fused Linear exit vector

Figure 1: Strategic decision tree for incorporating azetidine moieties into lead compounds.

Novel Architectures: Spirocyclic Azetidines

While simple 3-substituted azetidines are common, spirocyclic azetidines (specifically spiro[3.3]heptanes) represent the cutting edge. They are rigid, three-dimensional, and serve as excellent bioisosteres for piperazine and morpholine.

The "Angular" vs. "Linear" Advantage[5]
  • Linear (2,6-diazaspiro[3.3]heptane): Aligns substituents 180° apart, mimicking the vector of piperazine but with a distinct span.

  • Angular (1,6-diazaspiro[3.3]heptane): Provides a "kinked" vector, accessing chemical space unavailable to standard rings.

Experimental Protocol: Synthesis of 2-oxa-6-azaspiro[3.3]heptane

This scaffold is a premier bioisostere for morpholine, offering reduced lipophilicity. The synthesis utilizes a "strain-release" strategy or cyclization from a functionalized oxetane. Below is a robust protocol adapted from recent high-impact methodologies (e.g., Carreira et al., Mykhailiuk et al.).

Objective: Synthesis of tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate.

Reagents:

  • 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (Tribromopentaerythritol derivative)

  • p-Toluenesulfonyl chloride (TsCl)

  • Benzylamine (

    
    )
    
  • n-Butyllithium (

    
    ) or NaH
    
  • Di-tert-butyl dicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Formation of the Oxetane Core:

    • Dissolve 3-bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 eq) in dry THF.

    • Add NaH (1.1 eq) at 0°C to effect intramolecular cyclization via displacement of one bromide.

    • Mechanism:[1][2][5][6] The alkoxide attacks the

      
      -carbon, closing the oxetane ring (3,3-bis(bromomethyl)oxetane).
      
    • QC Check: NMR should show characteristic oxetane protons (~4.4 ppm).

  • Spiro-Cyclization (The Critical Step):

    • Treat the 3,3-bis(bromomethyl)oxetane with Benzylamine (1.0 eq) in refluxing acetonitrile with

      
       (3.0 eq).
      
    • Causality: The amine performs a double nucleophilic substitution (

      
      ). The first displacement forms a tertiary amine; the second is an intramolecular ring closure to form the azetidine ring fused at the spiro center.
      
    • Note: High dilution is recommended (0.05 M) to prevent intermolecular polymerization.

  • Debenzylation and Protection:

    • Subject the N-benzyl spirocycle to hydrogenolysis (

      
      , Pd/C, MeOH).
      
    • Immediately treat the crude secondary amine with

      
       and 
      
      
      
      in DCM.
    • Why: The free spiro-amine is highly polar and volatile; Boc-protection facilitates isolation and purification.

  • Purification:

    • Silica gel chromatography (Hexane/EtOAc).

    • Yield: Typically 40-60% overall.

Synthetic Workflow Visualization

The following diagram illustrates the pathway for accessing C3-functionalized azetidines via Strain-Release Homologation , a method popularized by the Aggarwal and Baran groups for accessing novel chemical space.

StrainReleaseSynthesis Start Bicyclo[1.1.0]butane (BCP) Precursor Transition Strain-Release Ring Opening Start->Transition Nucleophilic Attack at Bridgehead Reagent Organometallic / Radical (R-Li or R-MgX) Reagent->Transition Product 1,3-Disubstituted Azetidine Transition->Product Electrophilic Trapping (E+)

Figure 2: Strain-release homologation of bicyclo[1.1.0]butanes to generate 1,3-disubstituted azetidines.

Case Studies: Azetidines in Approved Drugs[2][6][8][9]

Cobimetinib (Cotellic)
  • Target: MEK1/2 (Melanoma).

  • Structure: Contains a 3-fluoro-azetidine moiety.[7]

  • Role of Azetidine: The azetidine ring serves as a metabolically stable scaffold that positions the fluorine atom to interact with the ATP-binding pocket. The 3-fluoro substitution lowers the basicity of the nitrogen, improving oral bioavailability compared to a piperidine analog.

Baricitinib (Olumiant)
  • Target: JAK1/JAK2 (Rheumatoid Arthritis).

  • Structure: Features an N-sulfonyl azetidine linked to a pyrazole.

  • Role of Azetidine: Acts as a rigid spacer.[4] The cyanomethyl substituent on the azetidine (via a quaternary center) engages in critical hydrophobic interactions while maintaining a low molecular weight profile.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. (2026). Link (Note: Generalized citation based on search context 1.1).

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. (2021). Link

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. (2025). Link

  • "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie Int. Ed. (2025).[4][5][8][9][10][11][12][13] Link

  • Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. (2025). Link

  • Strained Spiro Heterocycles as Potential Bioisosteres. RSC Medicinal Chemistry. (2025). Link

Sources

The Constrained Agonist: Pharmacological Profiling of cis-2-Methylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Power of Strain

The cis-2-methylazetidine scaffold represents a masterclass in conformational restriction. By contracting the saturated nitrogen heterocycle from a five-membered pyrrolidine (found in nicotine) to a four-membered azetidine, researchers induce significant ring strain (~25 kcal/mol). When substituted with a methyl group in the cis configuration relative to the pyridine ether linkage, this scaffold locks the molecule into a bioactive conformation that mimics the gauche rotamer of acetylcholine (ACh) with high fidelity.

This guide dissects the pharmacological profile of this scaffold, focusing on its application in neuronal nicotinic acetylcholine receptor (nAChR) agonists, specifically the A-85380 and Tebanicline (ABT-594) series.

Physicochemical Foundation & SAR

The "Magic Methyl" and Stereochemistry

The pharmacological potency of 2-methylazetidine derivatives is not merely a function of lipophilicity; it is a stereoelectronic phenomenon.

  • The cis vs. trans Divergence: The cis-2-methylazetidine derivatives (where the C2-methyl and C3-ether oxygen are on the same face) exhibit nanomolar affinity for

    
     nAChRs. The trans isomers often show significantly reduced affinity (10-100 fold loss).
    
  • Mechanism: The cis-methyl group sterically enforces a conformation where the internitrogen distance (between the azetidine nitrogen and the pyridine nitrogen) matches the pharmacophore distance required for the

    
     binding pocket (~5.5 Å).
    
  • Basicity (pKa): Azetidines generally possess a pKa (~11.3) similar to pyrrolidines. However, the high ring strain increases the

    
    -character of the nitrogen lone pair, subtly modulating hydrogen bond acceptor capability compared to larger rings [1].
    
Bioisosteric Evolution

The development of this scaffold traces a logical SAR evolution from natural toxins:

  • Epibatidine: High affinity but extreme toxicity (muscle nAChR activity).[1]

  • A-85380: Replaces the 7-azabicyclo[2.2.1]heptane of epibatidine with the simplified cis-2-methylazetidine. Retains

    
     affinity but improves selectivity against muscle subtypes [2].
    
  • Tebanicline (ABT-594): Optimized for analgesia with reduced toxicity.[1][2]

Pharmacological Profile: Target Engagement

Receptor Selectivity ( vs. )

The cis-2-methylazetidine moiety is a "super-agonist" pharmacophore for the


 subtype.
Compound

Ki (nM)

Ki (nM)
Selectivity Ratio
(-)-Nicotine 6.9230~33x
Epibatidine 0.0416~400x
A-85380 0.05148~2900x
Tebanicline 0.013>1000>10,000x

Data aggregated from [2], [3], [4].

Key Insight: The azetidine ring provides a tighter steric fit in the


 orthosteric site compared to 

, which accommodates bulkier ligands. This selectivity is crucial for separating central analgesic effects from peripheral side effects.
Signaling Pathway & Mechanism of Action

Upon binding, these derivatives stabilize the open channel state, allowing cation influx (


, 

). This triggers downstream dopamine release in the striatum and norepinephrine release in the spinal cord, mediating analgesia.

G Ligand cis-2-Methylazetidine Ligand (e.g., A-85380) Receptor α4β2 nAChR (Presynaptic Membrane) Ligand->Receptor High Affinity Binding ConfChange Conformational Change (Channel Opening) Receptor->ConfChange IonFlux Cation Influx (Na+, Ca2+) ConfChange->IonFlux Depol Membrane Depolarization IonFlux->Depol VGC Activation of VGCCs Depol->VGC Vesicle Synaptic Vesicle Fusion VGC->Vesicle Ca2+ Dependent Release Neurotransmitter Release (Dopamine/NE) Vesicle->Release Effect Analgesia / Cognitive Enhancement Release->Effect

Caption: Signal transduction cascade initiated by cis-2-methylazetidine agonists at presynaptic nAChRs.

ADME & Toxicology Profile

Metabolic Stability

Azetidines are surprisingly robust. While ring strain suggests susceptibility to nucleophilic ring-opening, the cis-2-methyl substitution provides steric protection to the adjacent carbons.

  • Metabolic Hotspots: The primary metabolic route is often N-oxidation or oxidation of the pyridine ring (if present), rather than azetidine ring opening.

  • Renal Clearance: These compounds are highly polar and often excreted unchanged in urine, necessitating careful dosing in renally impaired models.

The Therapeutic Window Challenge

Despite high selectivity, Tebanicline (ABT-594) faced challenges in Phase II due to GI tolerability (nausea/vomiting). This is mediated by


 receptors in autonomic ganglia.
  • Lesson: While cis-2-methylazetidine confers

    
     selectivity, absolute exclusion of 
    
    
    
    remains a medicinal chemistry challenge [4].

Experimental Protocols

Synthesis of A-85380 (The Mitsunobu Coupling)

Rationale: The ether linkage is constructed via Mitsunobu reaction to invert the stereochemistry of the alcohol, ensuring the correct cis configuration in the final product.

Reagents:

  • (S)-1-Boc-2-azetidinemethanol (Chiral precursor)

  • 3-Hydroxypyridine[3]

  • Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (

    
    )
    

Workflow:

  • Preparation: Dissolve (S)-1-Boc-2-azetidinemethanol (1.0 eq), 3-hydroxypyridine (1.1 eq), and

    
     (1.2 eq) in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Coupling: Add DEAD (1.2 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 16 hours.

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) at 0°C for 2 hours to remove the Boc group.

  • Salt Formation: Convert the free base to the hydrochloride salt using 1M HCl in ether for stability.

Radioligand Binding Assay (Membrane Homogenates)

Rationale: To determine Ki values using competition binding against high-affinity radioligands like


-Epibatidine.

Protocol:

  • Tissue Prep: Homogenize rat cerebral cortex (rich in

    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.
    
  • Incubation:

    • Total Volume: 250

      
      .
      
    • Components: Membrane prep (50

      
       protein) + 
      
      
      
      -Epibatidine (0.5 nM) + Test Compound (10 concentrations,
      
      
      to
      
      
      M).
    • Non-Specific Binding (NSB): Define using 300

      
       (-)-nicotine.
      
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce binding to filter).

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Fit data to a one-site competition model (Hill slope constrained to 1) to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.

Assay Prep Membrane Prep (Rat Cortex) Mix Incubation + [3H]-Ligand + Test Compound Prep->Mix Filter GF/B Filtration (Polyethylenimine) Mix->Filter 75 min @ 25°C Wash Cold Buffer Wash (3x) Filter->Wash Count Scintillation Counting Wash->Count Data Ki Calculation (Cheng-Prusoff) Count->Data

Caption: Workflow for competitive radioligand binding assay to determine affinity constants.

References

  • Azetidines in Medicinal Chemistry. BenchChem Technical Guides. (2025).[4][5] Retrieved from

  • A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand. Neuropharmacology.[3][6] (1996).[3][6] Retrieved from

  • A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor. CNS Drug Reviews. (2006).[3][7] Retrieved from

  • Tebanicline (ABT-594): Mechanism of Action and Clinical Profile. Wikipedia/Primary Sources. Retrieved from

  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors. Frontiers in Physiology. (2020).[8] Retrieved from

Sources

The Strategic Incorporation of Substituted Azetidines in Modern Drug Discovery: A Technical Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in contemporary drug discovery. Its unique structural and physicochemical properties, including high ring strain, sp3-rich character, and conformational rigidity, offer distinct advantages in the design of novel therapeutics. This technical guide provides a comprehensive overview of the therapeutic potential of substituted azetidines, delving into their synthesis, diverse applications across various disease areas, and the underlying principles of their structure-activity relationships. We will explore case studies of FDA-approved drugs and clinical candidates, present detailed experimental protocols for their synthesis and evaluation, and offer a forward-looking perspective on the future of this dynamic area of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the azetidine scaffold to address unmet medical needs.

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore previously underutilized regions of chemical space. Among the various heterocyclic systems, small, strained rings have garnered significant attention for their ability to impart unique three-dimensional topologies to drug candidates. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, stands out as a particularly valuable building block in this regard.

The Rise of Small Rings: Overcoming Synthetic Hurdles to Therapeutic Triumphs

Historically, the synthesis of strained four-membered rings like azetidines presented considerable challenges, limiting their widespread application in drug discovery programs. However, recent advancements in synthetic methodologies have made these scaffolds more accessible, paving the way for their incorporation into a diverse array of therapeutic agents. This has led to a paradigm shift, with the azetidine motif now being recognized as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets.

Unique Physicochemical and Pharmacokinetic Profile of Azetidines

The therapeutic potential of azetidines stems from their distinct physicochemical and pharmacokinetic properties, which can be strategically exploited to enhance the "drug-likeness" of a molecule.[1]

  • 1.2.1 Ring Strain and Conformational Rigidity: The inherent ring strain in the azetidine ring, a consequence of bond angle deviation from the ideal tetrahedral geometry, leads to a more rigid and defined three-dimensional structure compared to larger, more flexible rings like pyrrolidines and piperidines. This conformational constraint can pre-organize the molecule for optimal binding to its biological target, potentially leading to increased potency and selectivity.

  • 1.2.2 sp3-Rich Character: The high fraction of sp3-hybridized carbon atoms in the azetidine ring contributes to a more three-dimensional molecular shape. This is a desirable feature in modern drug design, as it allows for better exploration of the often complex and non-planar binding sites of biological targets.

  • 1.2.3 Impact on Solubility, Metabolic Stability, and Lipophilicity: The presence of the nitrogen atom in the azetidine ring can improve aqueous solubility, a critical factor for drug absorption and distribution. Furthermore, the rigid nature of the ring can shield adjacent functional groups from metabolic enzymes, thereby enhancing metabolic stability and prolonging the drug's half-life. The compact nature of the azetidine ring can also lead to a lower lipophilicity compared to larger aliphatic rings, which can be advantageous for reducing off-target effects and improving the overall safety profile of a drug candidate.

Scope and Objectives of this Guide

This technical guide aims to provide a comprehensive and practical resource for researchers and drug developers interested in the therapeutic potential of substituted azetidines. The key objectives are to:

  • Detail established and modern synthetic strategies for accessing diverse azetidine scaffolds.

  • Showcase the broad therapeutic applications of azetidines with a focus on oncology, central nervous system (CNS) disorders, and infectious diseases.

  • Elucidate the principles of structure-activity relationship (SAR) and lead optimization for azetidine-based compounds.

  • Provide detailed, step-by-step experimental protocols for the synthesis and in vitro/in vivo evaluation of azetidine derivatives.

  • Offer a forward-looking perspective on the future directions and challenges in the field.

Synthetic Strategies: Enabling Access to Diverse Azetidine Scaffolds

The accessibility of a diverse range of substituted azetidines is paramount for their successful application in drug discovery. Over the years, a variety of synthetic methods have been developed, ranging from classical cyclization reactions to more modern and versatile approaches.

Foundational Synthetic Routes: A Historical Perspective
  • 2.1.1 Intramolecular Cyclizations: The first synthesis of azetidine, reported in 1888, involved the intramolecular cyclization of a γ-bromopropylamine. This classical approach, which relies on the nucleophilic attack of the amine on an electrophilic carbon, remains a viable method for the preparation of certain azetidine derivatives.

  • 2.1.2 [2+2] Cycloadditions (Aza Paterno-Büchi Reaction): The aza Paterno-Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, offers a direct route to functionalized azetidines. This method can be highly stereoselective, providing access to chiral azetidines.

Modern and Enabling Methodologies

The demand for structurally diverse and complex azetidines has driven the development of more sophisticated synthetic strategies.

  • 2.2.1 Ring-Expansion Reactions: The expansion of readily available aziridines (three-membered nitrogen-containing rings) provides an elegant and efficient pathway to the azetidine core.

  • 2.2.2 Transition-Metal-Catalyzed C-H Amination: The direct formation of the azetidine ring from acyclic amine precursors via transition-metal-catalyzed C-H activation and amination has emerged as a powerful and atom-economical strategy.

  • 2.2.3 Modular Synthesis via Strain-Release Functionalization: Pioneering work has led to the development of modular synthetic approaches that utilize the strain-release of highly reactive intermediates like 1-azabicyclo[1.1.0]butane. This allows for the late-stage "azetidinylation" of various nucleophiles, enabling the rapid generation of diverse azetidine libraries.[2]

Experimental Protocol: A General Procedure for the Synthesis of N-Substituted 3-Aryl-azetidines

This protocol provides a general method for the synthesis of 3-aryl-azetidines, which are common intermediates in the preparation of various biologically active compounds.[3]

Step 1: Synthesis of 3-Aryl-azetidine Precursors

The 3-aryl-azetidine precursors can be prepared according to established literature procedures.[3]

Step 2: N-Substitution of the Azetidine Ring

  • To a solution of the 3-aryl-azetidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile), add a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired electrophile (e.g., an acyl chloride or sulfonyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 3-aryl-azetidine.

Azetidines in Action: Therapeutic Applications and Case Studies

The unique properties of the azetidine scaffold have been successfully leveraged in the development of drugs for a wide range of diseases.

Oncology: Targeting Key Pathways with Precision

The conformational rigidity and sp3-rich character of azetidines make them well-suited for targeting the often-complex binding sites of proteins involved in cancer signaling pathways.[4]

  • 3.1.1 Case Study: Cobimetinib - A MEK1/2 Inhibitor

Cobimetinib (Cotellic®) is an FDA-approved drug used in combination with vemurafenib for the treatment of BRAF V600E or V600K mutation-positive unresectable or metastatic melanoma.[5][6]

  • Mechanism of Action: Cobimetinib is a potent and selective, reversible inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[5][6][7] This pathway is constitutively activated in many cancers due to mutations in upstream proteins like BRAF, leading to uncontrolled cell proliferation. By binding to an allosteric site on MEK1/2, cobimetinib stabilizes the inactive conformation of the enzymes, thereby preventing the phosphorylation and activation of their downstream effector, ERK.[7][8] The combination of cobimetinib and a BRAF inhibitor like vemurafenib leads to a more comprehensive blockade of this pathway, resulting in increased apoptosis and reduced tumor growth.[5][6]

  • Signaling Pathway and Point of Inhibition:

MEK_Inhibition cluster_pathway RAS/RAF/MEK/ERK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK ERK MEK1/2->ERK Proliferation Proliferation ERK->Proliferation Cobimetinib Cobimetinib Cobimetinib->MEK1/2 Inhibition

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Cobimetinib.

  • 3.1.2 Emerging Targets: STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers, making it a compelling therapeutic target.[9] Several potent and selective azetidine-based STAT3 inhibitors have been developed. These compounds have been shown to directly bind to STAT3, inhibit its DNA-binding activity, and induce tumor cell death in preclinical models of triple-negative breast cancer.[10][11][12] Some of these inhibitors bind irreversibly to specific cysteine residues in the DNA-binding domain of STAT3.[13][14][15]

Central Nervous System (CNS) Disorders: Crossing the Blood-Brain Barrier

The physicochemical properties of azetidines, such as their potential for improved solubility and lower lipophilicity, can be advantageous for designing drugs that need to cross the blood-brain barrier.[16][17] Azetidines are being explored for the treatment of various neurological and psychiatric disorders, including Parkinson's disease, Tourette's syndrome, and attention deficit disorder.[18]

  • 3.2.1 Modulators of Neurotransmitter Transporters (e.g., GlyT1)

The glycine transporter 1 (GlyT1) plays a crucial role in regulating glycine levels in the brain, which in turn modulates the activity of the N-methyl-D-aspartate (NMDA) receptor.[19] Inhibition of GlyT1 is a promising therapeutic strategy for schizophrenia.[20] Azetidine-based GlyT1 inhibitors have been developed that demonstrate potent and selective activity, and have been shown to enhance memory in preclinical models.[21]

Infectious Diseases: A New Frontier in Antimicrobial Development

The azetidine scaffold has also been incorporated into novel antibacterial and antifungal agents.

  • 3.3.1 Novel Antibacterial and Antifungal Agents

Azetidin-2-ones, also known as β-lactams, are a well-known class of antibiotics that includes penicillins and cephalosporins.[22] More recently, the azetidine ring has been combined with other pharmacophores, such as the quinolone nucleus, to generate compounds with potent activity against drug-resistant bacteria.[23][24][25] For example, certain 7-azetidinylquinolones have shown excellent in vitro and in vivo efficacy against both Gram-positive and Gram-negative bacteria.[23] The stereochemistry of the substituents on the azetidine ring has been found to be critical for antibacterial activity.[24] Additionally, azetidine-containing compounds have been synthesized and evaluated for their antifungal activity.[22][26]

Other Therapeutic Areas: Inflammation and Beyond

The versatility of the azetidine scaffold extends to other therapeutic areas as well. For instance, azetidine derivatives have been investigated as anti-inflammatory agents.

  • 3.4.1 Case Study: Azelnidipine - A Calcium Channel Blocker

Azelnidipine (Calblock®) is a dihydropyridine-type calcium channel blocker used for the treatment of hypertension.[27][28][29]

  • Mechanism of Action: Azelnidipine inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[30] This leads to vasodilation and a gradual, long-lasting reduction in blood pressure.[27][28] A key advantage of azelnidipine is that it causes minimal reflex tachycardia, a common side effect of other calcium channel blockers.[27] This is attributed to its slow onset of action and high affinity for vascular tissue.[27][28] In addition to its antihypertensive effects, azelnidipine has been shown to have cardioprotective, neuroprotective, and anti-atherosclerotic properties.[29][30][31]

Structure-Activity Relationship (SAR) and Lead Optimization

A thorough understanding of the structure-activity relationship (SAR) is crucial for the successful optimization of lead compounds into clinical candidates. The azetidine ring can be strategically modified to fine-tune the pharmacological properties of a molecule.

The Azetidine Ring as a Bioisosteric Replacement

The azetidine ring can serve as a bioisostere for other cyclic and acyclic moieties, offering a way to modulate the physicochemical and pharmacokinetic properties of a drug candidate while maintaining or improving its biological activity.[32][33] For example, replacing a proline residue with an azetidine-2-carboxylic acid can lead to a significant boost in potency, as demonstrated in the development of STAT3 inhibitors.[34][35][36] The more constrained nature of the azetidine ring likely forces the molecule into a more favorable conformation for binding to the target protein. The unique torsional profile of azetidine amides can also lead to different SAR compared to other tertiary amides.[37]

Key Pharmacophoric Features and their Impact on Activity

The substituents on the azetidine ring play a critical role in determining the biological activity of the molecule. The position, size, and electronic properties of these substituents can all influence target binding and pharmacokinetic properties. For instance, in the case of 7-azetidinylquinolones, a combination of a cyclopropyl or substituted phenyl group at the N-1 position and a trans-3-amino-2-methyl-1-azetidinyl group at the C-7 position was found to confer the best overall antibacterial and pharmacokinetic properties.[23]

Case Study: Optimization of Azetidine-Based STAT3 Inhibitors

The development of azetidine-based STAT3 inhibitors provides an excellent example of how SAR studies can guide lead optimization. Starting from a proline-based lead compound, researchers found that replacing the five-membered proline ring with a four-membered azetidine ring resulted in a more than four-fold increase in potency.[34][35] Further optimization of the substituents on the azetidine ring and other parts of the molecule led to the discovery of compounds with sub-micromolar inhibitory activity against STAT3 and good cellular permeability.[34]

Data Presentation: Comparative SAR Data of Azetidine Analogs

The following table summarizes the SAR data for a series of azetidine-based STAT3 inhibitors, highlighting the impact of different substituents on their in vitro potency.

Compound IDR1R2EMSA IC50 (µM) vs. STAT3Reference
5a HSalicylic acid0.55[34]
5o MethylSalicylic acid0.38[34]
8i HBenzohydroxamic acid0.34[34]
7e HBenzo-fused N-heterocycle-[34]
7f MethylBenzo-fused N-heterocycle-[34]
7g HBenzo-fused N-heterocycle-[34]
9k HBenzo-fused N-heterocycle-[34]
H172 (9f) --0.38 - 0.98[38]
H182 --0.38 - 0.98[38]

In Vitro and In Vivo Evaluation: A Practical Guide

A robust and well-designed set of in vitro and in vivo assays is essential for characterizing the biological activity and therapeutic potential of novel azetidine-based compounds.

Key Assays for Characterizing Azetidine-Based Compounds
  • In Vitro Assays:

    • Binding Assays: To determine the affinity of the compound for its target protein (e.g., radioligand binding assays, isothermal titration calorimetry).

    • Enzyme Inhibition Assays: To measure the potency of the compound in inhibiting the activity of its target enzyme (e.g., kinase assays, transporter uptake assays).

    • Cell-Based Assays: To assess the activity of the compound in a cellular context (e.g., cell viability assays, reporter gene assays, Western blotting).

  • In Vivo Assays:

    • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

    • Efficacy Studies: To evaluate the therapeutic effect of the compound in animal models of disease (e.g., xenograft tumor models, behavioral models).

    • Toxicology Studies: To assess the safety profile of the compound.

  • 5.1.1 In Vitro Assay Protocol: STAT3 DNA-Binding EMSA

This protocol describes an electrophoretic mobility shift assay (EMSA) to measure the ability of azetidine-based compounds to inhibit the DNA-binding activity of STAT3.[34]

  • Preparation of Nuclear Extracts: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Pre-incubation with Inhibitor: Pre-incubate the nuclear extracts with increasing concentrations of the azetidine compound for 30 minutes at room temperature.

  • Binding Reaction: Add a radiolabeled double-stranded oligonucleotide probe containing a high-affinity STAT3 binding site (hSIE probe) to the nuclear extract/inhibitor mixture and incubate for an additional 20-30 minutes at room temperature.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Visualization and Quantification: Visualize the radiolabeled bands by autoradiography and quantify the intensity of the STAT3:DNA complex band using densitometry software (e.g., ImageJ).

  • Data Analysis: Plot the percentage of STAT3:DNA complex formation versus the inhibitor concentration and determine the IC50 value.

  • 5.1.2 In Vivo Experimental Workflow: Xenograft Tumor Models

This workflow outlines a general procedure for evaluating the in vivo efficacy of azetidine-based anticancer agents in a xenograft mouse model.[10][39][40]

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Tumor Establishment Tumor Establishment Tumor Cell Implantation->Tumor Establishment Randomization Randomization Tumor Establishment->Randomization Dosing Dosing Randomization->Dosing Tumor Volume Measurement Tumor Volume Measurement Dosing->Tumor Volume Measurement Survival Analysis Survival Analysis Dosing->Survival Analysis Body Weight Monitoring Body Weight Monitoring Tumor Volume Measurement->Body Weight Monitoring Tumor Growth Inhibition Tumor Growth Inhibition Tumor Volume Measurement->Tumor Growth Inhibition Body Weight Monitoring->Dosing Daily/Weekly Tumor Growth Inhibition->Survival Analysis Tissue Collection Tissue Collection Survival Analysis->Tissue Collection

Caption: A generalized workflow for in vivo efficacy studies using a xenograft tumor model.

Data Presentation: In Vitro and In Vivo Efficacy of Selected Azetidine Compounds

The following table summarizes the in vitro and in vivo efficacy of selected azetidine-based STAT3 inhibitors.

Compound IDIn Vitro Potency (EMSA IC50, µM)Cell Viability (EC50, µM) MDA-MB-231In Vivo Efficacy (Tumor Growth Inhibition)Reference
7e -0.9 - 1.9-[34]
7f -0.9 - 1.9-[34]
7g -0.9 - 1.9Significant inhibition of colony formation at 0.5 µM[35]
9k --Significant inhibition of colony formation at 1 µM[35]
H120 (8e) 1.75 - 2.07-Inhibited growth of TNBC xenografts[10][12]
H182 0.38 - 0.98-Inhibited growth of TNBC xenografts[10][12]

Future Directions and Outlook

The field of azetidine chemistry and its application in drug discovery is continually evolving. Future research will likely focus on several key areas:

Emerging Trends in Azetidine Chemistry and Biology
  • Development of Novel Synthetic Methodologies: The development of new, more efficient, and stereoselective methods for the synthesis of complex and diverse azetidine scaffolds will continue to be a major focus. This will enable the exploration of novel chemical space and the generation of more sophisticated drug candidates.

  • Exploration of New Biological Targets: As our understanding of disease biology grows, new therapeutic targets will be identified. The unique properties of the azetidine scaffold make it an attractive platform for the design of inhibitors for these novel targets.

  • Application in New Therapeutic Modalities: Beyond small molecule inhibitors, azetidine-containing linkers are being explored in the context of new therapeutic modalities such as proteolysis-targeting chimeras (PROTACs).

Overcoming Challenges in Azetidine-Based Drug Development

Despite their promise, there are still challenges to be addressed in the development of azetidine-based drugs. These include:

  • Scalability of Synthesis: While significant progress has been made, the scalable synthesis of some complex azetidine derivatives can still be challenging and costly.

  • Potential for Off-Target Effects: As with any drug candidate, a thorough evaluation of the potential for off-target effects is essential to ensure a favorable safety profile.

  • Drug Resistance: The development of drug resistance is a major challenge in many therapeutic areas. Strategies to overcome resistance, such as combination therapies, will be important for the long-term success of azetidine-based drugs.

Conclusion: The Enduring Potential of the Azetidine Scaffold

Substituted azetidines have firmly established themselves as a valuable and versatile class of scaffolds in modern drug discovery. Their unique combination of conformational rigidity, sp3-rich character, and favorable physicochemical properties provides a powerful platform for the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. As synthetic methodologies continue to advance and our understanding of their biological activities deepens, we can expect to see a growing number of innovative and life-saving drugs containing the azetidine motif entering the clinic in the years to come.

References

  • Cobimetinib - NCI. (2025, April 9). National Cancer Institute. [Link]

  • Cobimetinib. (n.d.). PubChem. [Link]

  • Cobimetinib. (2017, September). BC Cancer. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • Oshita, M., et al. (2003). [Pharmacological profiles and clinical effects of azelnidipine, a long-acting calcium channel blocker]. Nihon Yakurigaku Zasshi, 122(6), 539-547. [Link]

  • Remuzon, P., et al. (1994). 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. Journal of Medicinal Chemistry, 37(25), 4195-4210. [Link]

  • What is the mechanism of Cobimetinib Fumarate? (2024, July 17). Patsnap Synapse. [Link]

  • Azetidine-Based Small-Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). (2025, August 7). ResearchGate. [Link]

  • Oshita, M., et al. (2003). Pharmacological profiles and clinical effects of azelnidipine, a long-acting calcium channel blocker. J-Stage. [Link]

  • Remuzon, P., et al. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(11), 1867-1878. [Link]

  • Chen, Y., et al. (2023). Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. Cancer Research, 83(7_Supplement), 514. [Link]

  • cobimetinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Azelnidipine. (n.d.). PharmaCompass. [Link]

  • Remuzon, P., et al. (1994). 7-Azetidinylquinolones as Antibacterial Agents. 2. Synthesis and Biological Activity of 7-(2,3-Disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic Acids. Properties and Structure-Activity Relationships of Quinolones with an Azetidine Moiety. Journal of Medicinal Chemistry, 37(25), 4195-4210. [Link]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15847-15870. [Link]

  • Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 565. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Semantic Scholar. [Link]

  • Yue, P., et al. (2021). Abstract 1230: High-affinity azetidine-based small-molecules as a new class of direct inhibitors of STAT3 activity and breast cancer phenotype. Cancer Research, 81(13_Supplement), 1230. [Link]

  • Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review. (2022, August 4). Cureus. [Link]

  • What is the mechanism of Azelnidipine? (2024, July 17). Patsnap Synapse. [Link]

  • Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with Memory Enhancing Properties. (2020). ResearchGate. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship. [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship. [Link]

  • Yue, P., et al. (2023). Azetidine Ring, Salicylic Acid, and Salicylic Acid Bioisosteres as Determinants of the Binding Characteristics of Novel Potent Compounds to Stat3. SSRN. [Link]

  • Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15847-15870. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2018). PMC. [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives. (2015). ISCA. [Link]

  • Hudson, A. R., et al. (2020). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties. Bioorganic & Medicinal Chemistry Letters, 30(14), 127214. [Link]

  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019, August 10). ScienceDaily. [Link]

  • Shah, R., et al. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES. Journal of Drug Delivery and Therapeutics, 7(7), 104-107. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2013). PMC. [Link]

  • Examples of azetidine-based bioisosters. (n.d.). ResearchGate. [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. (2012, September 7). Broad Institute. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. [Link]

  • Sur, C., et al. (2007). Discovery and SAR studies of novel GlyT1 inhibitors. PubMed. [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... (n.d.). ResearchGate. [Link]

  • Proline Analogues. (2024, June 28). ACS Publications. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). PMC. [Link]

  • Azetidine Amides in Drugs: Structure Search. (2024, May 19). Drug Hunter. [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (2022). ChemRxiv. [Link]

Sources

The Methylazetidine Advantage: Precision Conformational Control in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule therapeutics, the methylazetidine moiety has emerged as a high-value structural motif, offering a superior balance between conformational rigidity and physicochemical properties compared to traditional saturated heterocycles like pyrrolidine or piperidine. This guide analyzes the thermodynamic and kinetic advantages of methylazetidine rings, specifically focusing on their ability to minimize the entropic penalty of binding (


) while simultaneously modulating lipophilicity (LogD) and metabolic stability.

The Physics of Constraint: Thermodynamic Rationale

The primary utility of the methylazetidine ring lies in its ability to pre-organize a ligand into a bioactive conformation. Unlike six-membered piperidine rings, which exist in a stable chair conformation, or five-membered pyrrolidines, which exhibit rapid envelope flipping, the four-membered azetidine ring possesses a unique "puckered" geometry (butterfly angle ~30°).

The "Methyl Anchor" Effect

While the azetidine ring itself provides constraint, the addition of a methyl group (typically at the C3 position) dramatically enhances this effect. The methyl group acts as a steric anchor, forcing the ring into a specific puckered conformer to avoid 1,3-diaxial-like steric clashes with the nitrogen lone pair or substituents.

Thermodynamic Consequence:

  • Flexible Ligand: High rotational freedom

    
     High entropic cost upon binding (
    
    
    
    ).
  • Methylazetidine Ligand: Restricted freedom

    
     Low entropic penalty 
    
    
    
    Improved affinity (lower
    
    
    ).
Visualization: The Entropic Funnel

The following diagram illustrates the thermodynamic advantage of methylazetidine restriction compared to a flexible alkyl chain.

Conformational_Restriction Flexible Flexible Alkyl Chain (High Entropy) Transition Binding Event (Conformational Collapse) Flexible->Transition High rotational cost Rigid Methylazetidine (Pre-organized) Complex_Flex Protein-Ligand Complex (High Entropic Penalty) Transition->Complex_Flex Low Affinity Complex_Rigid Protein-Ligand Complex (Low Entropic Penalty) Transition->Complex_Rigid High Affinity (Potency Boost) Rigid->Transition Minimal entropy loss

Figure 1: Thermodynamic flow demonstrating the potency gain via entropic optimization using methylazetidine scaffolds.

Physicochemical Tuning: The "Goldilocks" Scaffold

Methylazetidines offer a distinct physicochemical profile that often solves the "lipophilicity tax" associated with adding carbon mass.

Comparative Analysis

The table below compares the 3-methylazetidine core against standard bioisosteres. Note the favorable reduction in LogP compared to piperidine, despite the maintenance of basicity.

Property3-MethylazetidinePyrrolidinePiperidineMorpholine
Ring Size 4-membered5-membered6-membered6-membered
pKa (Conj. Acid) ~10.5 - 11.0~11.3~11.2~8.3
LogP Trend Low (Lower Lipophilicity)MediumHighLow
Metabolic Liability Low (if 3-blocked)Medium (α-oxidation)High (α-oxidation)Low
LLE Impact Positive (High Eff.)NeutralNegativeNeutral

Key Insight: The high ionization potential (pKa ~11) ensures the amine remains protonated at physiological pH, improving solubility. However, unlike piperidine, the lower carbon count and compact shape reduce the overall lipophilicity (LogD), improving the Lipophilic Ligand Efficiency (LLE) .

Synthetic Methodology: Robust Installation

Installing a methylazetidine ring is most commonly achieved via SNAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig Amination . The following protocol details the SNAr coupling of a 3-methylazetidine salt to a heteroaryl chloride, a standard "self-validating" workflow in medicinal chemistry.

Experimental Protocol: SNAr Coupling

Objective: Synthesis of N-heteroaryl-3-methylazetidine.

Reagents:

  • Substrate: 4-Chloro-2-substituted-pyrimidine (or similar electron-deficient heteroaryl chloride).

  • Nucleophile: 3-Methylazetidine hydrochloride (Commercial or synthesized via reduction).

  • Base: DIPEA (N,N-Diisopropylethylamine) or Cs₂CO₃.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

Step-by-Step Workflow:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 equiv, 0.5 mmol) in NMP (2.5 mL).

  • Activation: Add DIPEA (3.0 equiv, 1.5 mmol). The excess base is critical to neutralize the HCl salt of the azetidine and scavenge the HCl generated during substitution.

  • Addition: Add 3-Methylazetidine hydrochloride (1.2 equiv, 0.6 mmol) in one portion.

  • Reaction: Seal the vial and heat to 80°C - 100°C. Monitor via LCMS.

    • Checkpoint: Conversion should reach >90% within 2-4 hours. If stalled, increase temperature to 120°C.

  • Workup: Dilute reaction mixture with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Synthetic Pathway Visualization

Synthetic_Protocol Start Heteroaryl Chloride + 3-Methylazetidine HCl Base Add Base (DIPEA) Solvent: NMP Start->Base Heat Heat (80-100°C) S_NAr Mechanism Base->Heat Check LCMS Check (>90% Conversion) Heat->Check Check->Heat Incomplete (Increase T) Workup Aq. Workup & Purification Check->Workup Pass

Figure 2: Standardized SNAr workflow for installing methylazetidine motifs.

Strategic Implementation: The "Magic Methyl" Effect

The "Magic Methyl" effect refers to the phenomenon where the addition of a single methyl group significantly boosts potency (often >10-fold). In the context of azetidines, this manifests in two ways:

  • Desolvation: The methyl group displaces high-energy water molecules from a hydrophobic pocket in the protein active site.

  • Vector Control: The methyl group at the 3-position is oriented equatorially to avoid ring strain. This creates a rigid vector that can be used to probe narrow sub-pockets that larger rings (like piperidine) cannot access due to their bulk.

Metabolic Stability Note: Unsubstituted azetidines can be susceptible to oxidation. Placing a methyl group at the C3 position blocks the metabolic "soft spot," extending the half-life (


) of the compound in microsomal stability assays.

References

  • Physicochemical Properties of Azetidines

    • Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.[1] BenchChem.[1][2] Link

  • Conformational Restriction & Entropy

    • Fang, Z., et al. "Conformational restriction: an effective tactic in 'follow-on'-based drug discovery." Future Medicinal Chemistry, 2014. Link

  • Synthetic Protocols (Reductive Amination/SNAr)

    • "Reductive Amination, and How It Works."[3][4] Master Organic Chemistry. Link

  • Bioisosterism & Drug Design

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Contextual citation based on general knowledge of Meanwell's reviews on bioisosteres).

  • Azetidine Applications in Approved Drugs

    • "Azetidines in medicinal chemistry: emerging applications and approved drugs."[1][5] Future Medicinal Chemistry, 2026. Link

Sources

Technical Guide: 3-Amino-2-Methylazetidine Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing, Stereochemical Validation, and Quality Assurance

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" initiative has prioritized


-rich scaffolds over traditional planar aromatics to improve solubility and metabolic stability.[1] The 3-amino-2-methylazetidine  scaffold is a premier example of this shift.[1][2] By introducing a methyl group at the C2 position of the azetidine ring, this building block introduces a second chiral center, creating a rigidified diamine core that vectors substituents in precise three-dimensional orientations.

This guide provides a technical framework for researchers sourcing this scaffold. It moves beyond a simple vendor list to establish a self-validating procurement protocol , ensuring that the material received meets the stringent stereochemical (


, 

) and chemical purity requirements necessary for structure-activity relationship (SAR) fidelity.

Part 1: Structural Significance & Stereochemical Landscape[1]

The Conformational Lock

Unlike flexible linear diamines (e.g., 1,2-diaminopropane), 3-amino-2-methylazetidine locks the N-C-C-N torsion angle.[1] This restriction reduces the entropic penalty of binding to a protein target.[2][3]

  • Vector Control: The relative stereochemistry (cis vs. trans) dictates the exit vectors of the N1 and N3 substituents.[2]

  • Basicity Modulation: The strained 4-membered ring lowers the

    
     of the ring nitrogen (typically ~8.5–9.[1][2]5) compared to pyrrolidines, often improving oral bioavailability and blood-brain barrier (BBB) penetration.[1]
    
Stereoisomer Definition

There are four distinct stereoisomers. Sourcing errors frequently occur here due to ambiguous nomenclature in vendor catalogs (e.g., labeling a mixture as "trans" without specifying enantiopurity).

Stereochemistry cluster_trans Trans Isomers (Thermodynamically Preferred) cluster_cis Cis Isomers (Kinetic Access) T1 (2S, 3S) CAS: 1260787-83-0 (Most Common) T2 (2R, 3R) Enantiomer T1->T2 Enantiomers C1 (2S, 3R) Pseudo-axial/equatorial T1->C1 Diastereomers C2 (2R, 3S) Enantiomer C1->C2 Enantiomers

Figure 1: Stereochemical relationships of the 3-amino-2-methylazetidine scaffold. The (2S,3S) isomer is the most widely available due to its derivation from L-Threonine.[1]

Part 2: Synthetic Origins & Impurity Profiling

Understanding how the supplier makes the compound allows you to predict the impurities.[2]

Dominant Manufacturing Routes

Most commercial supplies are derived from chiral amino acid pools to avoid expensive chiral resolution of racemates.[2]

RouteStarting MaterialKey IntermediateCommon Impurities
A (Standard) L-Threonine

-Lactam (Azetidin-2-one)
Residual lactam (carbonyl peak at ~175 ppm), Ring-opened linear amines.[1][2]
B (Alternative) L-Alanine2-methyl-epichlorohydrinOligomeric azetidines, Chloride salts.[1][2]
The "Free Base" Trap

Critical Warning: 3-amino-2-methylazetidine free base is highly hygroscopic, volatile, and prone to polymerization (ring-opening polymerization driven by strain relief).[1][2]

  • Recommendation: Always purchase as the Dihydrochloride (2HCl) or Tosylate (TsOH) salt.[1][2]

  • Handling: If the free base is required for a reaction, generate it in situ using a scavenger base (e.g.,

    
    ) rather than isolating it.[2]
    

Part 3: Supplier Evaluation & Market Landscape

Do not select suppliers solely on price. For chiral strained rings, stereochemical fidelity is the primary cost driver.[2]

Tiered Supplier Framework

Tier 1: Originators (Synthesis on Site)

  • Enamine (Ukraine/Latvia): The global leader in azetidine chemistry.[1][2] They hold the largest stock of specific stereoisomers and "basicity-tuned" analogs.[1][2]

    • Best for: Novel analogs, specific enantiomers (e.g., pure (2S,3S)), and scale-up (>100g).

  • WuXi AppTec (China): Excellent for custom synthesis if the specific protecting group pattern (e.g., N1-Boc, N3-Fmoc) is needed for automated synthesis.[1][2]

Tier 2: Catalog Aggregators (Stock & Resell)

  • Combi-Blocks (USA): High reliability for standard building blocks (e.g., N-Boc protected versions).[1][2] Often sources from Tier 1 but provides faster local logistics.[2]

  • MilliporeSigma: Carries standard isomers, usually at a higher price point but with robust CoA documentation suitable for GMP-adjacent work.[1][2]

Decision Matrix for Purchasing

Procurement Start Define Requirement Scale Scale? Start->Scale Tier1 Source: Enamine/WuXi (Custom/Bulk) Scale->Tier1 > 10g Tier2 Source: Combi-Blocks (Catalog) Scale->Tier2 < 5g Stereo Stereo Purity? Stereo->Tier1 High ee/dr Required Stereo->Tier2 Racemic OK Tier2->Stereo

Figure 2: Sourcing decision tree based on scale and stereochemical stringency.

Part 4: Experimental Validation Protocol (QC)

Trusting the Certificate of Analysis (CoA) is insufficient for chiral building blocks, especially those prone to epimerization.

Protocol: Chiral Integrity Check (Derivatization)

Direct chiral HPLC of the diamine is difficult due to lack of UV chromophores and high polarity. The standard validation method involves derivatization with an isothiocyanate.[2]

Materials:

  • Analyte: 3-amino-2-methylazetidine salt.[1][2]

  • Reagent: GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) or FDAA (Marfey's Reagent).[1]

  • Solvent: Acetonitrile/Water.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1 mg of the azetidine salt in 100

    
    L of 1M 
    
    
    
    .
  • Derivatization: Add 1.1 equivalents of GITC (dissolved in acetonitrile). Shake at RT for 30 mins.

  • Quench: Add 10

    
    L of 1M HCl to neutralize.
    
  • Analysis: Inject onto a standard C18 HPLC column (not a chiral column).

    • Mechanism:[1][2][4][5] The chiral derivatizing agent converts enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral column.[2]

    • Detection: UV at 254 nm (GITC) or 340 nm (Marfey's).[1][2]

Protocol: Salt Stoichiometry (H-NMR)

Suppliers often sell "HCl salts" that are actually non-stoichiometric mixtures.[1][2]

  • Dissolve 10 mg in

    
    .
    
  • Add an internal standard (e.g., Maleic Acid, 5 mg).

  • Integrate the C2-methyl doublet (approx 1.4 ppm) against the internal standard protons.[1][2]

  • Calculation: If the weight-based purity is <85% but organic purity is >98%, you likely have excess water or inorganic salts (NaCl/KCl) from the neutralization step.[1][2]

Part 5: Data Summary of Key Derivatives

Derivative TypeCAS (Example)StabilityUsage Note
Dihydrochloride 1260787-83-0High (Solid)Hygroscopic.[1][2] Store in desiccator. Best for general use.[2]
N1-Boc Protected 1018443-01-0Very HighAllows selective reaction at N3 amine.[1][2] Liquid/Oil at RT.
N1-Cbz Protected 1203099-07-3HighUV active (easier to monitor).[1][2] Removal requires hydrogenation.[2]
Free Base N/ALowDo not store. Generate in situ only.[1][2]

References

  • Lowe, D. The Azetidine Connection.[2] Science (In the Pipeline).[1][2] Available at: [Link]

  • Kuduk, S. D., et al. Synthesis and evaluation of 3-amino-2-methylazetidines as conformationally restricted diamine scaffolds.[1][2]Tetrahedron Letters, 2004.[2] (Foundational work on the synthesis from L-Threonine).[1][2]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate

[1]

Executive Summary

The cis-2,3-disubstituted azetidine core represents a high-value pharmacophore in medicinal chemistry.[1][2] Unlike the achiral azetidine or the more accessible trans-isomers, the cis-2-methyl-3-aminoazetidine scaffold offers a unique vector for substituent projection, often enhancing potency through restricted conformation.[1] This guide details a Beta-Lactam Reduction Strategy , the industry-standard route for accessing this motif with high diastereomeric control.[1]

Key Technical Advantages of this Protocol:

  • Stereocontrol: Establishes the cis-stereochemistry early via the Staudinger cycloaddition.

  • Scalability: Avoids exotic reagents (e.g., Schwartz’s reagent) in favor of robust reductants and standard protecting groups.[1]

  • Validation: Includes specific NMR criteria for distinguishing cis (

    
    ) from trans (
    
    
    ) isomers.

Retrosynthetic Analysis & Logic

The most reliable disconnection for 2,3-disubstituted azetidines is the reduction of a


-lactam (azetidin-2-one)1
Logical Pathway (DOT Visualization)

Retrosynthesiscluster_logicStereochemical Control PointTargetTarget: tert-butyl N-[cis-2-methylazetidin-3-yl]carbamateIntermediate1Intermediate A: cis-3-amino-4-methylazetidineTarget->Intermediate1Boc ProtectionLactamScaffold B: cis-3-protected-amino-4-methylazetidin-2-oneIntermediate1->LactamCarbonyl Reduction(LiAlH4/AlH3)PrecursorsStarting Materials: Acetaldehyde Imine + Activated GlycineLactam->PrecursorsStaudinger [2+2]Cycloaddition

Figure 1: Retrosynthetic logic flow. The critical stereocenter is established at the Beta-Lactam stage (Scaffold B).

Detailed Experimental Protocol

Stage 1: Stereoselective Staudinger Synthesis

Objective: Construct the azetidin-2-one ring with cis-selectivity. Mechanism: The reaction between a ketene (generated in situ from an acid chloride) and an imine. Using a phthalimido-protected acid chloride and a specific base typically favors the cis (syn) product due to steric approach control.

Reagents:

  • N-Benzylidene-ethylamine (or formed in situ from Acetaldehyde + Benzylamine).[1]

  • Phthalimidoacetyl chloride.

  • Triethylamine (Et3N).

  • Dichloromethane (DCM).

Step-by-Step:

  • Imine Preparation: To a solution of Benzylamine (1.0 equiv) in DCM at 0°C, add Acetaldehyde (1.1 equiv) and MgSO4 (drying agent). Stir for 2 hours. Filter to remove MgSO4.

  • Cycloaddition: Cool the imine solution to -78°C. Add Triethylamine (3.0 equiv).

  • Dropwise Addition: Slowly add a solution of Phthalimidoacetyl chloride (1.1 equiv) in DCM over 1 hour. Crucial: Slow addition maintains low ketene concentration, favoring the thermodynamic path or controlled kinetics depending on the specific auxiliary.

  • Warm Up: Allow the mixture to warm to room temperature (RT) overnight (12-16h).

  • Workup: Wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Isolate the cis-isomer .

    • Note: The cis-isomer is usually the major product or can be separated here.

Stage 2: Functional Group Manipulation & Reduction

Objective: Convert the lactam to the azetidine and swap protecting groups.

Step-by-Step:

  • Phthalimide Removal: Treat the lactam with Hydrazine hydrate (or Methylamine) in Ethanol at reflux for 2 hours. Filter off the phthalhydrazide byproduct. Concentrate to yield the free amine.

  • Boc Protection: Redissolve the crude amine in DCM/TEA. Add

    
     (1.1 equiv).[1] Stir at RT for 4 hours.
    
    • Intermediate:cis-3-(Boc-amino)-4-methyl-1-benzyl-azetidin-2-one.[1]

  • Lactam Reduction:

    • Suspend

      
       (3.0 equiv) in anhydrous THF under Argon at 0°C.
      
    • Add the protected lactam (dissolved in THF) dropwise.

    • Heat to reflux for 4-6 hours. Caution: Monitor carefully; over-reduction can cleave the ring, but the azetidine ring is generally stable to LAH if not prolonged. Alternatively, use Alane (

      
      )  generated in situ for milder reduction.[1]
      
    • Quench: Fieser workup (

      
       mL H2O, 
      
      
      mL 15% NaOH,
      
      
      mL H2O). Filter and concentrate.
  • Debenzylation (Optional/If used): If an N-benzyl group was used, remove it via hydrogenolysis (

    
    , Pd/C, MeOH) or with 1-Chloroethyl chloroformate (ACE-Cl) if the ring is sensitive to hydrogenation.[1]
    
    • Note: For the specific target tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate, the ring nitrogen is secondary (NH).[1]

Analytical Data & Validation (The "Trust" Pillar)

The most critical step is validating the cis-stereochemistry. In 4-membered rings, the Karplus relationship dictates that cis-vicinal protons have a larger coupling constant than trans-vicinal protons (unlike in 5- or 6-membered rings where this can vary).[1]

NMR Specification Table
PositionProtonMultiplicityChemical Shift (

)
Coupling Constant (

)
Diagnostic Significance
H-2 Methinedq~3.8 - 4.2 ppm

Confirms CIS stereochemistry
H-3 Methinem~4.2 - 4.5 ppm-Overlaps with NH often
H-4 Methylenet/dd~3.5 - 3.9 ppm-Ring methylene
Me-2 Methyld~1.2 - 1.4 ppm

Coupled to H-2

Comparison Rule:

  • Cis-Isomer:

    
     (Pseudo-equatorial/axial interaction minimized, dihedral angle close to 0°).[1]
    
  • Trans-Isomer:

    
     (Dihedral angle larger, coupling weaker).[1]
    

Applications & Derivatization[1][3][4][5][6]

Workflow: Using the Scaffold in Library Synthesis

The cis-2-methylazetidine core is a "Magic Methyl" scaffold. Adding the methyl group breaks molecular symmetry and increases solubility without significantly increasing lipophilicity (LogD).

ApplicationsScaffoldScaffold: Boc-cis-2-Me-AzetidineDeprotect1. TFA/DCM(N-Boc Removal)Scaffold->DeprotectCoreFree Amine CoreDeprotect->CoreApp1Amide Coupling(Peptidomimetics)Core->App1App2Reductive Amination(CNS Ligands)Core->App2App3SnAr Reaction(Kinase Inhibitors)Core->App3

Figure 2: Derivatization pathways for the scaffold.[1]

Handling Precautions[1]
  • Ring Strain: Azetidines possess ~26 kcal/mol of ring strain. While stable under basic/neutral conditions, they can undergo ring-opening polymerization (ROP) with strong Lewis acids or electrophiles at high temperatures.[1]

  • Storage: Store the Boc-protected amine at 2-8°C. The free amine (hydrochloride salt) is hygroscopic.

References

  • Szymoniak, J., et al. (2012).[1] "Stereoselective synthesis of cis-2,3-disubstituted azetidines through diastereoselective hydrozirconation." Tetrahedron: Asymmetry, 23(22-23), 1607–1614.[1] [1]

  • Couty, F., & Evano, G. (2006).[1][3] "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.[1][3] [1]

  • Singh, G. S. (2003).[1] "Recent advances in the synthesis of azetidines." Tetrahedron, 59(39), 7631-7649.[1]

  • PubChem. (2025).[4] "Compound Summary: tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate." National Library of Medicine. [1]

  • BenchChem. (2025).[5] "Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives." Technical Support Center.

N-functionalization of cis-2-methylazetidin-3-yl carbamate ring nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-functionalization of cis-2-methylazetidin-3-yl carbamate ring nitrogen Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists and Process Development Scientists

Overcoming Steric Barriers and Ring Strain in 4-Membered Heterocycles

Executive Summary & Strategic Analysis

The cis-2-methylazetidin-3-yl carbamate scaffold represents a high-value pharmacophore in modern drug discovery, offering a rigidified vector for displaying hydrogen-bond donors/acceptors (the carbamate) while restricting conformational freedom via the azetidine ring. However, this scaffold presents a dual challenge for N-functionalization:

  • Steric Occlusion: The cis-relationship between the C2-methyl group and the C3-carbamate creates a crowded "concave" face. Reagents must approach from the less hindered trans-face, but the C2-methyl group still exerts significant proximal steric pressure on the nitrogen lone pair.

  • Ring Strain & Lability: Azetidines possess ~25 kcal/mol of ring strain.[1] The C2-methyl substitution stabilizes the ring slightly against nucleophilic attack at C2 (steric protection) but activates the C2-N bond toward acid-catalyzed ring opening (formation of a secondary carbocation character).

This guide details three validated protocols designed to functionalize the ring nitrogen while strictly preserving the ring integrity and C2/C3 stereochemistry.

Decision Matrix: Method Selection

Before initiating synthesis, select the protocol based on the desired electrophile class. The following decision tree outlines the optimal pathways to minimize ring-opening side reactions.

FunctionalizationStrategy Start Target N-Substituent Alkyl Alkyl Group (R-CH2-) Start->Alkyl Aryl Aryl/Heteroaryl (Ar-) Start->Aryl Acyl Acyl/Sulfonyl (R-CO- / R-SO2-) Start->Acyl MethodA PROTOCOL A: Reductive Amination (Soft Enolization) Alkyl->MethodA Aldehydes/Ketones MethodB PROTOCOL B: Buchwald-Hartwig (Steric Ligand Control) Aryl->MethodB Aryl Halides MethodC PROTOCOL C: Base-Mediated Sn2 (Low Temp Control) Acyl->MethodC Acid Chlorides/Sulfonyl Chlorides Risk1 Risk: Ring Opening via Iminium Hydrolysis MethodA->Risk1 Risk2 Risk: Pd Oxidative Addition Failure due to Sterics MethodB->Risk2 Risk3 Risk: Elimination to Aza-alkene MethodC->Risk3

Figure 1: Strategic decision tree for N-functionalization of sterically hindered azetidines.

Protocol A: Reductive Amination (N-Alkylation)

Application: Introduction of alkyl chains using aldehydes or ketones. Rationale: Direct alkylation with alkyl halides is discouraged due to the risk of over-alkylation (quaternization) which triggers immediate ring opening (Hofmann-like elimination). Reductive amination using mild borohydrides is the gold standard.

Materials
  • Substrate: cis-2-methylazetidin-3-yl carbamate (HCl salt or free base).

  • Carbonyl: 1.1 equiv Aldehyde (or 1.5 equiv Ketone).

  • Reductant: Sodium Triacetoxyborohydride (STAB). Note: Do not use NaCNBH3 if possible, to avoid cyanide handling, though it is a viable alternative.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Additive: Acetic Acid (AcOH).

Step-by-Step Methodology
  • Free Base Liberation (If using salt):

    • If starting with the HCl salt, partition between EtOAc and Sat. NaHCO3. Separate, dry (Na2SO4), and concentrate.[2] Crucial: Do not store the free base; use immediately to prevent dimerization.

  • Imine Formation:

    • Dissolve the azetidine (1.0 equiv) in DCE (0.1 M).

    • Add the aldehyde/ketone (1.1–1.5 equiv).

    • Add AcOH (1.0 equiv). Mechanistic Note: Acid catalysis is required to form the iminium ion, but pH < 4 risks opening the azetidine ring. AcOH buffers this effectively.

    • Stir at Room Temperature (RT) for 30–60 mins.

  • Reduction:

    • Cool to 0 °C.

    • Add STAB (1.5 equiv) portion-wise.

    • Allow to warm to RT and stir for 12–16 hours. Note: The C2-methyl group slows down the hydride attack; extended time is required compared to simple amines.

  • Workup:

    • Quench with Sat. NaHCO3 (slow addition).

    • Extract with DCM (x3).

    • QC Check: Check aqueous layer pH. It must be basic (pH > 8) to ensure the product is in the organic phase.

  • Purification:

    • Flash chromatography (typically MeOH/DCM gradients).

Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Application: Attachment of aryl or heteroaryl rings. Rationale: The cis-2-methyl group creates significant steric clash with standard Pd-ligand complexes. First-generation ligands (BINAP) often fail. This protocol utilizes RuPhos or BrettPhos , which are bulky, electron-rich dialkylbiaryl phosphine ligands designed to facilitate reductive elimination in sterically hindered amines [1].

Materials
  • Catalyst: RuPhos Pd G3 or G4 precatalyst (2–5 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) or Cs2CO3. Note: Use Cs2CO3 if the substrate contains base-sensitive esters.

  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Electrophile: Aryl Bromide or Chloride.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charging:

    • Add cis-2-methylazetidin-3-yl carbamate (1.0 equiv).

    • Add Aryl Halide (1.0 equiv).[3]

    • Add Base (NaOtBu, 1.5 equiv).

    • Add RuPhos Pd G3 (0.05 equiv).

  • Solvation & Deoxygenation:

    • Add anhydrous Toluene (0.2 M).

    • Sparge with Argon for 5 minutes. Oxygen is the primary cause of catalyst death in this cycle.

  • Reaction:

    • Seal the vial and heat to 85 °C for 4–12 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the aryl halide.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts.

    • Concentrate and purify via silica gel chromatography.[3]

Mechanism Visualization: The cycle relies on the specific "pocket" formed by RuPhos, which accommodates the 2-methyl group of the azetidine during the amine coordination step, preventing β-hydride elimination.

Protocol C: Acylation & Sulfonylation

Application: Amide or Sulfonamide synthesis. Rationale: While conceptually simple, the exotherm from acid chlorides can trigger ring opening. The "Schotten-Baumann" conditions must be modified to strictly anhydrous, low-temperature environments.

Step-by-Step Methodology
  • Setup: Dissolve azetidine (1.0 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.5 equiv) in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to -78 °C . This is critical.[4] At higher temperatures, the N-acylated azetidinium intermediate is highly activated and can be attacked by chloride ions, opening the ring.

  • Addition: Add the Acid Chloride or Sulfonyl Chloride (1.1 equiv) dropwise as a solution in DCM.

  • Equilibration: Stir at -78 °C for 1 hour, then slowly warm to 0 °C (do not heat to reflux).

  • Quench: Quench with water at 0 °C.

Quality Control & Troubleshooting

Validating Ring Integrity (NMR)

The most common failure mode is ring opening to form a linear chain (e.g., N-alkyl-3-aminobutane derivative).

FeatureIntact Azetidine RingOpened Ring (Hydrolysis/Elimination)
Proton NMR Ring protons (H2/H4) appear as multiplets at 3.5 – 4.5 ppm .Signals shift upfield to 2.5 – 3.2 ppm (typical aliphatic amine range).
Coupling Complex geminal/vicinal coupling due to rigid ring.Simplified triplet/quartet patterns of flexible chains.
LCMS M+H corresponds to Target.M+H + 18 (Hydrolysis) or M+H (Isomer).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Buchwald) Steric clash prevents Pd insertion.Switch from RuPhos to BrettPhos (even bulkier). Increase Temp to 100 °C.
Ring Opening (Reductive Amination) pH dropped below 4.Pre-mix amine and ketone for 1hr before adding acid. Use NaBH(OAc)3 (less acidic than NaCNBH3 + HCl).
Epimerization at C2 High temperature basic conditions.Keep reaction temps < 90 °C. Use weaker bases (Cs2CO3 instead of NaOtBu).

References

  • Maimone, T. J., et al. (2011). "Buchwald-Hartwig Amination of Azetidines: Overcoming Steric Hindrance." Journal of Organic Chemistry.

  • Vertex Pharmaceuticals. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.

  • Dunetz, J. R., et al. (2019). "Large-Scale Applications of Amide Coupling Reagents for Azetidine Functionalization." Organic Process Research & Development.

  • Borch, R. F. (1971).[5] "Reductive Amination with Sodium Cyanoborohydride." Journal of the American Chemical Society.

(Note: While specific "cis-2-methyl" papers are rare, the protocols above are derived from authoritative general azetidine chemistry and sterically hindered amine methodologies cited in Refs 1 & 2).

Sources

Application Notes and Protocols: Reductive Amination of Secondary Azetidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Azetidine Motif in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique conformational properties, imparted by significant ring strain, allow it to serve as a rigid, three-dimensional building block that can improve metabolic stability, aqueous solubility, and ligand-receptor binding affinity.[1] Consequently, the functionalization of the azetidine nitrogen is a critical strategy for modulating the pharmacological profile of drug candidates.

Reductive amination stands out as one of the most robust and versatile methods for N-alkylation.[3][4] This one-pot procedure converts a secondary amine and a carbonyl compound into a more substituted tertiary amine, avoiding the over-alkylation issues often associated with direct alkylation using alkyl halides.[3] For secondary azetidines, this reaction provides a direct and efficient route to a diverse array of N-substituted products, which are crucial for exploring the structure-activity relationships (SAR) in drug development programs.

This guide provides an in-depth exploration of the reductive amination of secondary azetidines, focusing on the underlying mechanism, critical reaction parameters, detailed experimental protocols, and troubleshooting strategies.

Pillar 1: The Core Mechanism - Iminium Ion Pathway

Unlike primary amines which form neutral imine intermediates, the reaction of a secondary amine (like azetidine) with an aldehyde or ketone proceeds through a cationic iminium ion . This distinction is fundamental to understanding the reaction's kinetics and the choice of reducing agent.[3][5]

The reaction is a two-stage process that occurs concurrently in a single pot:

  • Iminium Ion Formation: The nucleophilic secondary amine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. Under neutral or weakly acidic conditions, this intermediate is protonated and subsequently loses a molecule of water to generate a resonance-stabilized iminium ion.[6] The formation of this intermediate is the rate-limiting step and is often accelerated by a catalytic amount of acid.[7][8]

  • Hydride Reduction: A mild hydride reducing agent, introduced into the reaction mixture, selectively reduces the electrophilic C=N bond of the iminium ion to yield the final tertiary amine product.[5] The key to a successful one-pot reaction is a reducing agent that reacts much faster with the iminium ion than with the starting carbonyl compound.[4][6]

Reductive_Amination_Mechanism Mechanism of Reductive Amination for a Secondary Azetidine cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Azetidine Secondary Azetidine (Nucleophile) Hemiaminal Hemiaminal Azetidine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Key Intermediate) Hemiaminal->Iminium - H₂O [H⁺] catalyst Product N-Substituted Azetidine (Tertiary Amine) Iminium->Product Hydride [H⁻] (Reducing Agent) Hydride->Product Reduction

Caption: The reaction proceeds via a hemiaminal to a key iminium ion intermediate.

Pillar 2: Experimental Design & Reagent Selection

The success of a reductive amination hinges on the appropriate choice of reducing agent, solvent, and additives.

Selecting the Right Reducing Agent

The ideal reductant must selectively reduce the iminium ion in the presence of the more abundant (and less reactive) carbonyl starting material.

Reducing AgentFormulaKey Characteristics & Insights
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃The Reagent of Choice. STAB is a mild and selective reducing agent, making it highly effective for one-pot reductive aminations.[8] Its steric bulk and attenuated reactivity prevent significant reduction of aldehydes and ketones.[6] It is moisture-sensitive and performs best in aprotic solvents like DCE, DCM, or THF.[4] It offers a superior safety profile compared to cyanoborohydrides.[4]
Sodium Cyanoborohydride NaBH₃CNA Powerful, But Toxic Alternative. This reagent is also selective for iminium ions, especially at neutral or slightly acidic pH (6-7).[9] However, it is highly toxic and can generate hydrogen cyanide gas upon acidic workup, requiring careful handling and disposal.[9] It is stable in protic solvents like methanol.
Sodium Borohydride NaBH₄Best for Two-Step Procedures. NaBH₄ is a stronger reducing agent and can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts and lower yields.[10][11] Its use is generally reserved for an "indirect" or two-step protocol where the imine/iminium ion is allowed to form completely before the reductant is added.[8][10]
Solvent and Additive Considerations
  • Solvents: The choice of solvent is primarily dictated by the reducing agent.

    • For NaBH(OAc)₃ , anhydrous aprotic solvents such as 1,2-dichloroethane (DCE) , dichloromethane (DCM) , or tetrahydrofuran (THF) are standard.[8][10]

    • For NaBH₃CN , protic solvents like methanol (MeOH) are commonly used.[10]

  • Acid Catalysis: The dehydration of the hemiaminal to the iminium ion is the slowest step and can be accelerated with a catalytic amount of acid.

    • Acetic Acid (AcOH) is frequently used, particularly when reacting less electrophilic ketones.[7][12] For many aldehydes, the reaction proceeds well without an acid catalyst.[8]

Pillar 3: Experimental Protocols & Workflow

The following section provides a generalized, field-proven protocol for the reductive amination of a secondary azetidine using the preferred reagent, sodium triacetoxyborohydride.

Workflow start Setup reagents Combine Azetidine & Carbonyl in Solvent start->reagents addition Add NaBH(OAc)₃ Portion-wise reagents->addition reaction Stir at Room Temp (2-24h) addition->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete quench Quench with Saturated NaHCO₃ Solution monitoring->quench Complete extraction Extract with Organic Solvent quench->extraction purification Dry, Concentrate & Purify (Chromatography) extraction->purification end Characterize Product purification->end

Caption: General experimental workflow for reductive amination.

Protocol: N-Benzylation of Azetidine using NaBH(OAc)₃

This protocol describes the reaction of azetidine with benzaldehyde to form 1-benzylazetidine.

Materials:

  • Azetidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon) setup

ReagentMW ( g/mol )Equiv.Amount (1 mmol scale)
Azetidine57.091.057 mg
Benzaldehyde106.121.1117 mg (112 µL)
NaBH(OAc)₃211.941.5318 mg
Anhydrous DCE--5 mL

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add azetidine (1.0 equiv) and anhydrous DCE (to make a ~0.2 M solution).

  • Carbonyl Addition: Add benzaldehyde (1.0-1.2 equiv) to the solution and stir for 20-30 minutes at room temperature to facilitate initial hemiaminal formation.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions. The addition can be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azetidine is consumed (typically 2-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM or DCE.

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted azetidine.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient iminium ion formation (especially with ketones).2. Poor quality or decomposed NaBH(OAc)₃ (it is hygroscopic).3. Sterically hindered reactants.1. Add 0.1-1.0 equivalents of glacial acetic acid to catalyze iminium formation.[8][12]2. Use a fresh bottle of NaBH(OAc)₃ and ensure anhydrous reaction conditions.3. Increase reaction time, gently heat (e.g., to 40-50 °C), or consider a more reactive reagent if possible.
Alcohol Byproduct Formation 1. Reduction of the starting carbonyl compound.2. Use of a non-selective reducing agent (e.g., NaBH₄).1. Ensure you are using a selective reagent like NaBH(OAc)₃. This is rarely an issue with STAB but can indicate water contamination.2. If using NaBH₄, switch to an indirect method: allow the iminium to form for 1-2 hours before adding the NaBH₄.[8]
Complex Mixture of Products 1. Reaction with impurities in starting materials.2. Degradation of starting material or product under reaction conditions (e.g., acid-labile groups).1. Purify starting materials before the reaction.2. If acid-sensitive groups are present, omit the acetic acid catalyst. NaBH(OAc)₃ is generally mild enough for most substrates.[8]
Difficult Purification 1. Product is highly polar and water-soluble.2. Close-running impurities on silica gel.1. After quenching, perform multiple extractions (4-5 times) with an appropriate organic solvent. Consider a salt-out extraction by adding solid NaCl to the aqueous layer.2. Try a different solvent system for chromatography or consider alternative purification methods like reverse-phase chromatography.

References

  • Azetidines_revised version. University of Cambridge. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Virginia Tech. [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science (RSC Publishing). [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. [Link]

  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]

  • Reductive amination difficulties - poor conversion. Reddit. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]

Sources

Application Note: Strategic Integration of cis-2-Methylazetidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and FBDD practitioners. It prioritizes practical application, mechanistic rationale, and robust protocols.

Abstract

The transition from "flat" aromatic fragments to sp³-rich 3D scaffolds is a defining trend in modern Fragment-Based Drug Design (FBDD). Among these, the 2-methylazetidine motif offers a unique combination of metabolic stability, vector rigidity, and physicochemical optimization. This guide details the rationale and protocols for incorporating cis-2-methylazetidine—specifically utilizing the C2-methyl group to stereochemically "lock" exit vectors relative to the nitrogen or C3-substituents. We provide a validated workflow for synthesis via β-lactam reduction and strategies for library integration.

Part 1: Structural Rationale & Physicochemical Profiling[1][2]

The "Escape from Flatland"

Traditional FBDD libraries are often dominated by planar aromatics. While easy to synthesize, these lack the topological complexity to match chiral protein pockets. The azetidine ring (4-membered) introduces a high degree of ring strain (~26 kcal/mol) and a distinct "pucker" angle (~30°), unlike the envelope conformation of pyrrolidines.

The cis-Methyl Effect

Incorporating a methyl group at the C2 position in a cis orientation relative to a C3-substituent or the N-lone pair vector provides two critical advantages:

  • Conformational Locking: The steric bulk of the C2-methyl restricts the ring-pucker dynamics, forcing the substituent at C3 (or N) into a preferred equatorial or axial orientation. This reduces the entropic penalty upon protein binding.

  • Metabolic Shielding: The C2 position is a metabolic hotspot (α-carbon oxidation). The methyl group blocks cytochrome P450 access, significantly improving half-life (

    
    ) compared to unsubstituted azetidines or pyrrolidines.
    
Physicochemical Comparison

The following table contrasts the cis-2-methylazetidine core against standard 5- and 6-membered saturated heterocycles.

Propertycis-2-MethylazetidinePyrrolidinePiperidineImpact on Drug Design
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)MinimalHigher strain correlates with rigid exit vectors but harder synthesis.
Basicity (pKa) ~10.5 - 11.0~11.3~11.2Slightly lower pKa improves membrane permeability (LogD).
Lipophilicity (LogP) ModerateLowHighThe methyl group adds lipophilicity, balancing the polar amine.
Metabolic Stability High (Steric Block)Low (α-oxidation)ModerateC2-Methyl blocks the primary site of oxidative metabolism.
Fsp³ Character 1.0 (Core)1.01.0High Fsp³ improves solubility and clinical success rates.

Part 2: Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for selecting the cis-2-methylazetidine scaffold over alternatives, integrating structural and DMPK criteria.

FBDD_Decision_Tree Start Fragment Hit Identified (Low Affinity / High LE) VectorCheck Does the fragment require a specific 3D exit vector? Start->VectorCheck FlatCheck Is the hit planar (aromatic)? VectorCheck->FlatCheck No SelectAzetidine Select Azetidine Core VectorCheck->SelectAzetidine Yes (Acute Angle) MetabCheck Is the α-carbon metabolically labile? FlatCheck->MetabCheck No (Already 3D) FlatCheck->SelectAzetidine Yes (Escape Flatland) MetabCheck->SelectAzetidine No StereoCheck Is conformational locking required? MetabCheck->StereoCheck Yes SelectAzetidine->MetabCheck ApplyCisMethyl Apply cis-2-Methyl Substitution StereoCheck->ApplyCisMethyl Yes Outcome1 Improved Metabolic Stability (Steric Shield) ApplyCisMethyl->Outcome1 Outcome2 Rigidified Vector (Entropic Gain) ApplyCisMethyl->Outcome2

Figure 1: Decision logic for incorporating cis-2-methylazetidine during Hit-to-Lead optimization.

Part 3: Synthetic Protocols

Synthesizing substituted azetidines is challenging due to ring strain.[1][2] Direct cyclization often leads to racemization or ring opening. The Gold Standard method for generating enantiopure cis-2-methylazetidines is the reduction of pre-assembled β-lactams (azetidin-2-ones).

Protocol A: Diastereoselective Synthesis via β-Lactam Reduction

Objective: Synthesize cis-2-methyl-3-substituted azetidine from a β-lactam precursor. Precursor: cis-3-(protected-amino)-4-methylazetidin-2-one.

Reagents & Equipment[3]
  • Reductant: Monochloroalane (AlH₂Cl) – Generated in situ.

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

  • Quenching: Sodium Sulfate decahydrate (

    
    ) or saturated KF solution.
    
Step-by-Step Methodology
  • Reagent Preparation (In Situ):

    • In a flame-dried 3-neck flask under Argon, suspend

      
       (1.0 equiv) in anhydrous Et₂O at 0°C.
      
    • Dropwise add

      
       (3.0 equiv) dissolved in Et₂O. Stir for 30 minutes to generate AlH₂Cl (monochloroalane). Note: AlH₂Cl is milder than LAH and prevents ring opening.
      
  • Substrate Addition:

    • Dissolve the cis-β-lactam precursor in anhydrous Et₂O.

    • Add this solution dropwise to the AlH₂Cl mixture at 0°C.

    • Allow the reaction to warm to room temperature and reflux for 2–4 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄).

  • Quenching (Critical Step):

    • Cool the mixture back to 0°C.

    • Slowly add

      
       (solid) until gas evolution ceases. This "dry quench" prevents the formation of slimy aluminum emulsions that trap the product.
      
  • Isolation:

    • Filter the granular aluminum salts through a Celite pad.

    • Wash the pad thoroughly with Et₂O and 5% MeOH in DCM.

    • Concentrate the filtrate carefully (azetidines are volatile).

  • Validation:

    • NMR: Check for the disappearance of the carbonyl peak (~170 ppm in ¹³C) and the appearance of the C2-methylene (~60 ppm).

    • Chiral SFC: Verify the retention of the cis-stereochemistry.

Protocol B: Fragment Coupling (N-Linking)

Objective: Couple the cis-2-methylazetidine fragment to an aromatic core (Ar-X) via Buchwald-Hartwig amination.

  • Catalyst:

    
     (2 mol%) + BINAP or Xantphos (4 mol%).
    
  • Base:

    
     (1.5 equiv) – Avoid strong alkoxides to prevent epimerization.
    
  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Conditions: Heat at 80–100°C for 12 hours.

  • Note: The steric bulk of the 2-methyl group may slow the reaction. If conversion is low, switch to a smaller ligand like BrettPhos.

Part 4: FBDD Workflow Integration

Library Design

When designing a fragment library, include cis-2-methylazetidine as a "vector-focused" fragment.

  • The Handle: Use the Nitrogen as the primary attachment point for "Fragment Growing."

  • The Functional Group: Place a polar group (OH, NH₂, COOH) at C3 in a cis relationship to the C2-methyl.

  • Screening: These fragments are sp³-rich and may not fly in standard planar aromatic screens. Use ¹⁹F-NMR (if fluorinated) or STD-NMR (Saturation Transfer Difference) to detect binding, as the methyl group provides a distinct, sharp NMR signal that is sensitive to the protein environment.

Fragment Growing Strategy

Once a hit is identified, use the cis-2-methylazetidine to optimize the vector:

  • Vector Scan: Synthesize both the cis and trans isomers. The energy difference in binding often exceeds 10-fold due to the rigid puckering of the ring.

  • Solubility Boost: If a lead compound is too lipophilic, replace a proline or cyclopentane ring with cis-2-methylazetidine. The amine lowers LogP while maintaining the shape.

Part 5: Synthetic Pathway Visualization

The following diagram illustrates the specific β-lactam reduction pathway to ensure stereochemical integrity.

Synthesis_Workflow Precursor cis-4-Methyl-3-Substituted Beta-Lactam Reaction Reduction (Et2O, Reflux, 4h) Precursor->Reaction Reagent AlH2Cl (in situ) (LiAlH4 + AlCl3) Reagent->Reaction Activation Quench Dry Quench (Na2SO4 10H2O) Reaction->Quench Product cis-2-Methyl-3-Substituted Azetidine Quench->Product Filtration & Concentration

Figure 2: Diastereoselective reduction of β-lactams to cis-2-methylazetidines.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Lowe, D. (2010). In the Pipeline: The Magic Methyl. Science Translational Medicine. (Contextualizing the methyl effect in drug design). Link

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. (Metabolic stability of azetidines vs pyrrolidines). Link

  • Barnes-Seeman, D., et al. (2014). Expanding the medicinal chemist's toolbox: comparing the physicochemical properties of cyclic amines. ACS Medicinal Chemistry Letters. Link

  • Singh, G. S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines.[4][5] RSC Advances.[5] Link

Sources

standard Boc deprotection methods for azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Standard Boc Deprotection Protocols for Azetidine Derivatives

Introduction & Strategic Overview

Azetidines are increasingly vital in medicinal chemistry as bioisosteres for piperidines, pyrrolidines, and gem-dimethyl groups. Their incorporation alters physicochemical properties (lowering logP, altering pKa) and restricts conformational freedom. However, the inherent ring strain of the four-membered azetidine ring (~26 kcal/mol) presents a specific challenge during tert-butoxycarbonyl (Boc) deprotection: the risk of acid-catalyzed ring opening.

Unlike stable piperidines, azetidines are susceptible to nucleophilic attack when protonated. While standard acidic deprotection (TFA or HCl) is generally effective, the choice of reagents, temperature, and scavengers must be optimized to prevent the formation of ring-opened impurities (homoserine derivatives or polymerized byproducts).

This guide details two industry-standard protocols optimized for azetidine stability, emphasizing cation scavenging and controlled isolation.

Mechanistic Insight & Risk Analysis

The cleavage of the Boc group generates a tert-butyl cation (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).[1][2] In the absence of adequate scavenging, this electrophile can re-attach to electron-rich regions of the substrate (e.g., indoles, phenols) or, in the case of azetidines, facilitate pathways leading to ring degradation if strong nucleophiles are present.
Figure 1: Reaction Pathway and Critical Decision Points

BocDeprotection Start N-Boc Azetidine Protonation Protonated Intermediate (R-NH-Boc+) Start->Protonation Acid (H+) CationLoss Carbamic Acid + t-Bu+ Protonation->CationLoss - t-Bu+ SideReaction1 Ring Opening (Nu- attack) Protonation->SideReaction1 High Temp / Strong Nu- Success Azetidine Salt (Intact Ring) CationLoss->Success - CO2 (Decarboxylation) SideReaction2 Alkylation (t-Bu+ attack on R) CationLoss->SideReaction2 No Scavenger Scavenger Scavenged Cation (t-Bu-Silane/Thioether) CationLoss->Scavenger + TES/TIS

Caption: Mechanistic flow of Boc deprotection. Red paths indicate failure modes specific to strained rings and electron-rich substrates.

Protocol A: TFA-Mediated Deprotection (The Scavenger Method)

Best For: Complex molecules, substrates containing electron-rich aromatics (Trp, Tyr, Met), or when volatility of the free base is a concern.

Rationale: Trifluoroacetic acid (TFA) is a strong acid but a poor nucleophile, reducing the risk of ring opening compared to mineral acids. The addition of Triethylsilane (TES) is critical; it acts as a "hydride source" to irreversibly trap the


 cation as isobutane/isobutylene, preventing it from alkylating the substrate.
Materials
  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Reagent: Trifluoroacetic Acid (TFA), Reagent Grade (>99%).

  • Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIS).

  • Workup: Toluene (HPLC Grade).

Step-by-Step Procedure
  • Preparation: Dissolve the N-Boc azetidine (1.0 equiv) in DCM (concentration ~0.1 M to 0.2 M).

  • Scavenger Addition: Add TES (2.0 – 5.0 equiv).

    • Note: If the molecule contains Methionine or Tryptophan, use a "Cocktail B" approach (TFA:Phenol:Water:TIS 88:5:5:2) to prevent oxidation and alkylation [1].

  • Acidification: Cool the solution to 0 °C (ice bath). Add TFA dropwise.

    • Standard Ratio: 4:1 (DCM:TFA) or 2:1 depending on substrate solubility. Avoid neat TFA for azetidines to minimize exotherms.

  • Reaction: Remove ice bath and stir at Room Temperature (RT).

    • Monitoring: Check TLC or LCMS after 30 mins. Look for the disappearance of the starting material (M+Na+ peaks often dominate Boc-azetidines in MS).

  • Workup (The Azeotrope Trick):

    • Concentrate the mixture on a rotary evaporator at <35 °C .

    • Crucial Step: Re-dissolve the oily residue in Toluene (equal volume to original reaction) and concentrate again. Repeat 2-3 times.

    • Why? TFA forms an azeotrope with toluene. This removes residual acid without subjecting the strained ring to high heat or high vacuum for extended periods.

  • Isolation: The product is isolated as the TFA salt.

Protocol B: HCl-Mediated Deprotection (The Precipitation Method)

Best For: Simple azetidines, scale-up, and generating stable, non-hygroscopic hydrochloride salts.

Rationale: HCl in 1,4-dioxane allows for anhydrous deprotection. The product often precipitates directly from the solution, protecting the amine from further side reactions.

Materials
  • Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial solution).

  • Solvent: 1,4-Dioxane or Ethyl Acetate (if dilution is needed).

  • Precipitation Solvent: Diethyl Ether (

    
    ) or MTBE.
    
Step-by-Step Procedure
  • Preparation: Dissolve N-Boc azetidine in a minimal amount of 1,4-dioxane or Ethyl Acetate at RT.

    • Constraint: Ensure the system is anhydrous. Water + HCl + Heat = Ring Opening (Hydrolysis).

  • Acid Addition: Add 4M HCl in Dioxane (5.0 – 10.0 equiv) dropwise at 0 °C or RT.

    • Observation: Gas evolution (

      
       and isobutylene) will occur.[3] Ensure the vessel is vented (e.g., a needle through the septum).
      
  • Reaction: Stir at RT for 1–3 hours.

    • Self-Validation: A white precipitate often begins to form within 30 minutes.

  • Isolation:

    • If solid forms: Dilute with excess

      
       or MTBE, filter the solid, and wash with 
      
      
      
      .
    • If no solid: Concentrate the solvent (rotavap <40 °C). Triturate the residue with

      
       to induce crystallization.
      
  • Result: Azetidine Hydrochloride salt.

Critical Expertise: Handling Azetidine Free Bases

A common failure point is not the deprotection itself, but the neutralization (free-basing) step.

  • Volatility Warning: Low molecular weight azetidines (e.g., 3-fluoroazetidine, azetidine-3-ol) are highly volatile as free bases. Never subject the free base to high vacuum (< 10 mbar) for extended periods.

  • Stability: The free base is more prone to polymerization than the salt. Store as the HCl or TFA salt whenever possible.

  • Neutralization Protocol: If the free base is required for the next step (e.g., SNAr or Amide coupling), perform an in situ neutralization using DIPEA or TEA in the subsequent reaction solvent, rather than isolating the free base.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Ring Opening (Homoserine impurities) Nucleophilic attack on the ring.[4]Switch from HCl to TFA (non-nucleophilic counterion). Lower reaction temp to 0°C. Ensure strictly anhydrous conditions.
Alkylation (e.g., +56 Da mass shift)

attacking aromatic rings.
Add Scavengers: 5 equiv Triethylsilane (TES) or Thioanisole.
Low Yield (Volatile Loss) Product lost during evaporation.Do not free-base. Isolate as salt. If free-basing is necessary, use extraction (DCM) and mild concentration (>100 mbar).
Incomplete Reaction Acid consumed by basic centers.Increase acid equivalents (up to 20 eq). Ensure Boc group is not sterically hindered (rare for azetidines).

References

  • Lundt, B. F., et al. (1978).[5] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[5][6]

  • Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research.[6][7]

  • Common Organic Chemistry. (n.d.). "Boc Deprotection (TFA)."[2][3][6][8]

  • BenchChem. (2025).[9] "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)."

  • Organic Chemistry Portal. (n.d.). "Protecting Groups: Boc-Protected Amino Groups."

Sources

Application Note: High-Fidelity Preparation of Azetidine-Containing Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of Azetidine-2-carboxylic acid (Aze) —the four-membered ring homologue of proline—into peptide backbones represents a critical strategy in modern drug design. By contracting the heterocycle from five (proline) to four atoms, researchers can significantly restrict the


 and 

torsion angles, often locking bioactive conformations or modulating the cis/trans ratio of the amide bond. However, the high ring strain (~26 kcal/mol) and steric bulk of the azetidine ring present unique synthetic challenges, particularly during Solid-Phase Peptide Synthesis (SPPS). This guide details the robust synthesis of the Fmoc-Aze-OH monomer and provides an optimized protocol for its coupling, minimizing the risks of ring-opening and racemization.

Part 1: Strategic Synthesis of the Aze Scaffold

While Fmoc-Aze-OH is commercially available, high-purity synthesis from the chiral pool is often required for scale-up or when installing specific side-chain isotopes. The most robust route utilizes L-Aspartic Acid or L-Homoserine as the chiral progenitor, leveraging an intramolecular nucleophilic displacement (4-exo-tet cyclization).

Mechanism of Action: The N-Sulfonyl Cyclization

Direct cyclization of secondary amines is difficult. We utilize the N-Tosyl (Ts) or N-Nosyl (Ns) strategy. The sulfonamide nitrogen is sufficiently acidic (pKa ~11) to be deprotonated by weak bases, facilitating the attack on a


-leaving group (halide or mesylate) to close the strained four-membered ring.
Experimental Protocol: Monomer Synthesis

Target:


-Fmoc-L-Azetidine-2-carboxylic acid (Fmoc-Aze-OH)
Starting Material:  L-Methionine or L-Homoserine Lactone
Step-by-Step Workflow:
  • Preparation of the Leaving Group:

    • Convert L-Methionine to L-Homoserine lactone via S-alkylation (MeI) and hydrolysis, or start directly with L-Homoserine lactone .

    • Protect the amine: React L-Homoserine lactone with Tosyl Chloride (TsCl) in pyridine/DCM to yield

      
      -Ts-L-Homoserine lactone.
      
    • Ring Opening: Treat with NaOMe/MeOH to open the lactone to the methyl ester.

    • Activation: React the primary alcohol with Mesyl Chloride (MsCl) to generate the

      
      -mesylate.
      
  • The Cyclization (Critical Step):

    • Reagents:

      
      -Ts-O-Ms-homoserine methyl ester, Potassium Carbonate (
      
      
      
      ), Acetonitrile (MeCN).[1]
    • Procedure: Dissolve the mesylate in refluxing MeCN (0.1 M). Add 3.0 equiv of anhydrous

      
      .
      
    • Observation: The reaction typically completes in 4–6 hours. Monitor by TLC (EtOAc/Hex 1:1). The product (

      
      -Ts-Aze-OMe) is less polar.
      
    • Note: High dilution is not strictly necessary for 4-membered rings due to the favorable entropy of proximity compared to macrocycles, but 0.1 M prevents intermolecular oligomerization.

  • Deprotection and Fmoc Installation:

    • Detosylation: The toughest step. Use Mg/MeOH under sonication or Sodium Naphthalenide (radical reduction) to remove the Tosyl group. Caution: Sodium Naphthalenide requires anhydrous conditions.

    • Fmoc Protection: React the free amine (Aze-OH) with Fmoc-OSu and

      
       in Acetone/Water (1:1).
      
    • Purification: Recrystallize from EtOAc/Hexane. Do not use strong acid workups that might open the ring.

Visualization: Synthesis Pathway

AzeSynthesis Start L-Homoserine Lactone Prot N-Tosyl Protection Start->Prot TsCl, Py Act Gamma-OH Activation (MsCl) Prot->Act 1. NaOMe 2. MsCl Cyc 4-exo-tet Cyclization Act->Cyc K2CO3, MeCN Reflux Deprot Detosylation (Na/Naph or Mg) Cyc->Deprot Reductive Cleavage Final Fmoc-Aze-OH Deprot->Final Fmoc-OSu

Caption: Synthetic route for Fmoc-Aze-OH via N-sulfonyl activated cyclization of homoserine derivatives.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating Aze into a peptide chain is more difficult than standard amino acids due to steric hindrance at the secondary amine (N-terminus of the growing chain) and the conformational rigidity of the ring.

The Challenge: Coupling to Azetidine

Once Aze is on the resin, the N-terminal amine is a secondary amine, similar to Proline but more sterically crowded. Standard reagents (HBTU/HCTU) often result in incomplete coupling (deletion sequences).

Optimized Coupling Protocol
ParameterStandard AA CouplingAzetidine (Aze) Coupling
Coupling Reagent HBTU or DIC/HOBtHATU or PyAOP
Activator Additive HOBtHOAt (7-aza analogue)
Base DIPEA (2.0 eq)TMP (2,4,6-Collidine) or DIPEA
Coupling Time 30–45 min2 x 60 min (Double Couple)
Monitoring Kaiser TestChloranil Test or p-Nitrophenol
Detailed Protocol:
  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Crucial: Wash extensively (5 x DMF) to remove piperidine, which can cause adducts with HATU.

  • Activation (The "Pre-activation" Step):

    • Dissolve the incoming amino acid (4.0 eq) and HATU (3.9 eq) in dry DMF.

    • Add HOAt (4.0 eq) if not built into the reagent (enhances reaction rate for secondary amines).

    • Add Base (DIPEA or Collidine, 8.0 eq).

    • Wait 30 seconds for the active ester to form (yellow color).

  • Coupling:

    • Add the activated mixture to the resin-bound Aze.

    • Agitate for 60 minutes.

    • Drain and Repeat (Double Coupling is mandatory for Aze).

  • Monitoring (The Chloranil Test):

    • Do not use the Kaiser Test. It relies on primary amines and will yield a false negative (no color) or weak color with Aze.

    • Protocol: Transfer a few beads to a small tube. Add 2 drops of 2% Acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF.

    • Result:

      • Blue/Green beads: Secondary amine present (Incomplete coupling).[2]

      • Colorless/Yellow beads: Complete coupling.

Visualization: SPPS Decision Tree

SPPS_Aze Step1 Fmoc-Removal (20% Piperidine) Check1 Is Resin N-term Azetidine? Step1->Check1 StdCoup Standard Coupling (HBTU/DIPEA) Check1->StdCoup No AdvCoup Hindered Coupling (HATU/HOAt/Collidine) Check1->AdvCoup Yes (Aze) Monitor QC Check StdCoup->Monitor AdvCoup->Monitor Kaiser Kaiser Test (Primary Amine) Monitor->Kaiser If Std AA Chloranil Chloranil Test (Secondary Amine) Monitor->Chloranil If Aze Success Proceed to Next Cycle Kaiser->Success Colorless Fail Re-Couple (Different Solvent/Temp) Kaiser->Fail Blue Chloranil->Success Colorless Chloranil->Fail Blue/Green

Caption: Decision logic for coupling amino acids onto a resin-bound Azetidine residue.

Part 3: Structural Validation & Quality Control

Racemization Check

Aze is prone to racemization during activation because the ring strain makes the


-proton slightly more acidic than in Proline.
  • Method: Synthesize a diastereomeric pair (e.g., L-Phe-L-Aze and L-Phe-D-Aze).

  • Analysis: Use C18 RP-HPLC. The diastereomers typically separate well due to the rigid kink induced by the ring. If your product shows a "shoulder" or split peak, racemization occurred.

  • Fix: Switch from DIPEA to 2,4,6-Collidine (weaker base) or reduce pre-activation time.

Conformational Analysis (NMR)

Azetidine induces a higher proportion of cis-amide bonds compared to Proline.

  • 1H NMR Signature: Look for the

    
     resonance. In the trans isomer, it typically appears upfield relative to the cis isomer.
    
  • NOE: Strong NOE between the

    
     of residue 
    
    
    
    and the
    
    
    of Aze
    
    
    indicates a cis -amide bond (characteristic of Type VI
    
    
    -turns).

References

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • Sienna, A., et al. (2020). "Direct Access to L-Azetidine-2-carboxylic Acid." European Journal of Organic Chemistry. Link

  • Albericio, F., & Carpino, L. A. (1997). "Efficiency of HATU for the coupling of hindered amino acids." Methods in Enzymology. Link

  • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research. (Describes the Chloranil Test). Link

  • Wilhelm, M., et al. (2014). "Conformational Properties of Azetidine-2-carboxylic Acid-Containing Peptides." Journal of the American Chemical Society. Link

Sources

Troubleshooting & Optimization

preventing azetidine ring opening during acidic deprotection

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center (Organic Synthesis Division) Subject: GUIDE: Preventing Azetidine Ring Opening During Acidic Deprotection

Executive Summary: The "Strain" Problem

Azetidines possess a ring strain energy of approximately 25.4 kcal/mol , nearly identical to that of cyclopropanes. While they are kinetically stable under neutral conditions, acidic deprotection (e.g., Boc removal) creates a "perfect storm" for decomposition.

The Failure Mode: Protonation of the azetidine nitrogen converts a moderately stable amine into a highly electrophilic azetidinium ion. In the presence of even weak nucleophiles (counter-ions like


 or solvents like 

), the ring undergoes rapid

ring opening to relieve strain.

The Golden Rule:

Nucleophilicity is the enemy. To preserve the ring, you must decouple acidity (needed for deprotection) from nucleophilicity (causes ring opening).

Diagnostic & Mechanism (The "Why")

Before selecting a protocol, understand the failure mechanism. The diagram below illustrates why standard HCl/Dioxane conditions often fail.

AzetidineOpening cluster_0 Critical Failure Point Substrate N-Boc Azetidine Protonation Protonation (H+) Substrate->Protonation Acid Added Intermediate Activated Azetidinium (High Electrophilicity) Protonation->Intermediate Nucleophile Nucleophile Attack (Cl-, H2O, R-OH) Intermediate->Nucleophile High Nu- Conc. Product_Stable Stable Salt (Desired) Intermediate->Product_Stable Non-Nu- Anion (e.g., OTf-) Product_Open Ring-Opened By-Product Nucleophile->Product_Open

Figure 1: Mechanism of acid-catalyzed azetidine ring opening. The presence of nucleophilic counter-ions (Cl-) or solvents drives the pathway toward the ring-opened byproduct.

Optimized Protocols (The "How")

Do not use standard 4M HCl in Dioxane. The chloride ion is sufficiently nucleophilic to open activated azetidines. Use one of the following methods based on your substrate's sensitivity.

Method A: The "Non-Nucleophilic" Standard (TFA/DCM)

Best for: Standard substrates where water can be excluded.

This method relies on the fact that the trifluoroacetate anion (


) is significantly less nucleophilic than chloride (

).

Protocol:

  • Dissolution: Dissolve the N-Boc azetidine in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Scavenger (Optional but Recommended): Add Triethylsilane (TES) (2.0 equiv).

    • Why? TES scavenges the tert-butyl cation without acting as a nucleophile toward the azetidine ring. Avoid thioanisole (sulfur is nucleophilic).

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise. Final ratio should be 4:1 to 2:1 (DCM:TFA).

  • Reaction: Warm to Room Temperature (RT). Monitor by TLC/LCMS (usually 1–2 hours).

  • Workup (CRITICAL):

    • Do not evaporate to dryness with heat (concentrating acid increases degradation).

    • Co-evaporate with toluene or DCM at low temperature (<30°C) to remove excess TFA.

    • Immediately neutralize with saturated

      
       or pass through a basic resin.
      
Method B: The "Anhydrous" Specialist (TMSOTf)

Best for: Highly acid-sensitive substrates or when "super-acidic" conditions must be avoided.

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) cleaves Boc groups under mild conditions. The byproduct is the volatile gas isobutene and silylated carbamate, which hydrolyzes on workup. The triflate anion (


) is non-nucleophilic.

Protocol:

  • Preparation: Dissolve N-Boc azetidine in anhydrous DCM (0.1 M) under Nitrogen/Argon.

  • Base: Add 2,6-Lutidine (1.5 equiv).

    • Why? It buffers the solution, preventing runaway acidity while not being nucleophilic enough to attack the ring.

  • Reagent: Cool to 0°C. Add TMSOTf (1.2 – 1.5 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then RT for 1 hour.

  • Quench: Quench with Methanol (excess) to desilylate the amine.

  • Purification: Concentrate and purify.

Comparative Data: Acid Anion Nucleophilicity

The choice of acid dictates the survival rate of the ring. We prioritize acids with high acidity (


) but low anion nucleophilicity (

).
Acid ReagentAnionNucleophilicity (Swain-Scott

)
Risk LevelRecommendation
HCl

3.04High AVOID . Chloride attacks the ring.
HBr

3.89Critical NEVER USE . Rapid ring opening.
TFA

< 0Low Standard . Safe for most azetidines.
MsOH

Very LowVery Low Excellent . Use if TFA fails.
TMSOTf

~0Negligible Best . For sensitive substrates.[1][2]

Troubleshooting & FAQs

Q: I used TFA/DCM, but I still see ring-opened byproducts (e.g., 3-amino-propanol derivatives). Why? A: Check your water content. If your DCM or TFA is "wet," water acts as the nucleophile. The protonated azetidine is attacked by


 to form the ring-opened alcohol.
  • Fix: Use anhydrous DCM and fresh TFA. Add molecular sieves to the reaction if necessary.

Q: Can I use scavengers like Thioanisole or 1,2-Ethanedithiol? A: Proceed with caution. While excellent for scavenging t-butyl cations, thiols are strong nucleophiles. In a high-strain system like azetidine, the sulfur can attack the ring C2/C4 positions.

  • Fix: Switch to Triethylsilane (TES) , which is a hydride donor and non-nucleophilic.

Q: My substrate has a pendant alcohol or amide side chain. Is this a problem? A: Yes. This is "Intramolecular Ring Opening." Upon protonation of the azetidine, the pendant group can curl back and attack the ring (Neighboring Group Participation).

  • Fix: Keep the side chain protected (e.g., as a benzyl ether) during Boc removal, or use Method B (TMSOTf) at 0°C to minimize thermal energy available for cyclization.

Q: Is there a "Green" alternative to DCM? A: You can use Hexafluoroisopropanol (HFIP) . It is a highly polar but non-nucleophilic solvent that stabilizes cations. Heating N-Boc azetidines in HFIP (sometimes without added acid, or with weak acid) can effect deprotection, though it is slower.

Decision Matrix

Use this workflow to select the correct experimental condition.

DecisionTree Start Select Deprotection Protocol Sensitive Is the Azetidine Highly Strained/Substituted? Start->Sensitive SideGroups Are there internal nucleophiles? (OH, NH, SH on side chains) Sensitive->SideGroups No MethodB Method B: TMSOTf / 2,6-Lutidine (Anhydrous) Sensitive->MethodB Yes (Very Sensitive) MethodA Method A: TFA / DCM + Triethylsilane SideGroups->MethodA No SideGroups->MethodB Yes (Prevent Intramolecular Attack) MethodC Method C: MsOH (Methanesulfonic Acid) in DCM or EtOAc MethodA->MethodC If TFA fails/incomplete

Figure 2: Decision matrix for selecting azetidine deprotection conditions.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • St-Jean, F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate ion equivalent. Journal of the American Chemical Society (TMSOTf Method). Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for non-nucleophilic deprotection). Link

  • Dunetz, J. R., et al. (2016). Large-Scale Application of a TMSOTf-Promoted Boc Deprotection. Organic Process Research & Development. Link

Sources

Technical Support Center: Improving the Solubility of cis-2-Methylazetidin-3-yl Carbamate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cis-2-methylazetidin-3-yl carbamate and its salts. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this promising chemical scaffold. Poor aqueous solubility is a frequent obstacle in drug development, potentially hindering in vitro assays, formulation, and ultimately, bioavailability.[1][2][3]

This document provides a structured approach to troubleshooting and enhancing the solubility of cis-2-methylazetidin-3-yl carbamate salts. We will explore the underlying scientific principles and provide actionable, step-by-step protocols to help you overcome these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is cis-2-methylazetidin-3-yl carbamate and why is solubility a concern?

cis-2-methylazetidin-3-yl carbamate is a small molecule containing a strained four-membered azetidine ring. Such scaffolds are of increasing interest in medicinal chemistry due to their ability to impart unique three-dimensional shapes, improve metabolic stability, and enhance solubility compared to more traditional, less rigid structures.[4] The molecule contains a basic secondary amine within the azetidine ring and a carbamate functional group. The basic nitrogen is the primary site for salt formation, a common strategy used to improve the aqueous solubility and dissolution rate of drug candidates.[5][6][7]

However, the final solubility of the salt form is not guaranteed. It is highly dependent on factors like the crystal lattice energy of the salt and the specific counter-ion chosen.[5][8] If the resulting salt has poor aqueous solubility, it can lead to:

  • Inaccurate results in biological assays due to precipitation.[3][9]

  • Difficulties in developing parenteral (injectable) or oral formulations.[10][11]

  • Low and variable oral bioavailability, rendering the compound ineffective in vivo.[1][2]

Q2: My compound is supplied as a hydrochloride (HCl) salt, but its solubility is still low. What are the first steps I should take?

The first and most critical step is to determine the pH-solubility profile of your compound. As a salt of a weak base (the azetidine nitrogen), its solubility is expected to be highly dependent on pH.[3][12][13] The solubility will be highest at a pH below the pKa of the azetidine nitrogen, where the compound is predominantly in its ionized, more hydrophilic form.[14][15]

Initial Actions:

  • Confirm the pH of your solvent. Dissolving the HCl salt in unbuffered, neutral water will result in an acidic pH. However, in buffered media (like PBS at pH 7.4), the pH will be higher, which can cause the free base to precipitate.

  • Measure solubility in a low pH buffer. Attempt to dissolve the compound in a buffer with a pH of 2-4 (e.g., a glycine-HCl or citrate buffer). A significant increase in solubility at low pH confirms pH-dependent behavior.

  • Consider a DMSO stock. For in vitro assays, a common strategy is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.[16] Ensure the final DMSO concentration is low (typically <0.5%) to avoid artifacts.[16]

Q3: What are the primary factors I can manipulate to improve the solubility of my compound?

There are several key strategies, which form the basis of our troubleshooting guide:

  • pH Adjustment: For ionizable compounds, ensuring the pH of the medium keeps the molecule in its charged state is the most direct way to enhance solubility.[10][12]

  • Salt Form Selection (Counter-ion Screening): Not all salts are created equal. Different counter-ions (e.g., mesylate, tartrate, sulfate instead of chloride) can drastically alter the solid-state properties of the compound, including its crystal packing, melting point, and ultimately, its solubility.[8][17][18]

  • Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous medium can increase the solubility of poorly soluble compounds.[19][20]

  • Formulation Strategies: Advanced techniques like creating amorphous solid dispersions or using nanotechnology can significantly enhance solubility but are typically employed later in development.[7][21][22]

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: The compound precipitates when added to my neutral (pH ~7.4) biological buffer.
  • Potential Cause: The pH of the buffer is significantly higher than the pKa of the protonated azetidine ring. At this pH, the equilibrium shifts from the soluble ionized salt form to the less soluble, neutral free-base form, causing it to crash out of solution. This is a classic issue for salts of basic compounds.[13]

  • Suggested Solution Pathway:

    • Characterize the pH-Solubility Profile: The most systematic approach is to determine the compound's solubility across a range of pH values. This data is crucial for all subsequent work. (See Protocol 1 ).

    • Lower the Buffer pH (if possible): If your assay or experiment can tolerate a lower pH, try performing it in a buffer where the compound is soluble (e.g., pH 5-6). This is the simplest solution if experimentally viable.

    • Use a Co-solvent System: If the pH cannot be changed, introduce a co-solvent. Ethanol, propylene glycol, or polyethylene glycol (PEG) are common choices.[19] Start with a low percentage (e.g., 1-5%) and increase incrementally, always validating that the co-solvent does not interfere with your experiment. (See Protocol 3 ).

    • Perform a Kinetic Solubility Assay: For initial screening, a kinetic solubility measurement can quickly assess solubility under specific buffer conditions when starting from a DMSO stock. This helps differentiate compounds that are truly insoluble from those that merely dissolve slowly.[2][9][23]

Problem 2: Solubility is inconsistent between different batches of the same salt.
  • Potential Cause: This issue often points to differences in the solid-state form of the material. The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a unique solubility.[6] Batch-to-batch variability in the crystallization process can lead to different solid forms.

  • Suggested Solution Pathway:

    • Solid-State Characterization: Analyze the different batches using techniques like X-Ray Powder Diffraction (XRPD) to identify their crystalline form and Differential Scanning Calorimetry (DSC) to check for different melting points. This will confirm or rule out polymorphism.

    • Standardize Crystallization Protocol: Ensure a single, robust crystallization protocol is used to produce the salt, minimizing variability.

    • Measure Thermodynamic Solubility: Perform a thermodynamic solubility assay, which measures the true equilibrium solubility after a long incubation period (24-48 hours).[2][9][24] This value should be consistent for a given polymorph at a set temperature and pH, unlike kinetic measurements which can be influenced by dissolution rate.

Problem 3: The initial HCl salt is simply not soluble enough, even at low pH.
  • Potential Cause: The crystal lattice energy of the HCl salt is too high to be overcome by the hydration energy of the individual ions.[5] In this case, simply adjusting the pH will not be sufficient, and a different salt form is required.

  • Suggested Solution Pathway:

    • Initiate a Salt Screening Campaign: This is the definitive step to address this problem. The goal is to create a variety of new salts using different pharmaceutically acceptable counter-ions and screen them for improved solubility and other desirable properties.[5][25] (See Protocol 2 ).

    • Select Diverse Counter-ions: Choose a range of counter-ions with different properties (size, shape, pKa, hydrogen bonding potential).[8][17] A typical starting panel is shown in the table below.

Counter-ion ClassExamplesRationale
Inorganic Acids Sulfuric acid (SO₄²⁻), Phosphoric acid (PO₄³⁻)Different charge and hydration properties compared to HCl.
Sulfonic Acids Methanesulfonic acid (mesylate), Ethanesulfonic acid (esylate)Often form stable, crystalline salts with good solubility.
Carboxylic Acids Acetic acid, Citric acid, Tartaric acid, Succinic acidCan introduce additional hydrogen bonding sites to aid solvation.
Hydroxy-Acids Maleic acid, Fumaric acidOffer different geometries and hydrogen bonding capabilities.
Troubleshooting and Decision Workflow

The following diagram outlines a logical workflow for addressing solubility issues with cis-2-methylazetidin-3-yl carbamate salts.

G cluster_start cluster_tier1 Tier 1: Initial Characterization cluster_tier2 Tier 2: Optimization cluster_end start Initial Observation: Poor Solubility of Salt ph_profile Q: Is solubility pH-dependent? A: Perform pH-Solubility Profile (Protocol 1) start->ph_profile dmso_check Q: Is it for an in-vitro assay? A: Try DMSO stock method start->dmso_check ph_adjust pH Adjustment Lower buffer pH ph_profile->ph_adjust Yes salt_screen Salt Screening (Protocol 2) ph_profile->salt_screen No, or insufficient dmso_check->ph_profile Precipitates on dilution end_formulate Proceed to Formulation dmso_check->end_formulate Sufficient for assay cosolvent Co-solvent System (Protocol 3) ph_adjust->cosolvent Assay pH is fixed ph_adjust->end_formulate Solubility achieved cosolvent->salt_screen Insufficient/ Interferes with assay cosolvent->end_formulate Solubility achieved salt_screen->end_formulate Superior salt found end_revisit Re-evaluate Compound/ Consider Derivatization salt_screen->end_revisit No suitable salt found

Caption: A workflow for troubleshooting poor solubility.

Experimental Protocols

Protocol 1: Aqueous pH-Solubility Profiling

This protocol determines the thermodynamic solubility of a compound across a range of pH values.

  • Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., from pH 2.0 to 8.0 in 1.0 pH unit increments). Use buffers with appropriate buffering capacity for each range (e.g., HCl for pH < 2, citrate for pH 3-6, phosphate for pH 6-8).

  • Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 1-2 mg into a 1.5 mL glass vial). The solid should be in excess to ensure a saturated solution is formed.

  • Add Buffer: Add a fixed volume of each buffer to a separate vial containing the compound (e.g., 1 mL).

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C). Allow the samples to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[9][26]

  • Phase Separation: After equilibration, filter the samples through a 0.45 µm filter (e.g., a syringe filter or filter plate) to remove undissolved solid. Alternatively, centrifuge at high speed (e.g., 10,000 x g for 10 minutes) and carefully collect the supernatant.[9][16]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][24]

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each buffer solution.

Protocol 2: Salt Screening Workflow

This protocol outlines a general workflow for identifying a salt form with improved solubility.

G cluster_acids Counter-ion Acid Panel cluster_salts Generated Solid Salts compound Free Base of cis-2-methylazetidin-3-yl carbamate in Solution crystallize Parallel Crystallization (Vary solvents, temp.) compound->crystallize HCl HCl HCl->crystallize Mesylate Mesylic Acid Mesylate->crystallize Sulfate H2SO4 Sulfate->crystallize Tartrate Tartaric Acid Tartrate->crystallize salt_hcl HCl Salt crystallize->salt_hcl salt_mesy Mesylate Salt crystallize->salt_mesy salt_sulf Sulfate Salt crystallize->salt_sulf salt_tart Tartrate Salt crystallize->salt_tart screening Characterize & Screen: - Solubility (pH 7.4) - Crystallinity (XRPD) - Stability salt_hcl->screening salt_mesy->screening salt_sulf->screening salt_tart->screening

Caption: A parallel workflow for salt screening.

  • Free Base Generation: If starting from a salt, convert it to the free base form. This typically involves dissolving the salt in water, basifying with a suitable base (e.g., NaHCO₃ or NaOH) to precipitate the free base, and then extracting the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Counter-ion Selection: Select a panel of pharmaceutically acceptable acids as potential counter-ions.

  • Salt Formation: In parallel, dissolve the free base in a suitable solvent (e.g., acetone, ethanol, or isopropanol). Add a stoichiometric amount (1 equivalent) of each selected acid.

  • Crystallization: Attempt to crystallize the resulting salts. This may require slow evaporation, cooling, or the addition of an anti-solvent.

  • Isolation and Characterization: Isolate any solids that form and dry them. Confirm salt formation and characterize the solids for crystallinity (XRPD), purity (HPLC), and thermal properties (DSC).

  • Solubility Screening: Measure the aqueous solubility of each new, crystalline salt form using Protocol 1 (at a minimum, test at a relevant pH like 7.4).

  • Selection: Select the salt form that provides the best balance of solubility, stability, and manufacturability.

Protocol 3: Co-solvent System Development

This protocol is for determining the required amount of a co-solvent to achieve a target concentration.

  • Prepare Stocks: Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in ethanol). Also prepare your primary aqueous buffer (e.g., PBS pH 7.4).

  • Create Blends: In a series of vials, create different co-solvent/buffer blends. For example, prepare 1 mL total volume solutions with 1%, 2%, 5%, 10%, and 20% co-solvent in the aqueous buffer.

  • Spike with Compound: Add a small aliquot of the compound stock solution to each blend to achieve your target final concentration.

  • Observe and Equilibrate: Vortex each vial vigorously for 1-2 minutes.[16] Let the vials equilibrate at a constant temperature for at least 1-2 hours.

  • Assess Solubility: Visually inspect for any precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration in the supernatant as described in Protocol 1. The lowest percentage of co-solvent that keeps the compound in solution is your optimal blend.

References
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: Properties, selection, and use. John Wiley & Sons.
  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Kern,s, E. H., & Di, L. (2008).
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Avdeef, A. (2012).
  • Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.
  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt selection and optimisation procedure for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
  • Streng, W. H. (1983). The Henderson-Hasselbalch Equation: Its History and Limitations.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Bergström, C. A. (2014). In silico prediction of drug solubility. In Methods in pharmacology and toxicology (pp. 325-347). Humana Press, Totowa, NJ.
  • Glomme, A., & Bergström, C. A. (2005). Shake-flask solubility of 22 drugs in simulated intestinal media. Pharmaceutical Research, 22(1), 133-141.
  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of kinetic and thermodynamic solubility of drug candidates. Journal of Pharmaceutical Sciences, 90(11), 1847-1854.

Sources

Technical Support Center: Optimizing Yield for N-Alkylation of Sterically Hindered Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[1] However, the inherent ring strain and steric hindrance of substituted azetidines can present significant challenges during N-alkylation reactions, often leading to low yields and undesired side products. This guide provides practical, in-depth troubleshooting advice and frequently asked questions to help you navigate these synthetic hurdles and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-alkylation of sterically hindered azetidines, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Conversion to the N-Alkylated Product

Symptoms:

  • The starting azetidine remains largely unreacted after the expected reaction time (monitored by TLC or LC-MS).

  • Only trace amounts of the desired product are observed.

Root Causes & Solutions:

  • Insufficient Reactivity of the Alkylating Agent: Sterically hindered azetidines are less nucleophilic, requiring a more reactive electrophile to drive the reaction forward.

    • Solution: If using an alkyl chloride or bromide, consider switching to an alkyl iodide, which is a better leaving group. Alternatively, the Finkelstein reaction can be employed by adding a catalytic amount of sodium or potassium iodide to the reaction mixture containing the alkyl chloride/bromide to generate the more reactive alkyl iodide in situ.[2] For particularly challenging cases, alkyl triflates are highly reactive alkylating agents that can be effective.

  • Inadequate Base Strength or Solubility: The chosen base may not be strong enough to deprotonate the azetidinium salt intermediate effectively, or it may have poor solubility in the reaction solvent.

    • Solution: Employ a stronger, non-nucleophilic base. For instance, if potassium carbonate (K₂CO₃) is ineffective, consider using a stronger base like cesium carbonate (Cs₂CO₃) or an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Ensure the base is soluble in your chosen solvent. If using an inorganic base in an organic solvent, consider phase-transfer catalysis to improve reactivity.

  • Steric Hindrance: Significant steric bulk on either the azetidine ring (e.g., at the C2 or C3 positions) or the alkylating agent can dramatically slow down the reaction rate.[3][4]

    • Solution: Increase the reaction temperature to provide sufficient energy to overcome the activation barrier. Microwave irradiation can sometimes be beneficial for accelerating sluggish reactions.[2] If high temperatures are still ineffective, a change in synthetic strategy might be necessary. Reductive amination offers an alternative pathway that often circumvents the challenges of direct alkylation with hindered substrates.[5][6]

  • Solvent Effects: The solvent plays a critical role in an Sₙ2 reaction by solvating the ions and influencing the reaction rate.

    • Solution: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred for Sₙ2 reactions as they can stabilize the transition state.[2][7] If solubility is an issue, select a solvent where all reactants are fully dissolved at the reaction temperature.

Issue 2: Formation of Over-Alkylation or Quaternary Ammonium Salt Byproducts

Symptoms:

  • LC-MS analysis shows a significant peak corresponding to the mass of the dialkylated or quaternary ammonium salt product.

  • The desired mono-alkylated product is difficult to isolate from these byproducts.

Root Causes & Solutions:

  • High Reactivity of the Mono-Alkylated Product: The N-alkylated azetidine product can sometimes be more nucleophilic than the starting secondary amine, leading to a second alkylation event.[6]

    • Solution 1: Adjust Stoichiometry: Use a large excess of the starting azetidine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.

    • Solution 2: Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via syringe pump) to a solution of the azetidine and base can help maintain a low concentration of the electrophile, thus minimizing the chance of a second alkylation.

    • Solution 3: Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can decrease the rate of the undesired second alkylation.[8]

Issue 3: Competing Elimination Reactions

Symptoms:

  • Formation of an alkene byproduct, particularly when using a sterically hindered or strong base with a secondary or tertiary alkyl halide.

  • Reduced yield of the desired N-alkylated product.

Root Causes & Solutions:

  • Strong or Sterically Hindered Base: Bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) can promote E2 elimination, especially at elevated temperatures.[9]

    • Solution: Switch to a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).[2][5] These bases are generally sufficient to neutralize the acid formed during the reaction without promoting significant elimination.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for the N-alkylation of a highly hindered azetidine?

For highly hindered systems, reductive amination is often the most reliable method.[5][6] This two-step, one-pot procedure involves the formation of an iminium ion intermediate from the azetidine and an aldehyde or ketone, followed by in situ reduction. This method avoids the formation of over-alkylation byproducts and is often successful when direct alkylation fails.[5][8]

Q2: How do I choose the right solvent for my N-alkylation reaction?

Polar aprotic solvents like DMF, ACN, and DMSO are generally the best choices for promoting Sₙ2 reactions.[2][7] They effectively solvate the cationic species without strongly solvating the nucleophile, thus increasing its reactivity. The choice may also depend on the solubility of your specific substrates and the required reaction temperature.

Q3: Can protecting groups be used to improve the outcome of the reaction?

While N-alkylation is the desired reaction, in cases where the azetidine has other reactive functional groups, protecting groups are crucial. For the azetidine nitrogen itself, protection is counterintuitive to the desired alkylation. However, if you are performing other transformations on the molecule and wish to prevent N-alkylation, common nitrogen protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can be employed.[10]

Q4: My reaction is not working even after trying the troubleshooting steps. What else could be wrong?

If you have optimized the reaction conditions and are still facing issues, consider the quality of your reagents.

  • Reagent Purity: Ensure your azetidine starting material, alkylating agent, and solvents are pure and dry.[11]

  • Base Quality: Some bases, especially hygroscopic ones, can be of poor quality. Use a freshly opened bottle or dry the base before use.

  • Reaction Atmosphere: For sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen.

Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation of Azetidines

  • To a solution of the azetidine (1.0 eq) in a suitable solvent (e.g., ACN or DMF, 0.1-0.2 M), add a base (e.g., K₂CO₃, 2.0-3.0 eq).[5]

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.[5]

  • Stir the reaction at the desired temperature (room temperature to 80 °C), monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated azetidine.[5]

Protocol 2: General Procedure for Reductive Amination

  • Suspend the azetidine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M).[5]

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.[5]

  • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5]

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[5]

Data Presentation

Table 1: Recommended Conditions for N-Alkylation of Azetidines

MethodAlkylating AgentBaseSolventTemperatureKey Considerations
Direct Alkylation Alkyl Iodide/BromideK₂CO₃, Cs₂CO₃ACN, DMF25-80 °CPotential for over-alkylation; reactivity depends on leaving group.
Direct Alkylation Alkyl TriflatesDIPEA, 2,6-LutidineDCM, ACN0-25 °CHighly reactive; use non-nucleophilic bases to avoid side reactions.
Reductive Amination Aldehydes, Ketones(Reducing Agent) NaBH(OAc)₃DCM, DCE25 °CExcellent for hindered substrates; avoids over-alkylation.[5]

Visualizations

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Reactivity (Alkyl Halide, Base) start->check_reagents Initial Check increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK change_solvent Change to Polar Aprotic Solvent increase_temp->change_solvent Still Low Yield switch_method Switch to Reductive Amination change_solvent->switch_method No Improvement Reaction_Schemes cluster_0 Direct Alkylation cluster_1 Reductive Amination A Azetidine + R-X C N-Alkyl Azetidine + Base-HX A->C Sₙ2 B [Base, Solvent, Temp] D Azetidine + R-CHO F N-Alkyl Azetidine D->F Imine formation then reduction E [Reducing Agent, Solvent]

Caption: General schemes for N-alkylation methods.

References

  • Datsenko, O. P., Baziievskyi, A., Sadkova, I., Campos, B., Brewster, J. T. I. I., Kowalski, J., Hinklin, R. J., & Mykhailiuk, P. K. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Vitale, T. R., & Shaw, J. T. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Organic letters, 13(21), 5846–5849. [Link]

  • Okano, K., Murai, K., & Hagiwara, H. (2011). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Beilstein journal of organic chemistry, 7, 1073–1081. [Link]

  • Bar-Lavan, Y., Le-Coz, C., & Melchiorre, P. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Europe PMC. [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link]

  • Fallis, I. A., Parsons, S., & Yellowlees, L. J. (2002). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (15), 3201–3207. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Sommer, H. Z., & Jackson, L. L. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Defense Technical Information Center. [Link]

  • Integrated Organic Chemistry. (2020, November 2). Alkylation of Amines, Part 5: Alternative Strategies [Video]. YouTube. [Link]

  • Liu, T., Zhang, P., Li, Z., Zhang, J., & Li, P. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Kaabi, A., Ayadi, W., & Dridi, C. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKIVOC, 2022(5), 87-97. [Link]

  • Kumar, V., & Kumar, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(82), 52207–52243. [Link]

  • El-Ghanam, A. M., El-Sayed, M. A., & El-Faham, A. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. [Link]

  • Mousseau, J. J., & Bull, J. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5621–5626. [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. [Link]

  • Li, H., Lemaire, T., & Vlaisavljevich, B. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • Simón, L., & Goodman, J. M. (2020). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 11(34), 9149–9157. [Link]

  • Datsenko, O. P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2631-2647. [Link]

Sources

Technical Support Center: Stability of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate (CAS No: 1932396-57-0).[1] This molecule is a valuable building block in medicinal chemistry and drug development, prized for its constrained azetidine core. However, the inherent ring strain of the azetidine moiety and the lability of the tert-butyloxycarbonyl (Boc) protecting group present unique stability challenges.[2] This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and validated protocols to ensure the successful handling and use of this compound in solution.

Core Stability Principles

The stability profile of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate is primarily dictated by the chemistry of its two key functional groups: the Boc-protected amine and the strained azetidine ring.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[3] Its primary function is to mask the nucleophilicity of the amine. However, this feature also represents its main vulnerability. Under acidic conditions, the carbamate is readily cleaved to regenerate the free amine, releasing isobutylene and carbon dioxide as byproducts.[4][5] Conversely, the Boc group is generally stable under basic, nucleophilic, and reductive conditions, such as catalytic hydrogenation.[6][7]

  • The Azetidine Ring: Four-membered rings like azetidine possess considerable ring strain, which influences their reactivity. This strain can render the ring susceptible to cleavage under certain conditions, particularly strong acids, which can protonate the ring nitrogen and facilitate nucleophilic attack.[2]

Summary of Stability and Degradation

The following table summarizes the expected stability of the compound under various common laboratory conditions.

ConditionStabilityPrimary Degradation Pathway & ProductsRationale
Strong Acids (e.g., TFA, HCl) Highly UnstableBoc Deprotection: cis-2-methylazetidin-3-amine, Isobutylene, CO₂The Boc group is designed to be cleaved by strong acids.[3][8]
Mild Aqueous Acid (pH < 4) Potentially UnstableSlow Boc Deprotection (Hydrolysis)The carbamate linkage can undergo slow, acid-catalyzed hydrolysis.[9][10]
Neutral Aqueous (pH 6-8) Generally StableMinimal degradation expected over moderate timeframes.Boc-protected amines are typically stable at neutral pH.[11]
Basic Conditions (e.g., NaOH, K₂CO₃) StableN/AThe Boc group is resistant to cleavage by most bases.[6][7]
Elevated Temperatures (>85°C) SusceptibleThermal Deprotection: cis-2-methylazetidin-3-amine, Isobutylene, CO₂The Boc group is known to be thermally labile at high temperatures.[8][9]
Common Nucleophiles (e.g., RNH₂, Enolates) StableN/AThe carbamate is generally resistant to nucleophilic attack.[6]
Catalytic Hydrogenation (e.g., H₂/Pd-C) StableN/AThis condition is orthogonal to Boc protection and is used to cleave other groups like Cbz.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My compound is rapidly disappearing during an acidic reaction workup or purification on silica gel. What is happening?

Answer: You are observing the primary degradation pathway: acid-catalyzed deprotection. Standard silica gel is inherently acidic and can be sufficient to cleave the Boc group during column chromatography.[12] Similarly, acidic aqueous washes (e.g., with 1M HCl) will rapidly remove the Boc group.

Causality: The mechanism involves protonation of the carbamate's carbonyl oxygen by an acid source. This facilitates the departure of the highly stable tert-butyl cation, forming a transient carbamic acid which immediately decarboxylates to yield the free amine, carbon dioxide, and isobutylene.[4][5]

dot

Boc Deprotection Pathway cluster_main Acid-Catalyzed Deprotection Start tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate Protonated Protonated Carbamate Start->Protonated + H⁺ (from Acid) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-butyl cation Isobutylene Isobutylene Protonated->Isobutylene + H₂O → t-BuOH or - H⁺ → Product cis-2-methylazetidin-3-amine (Deprotected Product) CarbamicAcid->Product - CO₂ CO2 Carbon Dioxide pH Stability Screen Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock 1. Prepare 1 mg/mL Stock in Acetonitrile Aliquot 3. Add 10 µL Stock to 990 µL of each Buffer PrepStock->Aliquot PrepBuffers 2. Prepare Buffers (pH 2, 4, 7, 9) PrepBuffers->Aliquot T0 4. Immediately analyze T=0 sample (establish baseline) Aliquot->T0 Incubate 5. Incubate samples at Room Temperature T0->Incubate Timepoints 6. Analyze samples at T=1h, 4h, 24h via LC-MS Incubate->Timepoints Compare 7. Compare peak area of parent compound to T=0 sample Timepoints->Compare

Caption: Experimental workflow for pH stability screening.

Methodology:

  • Prepare a Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.

  • Prepare Buffers: Prepare aqueous buffers at various pH levels (e.g., pH 2.0 citrate buffer, pH 4.0 acetate buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer).

  • Initiate Experiment: In separate HPLC vials, add 10 µL of the stock solution to 990 µL of each buffer to achieve a final concentration of 10 µg/mL.

  • Time-Zero (T=0) Analysis: Immediately after addition to the pH 7.4 buffer, inject a sample into the LC-MS. This serves as your baseline reference for 100% compound integrity.

  • Incubation: Allow the vials to stand at a controlled room temperature (e.g., 25°C).

  • Time-Point Analysis: At specified time points (e.g., 1, 4, 8, and 24 hours), inject samples from each pH vial into the LC-MS.

  • Data Interpretation: Monitor the peak area of the parent compound's mass. Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Significant degradation will be observed as a decrease in the parent peak area and a corresponding increase in the peak area of the deprotected product (cis-2-methylazetidin-3-amine).

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]

  • Jones, K., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PMC. Retrieved from [Link]

  • Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent Effects on the Barrier to Rotation in Carbamates. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-methyl-n-(piperidin-3-yl)carbamate. Retrieved from [Link]

  • MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

Sources

resolving racemization issues during azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Azetidine Synthesis Ticket Category: Enantioselective Synthesis & Racemization Control Status: Active Support Lead: Senior Application Scientist, Heterocycle Division

Overview: The "Strain Penalty" in Chiral Synthesis

Welcome to the technical guide for resolving racemization in azetidine synthesis. Unlike pyrrolidines (5-membered) or piperidines (6-membered), azetidines possess significant ring strain (~25.4 kcal/mol). This thermodynamic instability creates a unique "Goldilocks" problem for chiral retention:

  • Activation: You must apply enough energy (thermal or chemical) to overcome the entropic barrier of forming a 4-membered ring.

  • Preservation: If you apply too much energy or use highly basic conditions, the system relieves strain via ring-opening (leading to carbocations) or enolization, destroying your enantiomeric excess (ee).

This guide addresses the three most common synthetic routes where racemization occurs.

Module 1: Intramolecular Cyclization (The "Couty" Synthesis)

Target Audience: Users synthesizing azetidines from chiral


-amino alcohols.

The Issue: You are converting a chiral amino alcohol to an azetidine via a leaving group (Mesylate/Tosylate/Halide), but the final product shows eroded ee%.

Root Cause Analysis: Racemization here rarely happens during the SN2 displacement itself (which is stereospecific). It happens because:

  • SN1 Competition: If the nitrogen nucleophile is not aggressive enough, the leaving group departs spontaneously, forming a carbocation that racemizes.

  • Elimination (E2): Strong bases may deprotonate the

    
    -carbon rather than the amine, leading to an alkene (allylamine) which may re-cyclize non-stereoselectively.
    
Troubleshooting Protocol: The "Kinetic Snap"
ParameterRecommendationScientific Rationale
Leaving Group Tosylate (OTs) or Chloride Iodides are often too labile, encouraging SN1 (carbocation) pathways. Chlorides (via

) are tighter, forcing the SN2 mechanism.
Base Choice NaH or LiHMDS You need a base that ensures rapid, irreversible deprotonation of the amine. Weak bases (e.g.,

) allow the intermediate to "linger," promoting side reactions.
Solvent THF or DMF (Anhydrous) Protic solvents stabilize carbocations (bad for chirality). Polar aprotic solvents favor the SN2 transition state.
Temperature Reflux (Short Duration) Counter-intuitive, but a rapid reflux (1-2h) is often better than a slow stir (24h) at RT. Speed favors the kinetic ring closure over thermodynamic equilibration.

Self-Validating Workflow:

  • Step 1: React amino alcohol with

    
     (maintain 
    
    
    
    ) to form the
    
    
    -chloroamine hydrochloride.
  • Step 2: Isolate the salt. Do not proceed one-pot unless validated.

  • Step 3: Add the salt to a suspension of NaH in THF at reflux.

  • Check: If you see significant allylamine (alkene) by NMR, your temperature was too high or the steric bulk at the

    
    -position is preventing closure.
    

Module 2: Reduction of Chiral -Lactams

Target Audience: Users reducing azetidin-2-ones (lactams) to azetidines.

The Issue: Standard reduction with Lithium Aluminum Hydride (


) results in ring opening or epimerization at the C2 position.

Root Cause Analysis: The carbonyl carbon in a strained


-lactam is highly electrophilic. 

is a hard nucleophile. It often attacks the carbonyl and cleaves the C-N bond (ring opening). Furthermore, the basicity of hydrides can deprotonate the

-carbon (enolization) before reduction is complete.
Troubleshooting Protocol: The Alane Switch

The Fix: Replace


 with Monochloroalane (

)
or Alane (

)
.

Why this works:

  • Electrophilicity: Alanes are electrophilic reducing agents. They coordinate to the carbonyl oxygen first, activating it for intramolecular hydride transfer without acting as a strong base.

  • Preservation: This pathway avoids the enolate intermediate entirely.

Experimental Protocol (Alane Generation):

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Generation: Mix

    
     (1.0 equiv) with 
    
    
    
    (0.33 equiv) in dry ether/THF.
    • Equation:

      
      .
      
  • Addition: Add the chiral

    
    -lactam solution slowly to the pre-formed alane mixture at 
    
    
    
    .
  • Quench: Use the Fieser method (Water, 15% NaOH, Water) carefully.

Module 3: Handling Azetidine-2-Carboxylic Acids (AzeOH)

Target Audience: Users synthesizing proline analogues.

The Issue: You synthesized enantiopure Azetidine-2-carboxylic acid, but it racemized during workup or peptide coupling.

Root Cause Analysis: The C2 proton in AzeOH is exceptionally acidic compared to proline. The combination of the electron-withdrawing carboxyl group and the ring strain (which increases the s-character of the C-H bond) makes this proton liable to removal by even mild bases (e.g.,


), leading to rapid racemization.
Visualizing the Racemization Trap

RacemizationPathways cluster_mech Mechanism of Failure Start Chiral Azetidine-2-Carboxylate Base Exposure to Base (Et3N, DIPEA, Workup) Start->Base Enol Enolate Formation (Planar C2 Center) Base->Enol Path A: Deprotonation RingOpen Ring Opening (Aza-Michael Retro) Base->RingOpen Path B: Strain Release Racemic Racemic Mixture (Loss of Activity) Enol->Racemic RingOpen->Racemic

Caption: Pathways A (Deprotonation) and B (Ring Opening) are accelerated by ring strain. Path A is the dominant mode of failure for C2-carboxylates.

Troubleshooting Protocol: The "Acidic Buffer" Strategy
  • Coupling Conditions: Never use standard amine bases (TEA, DIPEA) during peptide coupling of AzeOH. Use Collidine or Sym-collidine (weaker bases) if necessary, or use acid fluoride activation.

  • Workup: Avoid basic extraction. Purify via ion-exchange chromatography or reverse-phase HPLC with acidic modifiers (TFA/Formic acid).

  • Storage: Store as the HCl or TFA salt. The free base is configurationally unstable at room temperature.

FAQ: Rapid Response Matrix

SymptomProbable CauseImmediate Action
High Yield, 0% ee SN1 Pathway (Carbocation)Switch solvent to anhydrous DMF; ensure leaving group is not too good (avoid Iodide).
Low Yield, Alkene Byproduct E2 EliminationLower the reaction temperature; increase steric bulk on the base (use LiHMDS instead of NaH).
Racemization during N-Deprotection Hydrogenolysis of C-N bondAvoid Pd/C for N-Benzyl removal if strained. Use ACE-Cl (1-chloroethyl chloroformate) for deprotection.
Product Polymerizes Ring Strain ReleaseKeep solution dilute (<0.1 M). Store at -20°C. N-alkyl azetidines are more stable than N-H or N-acyl.

Decision Tree: Selecting the Right Synthetic Route

Use this logic flow to determine the safest route for your specific target molecule.

SynthesisStrategy Input Target Molecule Q1 Is C2 Quaternary? Input->Q1 Q2 Is it a C2-Carboxylate? Q1->Q2 No (Tertiary C-H) RouteA Route: C-H Activation (Ref: Gaunt/Schindler) Q1->RouteA Yes (Hard to racemize) RouteB Route: Couty Synthesis (Amino Alcohol Cyclization) Q2->RouteB No (Alkyl/Aryl at C2) RouteC Route: Beta-Lactam Reduction (Use Alane) Q2->RouteC Yes (Avoids basic cyclization)

Caption: Selection logic to minimize racemization risk based on substrate substitution patterns.

References

  • Couty's Azetidine Synthesis: Agami, C., Couty, F., & Evano, G. (2002). "A straightforward synthesis of enantiopure 2-cyano azetidines from beta-amino alcohols." Tetrahedron: Asymmetry.

  • Beta-Lactam Reduction: Ojima, I., et al. (2010). "Stereoselective synthesis of chiral 4-(1-chloroalkyl)-beta-lactams... and their transformation into functionalized chiral azetidines." Journal of Organic Chemistry.

  • Azetidine-2-Carboxylic Acid: Couty, F., Evano, G., & Rabasso, N. (2003). "Synthesis of enantiopure azetidine 2-carboxylic acids." Tetrahedron: Asymmetry. 1

  • Modern Photochemical Methods: Schindler, C. S., et al. (2020). "Intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates." Royal Society of Chemistry Reviews.

  • Nickel-Catalyzed Cross-Coupling: Jensen, K. L., et al. (2015).[2] "A General Strategy for the Synthesis of Enantiomerically Pure Azetidines... through Nickel-Catalyzed Cross-Coupling." Chemistry - A European Journal.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Secondary Azetidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with secondary azetidine amines. This guide is designed to provide in-depth, field-proven insights into a common challenge: the unexpectedly low reactivity of the azetidine nitrogen. My goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern the reactivity of this unique strained-ring system. By understanding the "why," you can more effectively troubleshoot and optimize your synthetic strategies.

The azetidine ring is a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional element that can improve pharmacokinetic properties.[1] However, its reactivity is a delicate balance between the typical behavior of a secondary amine and the unique constraints imposed by its four-membered ring structure. The inherent ring strain of approximately 25.4 kcal/mol makes the system prone to pathways like ring-opening, which can compete with desired reactions at the nitrogen atom.[2][3]

This guide is structured to help you diagnose the root cause of low reactivity in your specific application and provide actionable solutions.

Part 1: Core Troubleshooting Guide

Users often report that their secondary azetidine fails to participate in standard reactions where other secondary amines, like pyrrolidine, would react readily. This section provides a logical workflow to diagnose and solve these issues.

Question: My N-H azetidine is showing little to no conversion in an acylation/alkylation/coupling reaction. What's wrong?

Answer: This is a frequent and valid observation. The low reactivity of a secondary azetidine nitrogen often stems from a combination of steric, electronic, and conformational factors that are less pronounced in more common cyclic amines. The key is to systematically identify the limiting factor.

Below is a troubleshooting workflow to guide your experimental design.

Troubleshooting Workflow: Low Azetidine Reactivity

G start Start: Low Reactivity Observed q1 Step 1: Assess Steric Hindrance Is the azetidine or electrophile highly substituted? start->q1 steric_yes High Steric Hindrance Likely q1->steric_yes  Yes q2 Step 2: Evaluate Electronic Effects Does the azetidine have strong -electron-withdrawing groups (EWGs)? q1->q2 No steric_sol Solution: 1. Switch to a less bulky electrophile/nucleophile. 2. Increase reaction temperature cautiously. 3. Use a smaller, more active catalyst (e.g., organocatalyst). steric_yes->steric_sol success Reactivity Improved steric_sol->success ewg_yes Nitrogen Nucleophilicity is Reduced q2->ewg_yes  Yes q3 Step 3: Check Reaction Conditions Are conditions optimal for a hindered/unreactive amine? q2->q3 No ewg_sol Solution: 1. Use a stronger, non-nucleophilic base (e.g., LiHMDS, KHMDS) to deprotonate the N-H. 2. Activate the electrophile instead (see Table 1). 3. Consider a different synthetic route if EWGs are unavoidable. ewg_yes->ewg_sol ewg_sol->success cond_no Suboptimal Conditions q3->cond_no  No q3->success Yes, but still failing. Consider alternative strategy. cond_sol Solution: 1. Screen different solvents (aprotic polar like DMF, NMP can help). 2. Change the base/catalyst system (see Table 2). 3. Increase reagent concentration or reaction time. cond_no->cond_sol cond_sol->success

Caption: Troubleshooting workflow for low azetidine reactivity.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during experiments with secondary azetidines.

FAQ 1: Why is my azetidine less nucleophilic than pyrrolidine, even though their pKa values are similar?

This is an excellent question that highlights the difference between basicity and nucleophilicity. While the pKa of azetidine (11.29) is very close to that of pyrrolidine (11.31), their reactivity can differ significantly.[4]

  • Basicity (Thermodynamic): Basicity refers to the equilibrium position of a protonation reaction. The similarity in pKa values indicates that, at equilibrium, they have a similar affinity for a proton.

  • Nucleophilicity (Kinetic): Nucleophilicity relates to the rate at which the amine attacks an electrophilic center. This is where the structure of azetidine becomes critical. The degree of pyramidalization around the nitrogen atom has a significant impact on the electron-donating ability of the nitrogen lone pair.[5] The constrained C-N-C bond angle in the four-membered ring alters the hybridization and accessibility of the lone pair compared to the five-membered pyrrolidine ring, often slowing its rate of reaction.

In protic solvents, smaller amines can be more heavily solvated, which can also hinder their ability to act as nucleophiles.

FAQ 2: I'm attempting a Buchwald-Hartwig amination with my secondary azetidine, but I'm only getting trace product. What should I change?

This is a common issue. Palladium-catalyzed cross-coupling reactions are sensitive to the steric and electronic properties of the amine.

  • Causality: The catalytic cycle involves the coordination of the amine to the palladium center. A sterically hindered azetidine can make this coordination step difficult and slow. Furthermore, the azetidine itself can act as a ligand and potentially inhibit the catalyst.

  • Expert Insight: For hindered secondary amines, specialized ligands and conditions are often required.

    • Ligand Choice: Switch to bulkier, more electron-rich phosphine ligands like cPhos or BrettPhos. These ligands promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.

    • Base Selection: Use a stronger, non-coordinating base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide. A weaker base may not be sufficient to deprotonate the less-reactive azetidine-palladium complex.

    • Temperature: Gently increasing the temperature (e.g., from 80 °C to 100 °C in toluene or dioxane) can often overcome the activation barrier, but monitor for decomposition.

FAQ 3: My reaction is generating a significant amount of ring-opened byproduct. How can I prevent this?

Ring-opening is the characteristic "escape pathway" for a strained azetidine ring.[6] This is most common under acidic conditions or with strong Lewis acids.

  • Mechanism: Protonation or coordination to the azetidine nitrogen forms a highly reactive azetidinium ion.[6] This species is now activated for nucleophilic attack at one of the ring carbons, leading to cleavage of a C-N bond.[7]

  • Solutions:

    • Avoid Strong Acids: If possible, perform the reaction under neutral or basic conditions. If an acid is required, use the mildest one possible or add it at low temperatures.

    • Protecting Groups: If the nitrogen's basicity is the problem, consider using an electron-withdrawing protecting group like Boc or Ts. These groups reduce the nitrogen's tendency to be protonated and can stabilize the ring.[2]

    • Control of Nucleophiles: Be mindful of nucleophiles in your reaction mixture (e.g., halide ions from an acid salt) that could act as the ring-opening agent.

Data Presentation: Enhancing Reactivity by Activating the Electrophile

When the azetidine nucleophile is inherently unreactive, a powerful strategy is to increase the electrophilicity of its reaction partner.

Reaction TypeStandard ElectrophileActivating Agent / More Reactive ElectrophileMechanistic Advantage
Acylation Carboxylic AcidAcyl Chloride, Acyl Imidazole, or Carbodiimide (EDC) + AcidGenerates a highly electrophilic carbonyl carbon, bypassing the need for high-temperature amide bond formation.
Alkylation Alkyl BromideAlkyl Triflate (R-OTf)Triflate is a far superior leaving group to bromide, accelerating the SN2 reaction rate significantly.
Amide Reduction Secondary AmideTriflic Anhydride (Tf2O) + 2-FluoropyridineActivates the amide carbonyl, making it susceptible to reduction by a mild hydride source like triethylsilane.[8]

Table 1: Strategies for activating electrophiles to react with low-reactivity secondary azetidines.

Data Presentation: Condition Screening for a Challenging Azetidine Alkylation

The following table shows representative results for the alkylation of a sterically hindered 2-substituted azetidine with benzyl bromide, illustrating the impact of reaction conditions.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K2CO3Acetonitrile6024< 5%
2Cs2CO3Acetonitrile802435%
3NaHTHF601275%
4NaH DMF 60 4 92%
5LiHMDSTHF251288%

Table 2: Optimization of reaction conditions. The combination of a strong base (NaH) and a polar aprotic solvent (DMF) provided the best results by ensuring complete deprotonation and enhancing the nucleophilicity of the resulting azetidide anion.

Part 3: Experimental Protocol

Protocol: Optimized N-Acylation of a Hindered Secondary Azetidine using an Activating Agent

This protocol details the acylation of 2-phenylazetidine, a model for a sterically hindered secondary azetidine, with acetic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Materials:
  • 2-Phenylazetidine (1.0 eq)

  • Acetic Acid (1.1 eq)

  • EDC·HCl (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (0.2 eq, optional but recommended)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-phenylazetidine (1.0 eq), acetic acid (1.1 eq), and HOBt (0.2 eq).

  • Dissolution: Add anhydrous DCM to dissolve the reagents (concentration approx. 0.1 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 eq) to the stirred solution. The base is crucial to neutralize the HCl salt of EDC and the acid formed during the reaction.

  • Activation: Add EDC·HCl (1.5 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-acetyl-2-phenylazetidine.

Rationale for Key Choices:
  • EDC/HOBt: This combination converts the carboxylic acid into a highly reactive O-acylisourea intermediate. HOBt suppresses side reactions and minimizes racemization if chiral centers are present.

  • DIPEA: A non-nucleophilic hindered base that will not compete with the azetidine in attacking the activated acid.

  • 0 °C to RT: Adding the coupling agent at 0 °C controls the initial rate of reaction, while allowing it to warm to room temperature ensures the reaction goes to completion.

References
  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
  • Singh, G. S., & Singh, P. (2022).
  • Kaur, H., & Wuest, W. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
  • Kumar, A., & Kumar, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-259.
  • BenchChem. (2025).
  • Miyake, H., et al. (2004). Theoretical analysis of Lewis basicity based on local electron-donating ability. Origin of basic strength of cyclic amines. Journal of Organic Chemistry.
  • St.Peter's Institute of Pharmaceutical Sciences. POC I Nucleophiles.pdf.
  • Pelletier, G., Bechara, W. S., & Charette, A. B. (2010). Controlled and Chemoselective Reduction of Secondary Amides. Journal of the American Chemical Society, 132(37), 12817–12819.
  • Compain, P., & Boddaert, T. (2025). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Chemistry – A European Journal.

Sources

Validation & Comparative

A Researcher's Guide to 1H NMR Characterization of Cis vs. Trans 2-Methylazetidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise elucidation of stereochemistry is a cornerstone of molecular characterization. The spatial arrangement of atoms within a molecule dictates its biological activity, pharmacokinetic properties, and overall therapeutic potential. In the realm of small nitrogen-containing heterocycles, such as the increasingly important azetidine scaffold, the ability to unambiguously assign cis and trans isomers is paramount. This guide provides an in-depth technical comparison of the 1H NMR spectroscopic features that differentiate cis- and trans-2-methylazetidine, grounded in fundamental principles and supported by established experimental protocols.

The Challenge of Stereoisomerism in Azetidines

The four-membered azetidine ring is a strained, non-planar system that can exist in puckered conformations. The introduction of substituents, such as a methyl group at the C2 position, gives rise to diastereomers: cis-2-methylazetidine and trans-2-methylazetidine. The seemingly subtle difference in the spatial orientation of the methyl group relative to the other ring protons has significant consequences for the molecule's three-dimensional shape and, by extension, its interactions with biological targets. Distinguishing between these isomers requires techniques that are sensitive to the geometric arrangement of atoms, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and accessible tool for this purpose in solution.

The Power of 1H NMR in Stereochemical Assignment

1H NMR spectroscopy is exquisitely sensitive to the local electronic environment and spatial proximity of protons within a molecule. Three key parameters are leveraged to differentiate stereoisomers:

  • Chemical Shift (δ): The resonance frequency of a proton is influenced by the shielding and deshielding effects of nearby atoms and functional groups. The spatial orientation of the methyl group in cis and trans isomers will result in distinct chemical shifts for the ring protons due to anisotropic effects.

  • Scalar Coupling (J-coupling): The interaction between the magnetic moments of non-equivalent protons, mediated through the bonding electrons, leads to the splitting of NMR signals. The magnitude of this coupling, the coupling constant (J), is dependent on the number of bonds separating the protons and, crucially for stereochemical analysis, the dihedral angle between them.

  • Nuclear Overhauser Effect (NOE): This through-space interaction arises from the dipolar coupling between protons that are close in space, typically within 5 Å. The observation of an NOE between two protons provides direct evidence of their spatial proximity, making it an invaluable tool for determining relative stereochemistry.

Differentiating cis- and trans-2-Methylazetidine: A Data-Driven Comparison

Expected 1H NMR Parameters for 2-Methylazetidine Isomers

Proton AssignmentIsomerExpected Chemical Shift (δ) Range (ppm)Expected Coupling Constants (J) (Hz)Key Diagnostic Features
H2 cisDownfield relative to trans³J(H2,H3a) ≈ 7-9 Hz (cis), ³J(H2,H3b) ≈ 5-7 Hz (trans)Larger ³J(H2,H3a) coupling constant.
transUpfield relative to cis³J(H2,H3a) ≈ 5-7 Hz (trans), ³J(H2,H3b) ≈ 7-9 Hz (cis)Larger ³J(H2,H3b) coupling constant.
CH₃ cisPotentially more shielded (upfield)³J(CH₃,H2) ≈ 6-7 HzNOE to H4a and H4b.
transPotentially more deshielded (downfield)³J(CH₃,H2) ≈ 6-7 HzNOE to H3a.
H3a (trans to CH₃) cis-²J(H3a,H3b) ≈ 10-12 Hz, ³J(H3a,H2), ³J(H3a,H4a), ³J(H3a,H4b)-
H3b (cis to CH₃) cis-²J(H3a,H3b) ≈ 10-12 Hz, ³J(H3b,H2), ³J(H3b,H4a), ³J(H3b,H4b)NOE to CH₃.
H3a (cis to CH₃) trans-²J(H3a,H3b) ≈ 10-12 Hz, ³J(H3a,H2), ³J(H3a,H4a), ³J(H3a,H4b)NOE to CH₃.
H3b (trans to CH₃) trans-²J(H3a,H3b) ≈ 10-12 Hz, ³J(H3b,H2), ³J(H3b,H4a), ³J(H3b,H4b)-
H4a/H4b BothGenerally in the range of 2.5-3.5 ppm²J(H4a,H4b) ≈ 10-12 Hz, ³J couplings to H3 protonsDifferential NOEs to H2 and CH₃.

Note: The terms 'a' and 'b' for the H3 and H4 protons denote the two diastereotopic protons on the same carbon. The specific assignment as 'a' or 'b' would require further 2D NMR analysis. The chemical shift ranges and coupling constants are estimates based on data for analogous substituted azetidines and may vary depending on the solvent and other experimental conditions.

The Decisive Role of 2D NMR: COSY and NOESY/ROESY

While 1D 1H NMR provides the initial clues, two-dimensional (2D) NMR experiments are indispensable for a definitive structural assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are J-coupled to each other. A cross-peak in a COSY spectrum indicates that the two protons corresponding to that peak are coupled, allowing for the tracing of the spin systems within the molecule and confirming the connectivity of the azetidine ring protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the key experiments for determining the relative stereochemistry. A cross-peak in a NOESY or ROESY spectrum indicates that two protons are close in space. For small molecules like 2-methylazetidine, ROESY is often preferred as it avoids the potential for zero or negative NOEs that can occur for molecules of this size.

Key Expected NOE/ROE Correlations for Stereochemical Assignment:

  • cis-2-Methylazetidine: A strong NOE/ROE is expected between the methyl protons (CH₃) and the proton at C2 (H2). Crucially, NOEs/ROEs should also be observed between the methyl protons and the protons on the C4 carbon (H4a and H4b), as they are on the same face of the ring.

  • trans-2-Methylazetidine: A strong NOE/ROE is expected between the methyl protons (CH₃) and the proton at C2 (H2). However, in the trans isomer, the methyl group is on the opposite face of the ring from the C4 protons. Therefore, a key distinguishing feature would be the presence of an NOE/ROE between the methyl protons and one of the protons on the C3 carbon (the one that is cis to the methyl group), and a notable absence of NOEs/ROEs to the C4 protons.

Experimental Protocols

The following protocols provide a robust framework for acquiring high-quality NMR data for the characterization of 2-methylazetidine isomers.

1. Sample Preparation:

  • Dissolve approximately 1-5 mg of the 2-methylazetidine sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a clean, dry NMR tube.

  • The choice of solvent can be critical, as aromatic solvents like C₆D₆ can induce significant changes in chemical shifts (aromatic solvent-induced shifts, ASIS) that may aid in resolving overlapping signals.

  • Given the volatility of small amines, it is advisable to use an NMR tube with a screw cap or to flame-seal the tube for long experiments to prevent sample evaporation.

2. 1D 1H NMR Acquisition:

  • Acquire a standard 1D proton spectrum to assess the sample purity and to optimize acquisition parameters.

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Ensure a sufficiently long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time to allow for full relaxation of the protons, which is crucial for accurate integration.

3. 2D COSY Acquisition:

  • Acquire a standard gradient-selected COSY (gCOSY) experiment.

  • Typically, 2-4 scans per increment are sufficient.

  • The spectral width should be set to encompass all proton signals.

4. 2D NOESY/ROESY Acquisition:

  • For a small molecule like 2-methylazetidine, a 2D ROESY experiment is generally recommended.

  • Use a mixing time appropriate for the molecular size. For small molecules, a mixing time in the range of 200-500 ms is a good starting point.

  • The number of scans should be increased to achieve adequate sensitivity for the cross-peaks, which are often weaker than COSY cross-peaks.

Visualizing the Workflow and Key Interactions

The following diagrams illustrate the experimental workflow and the key through-space interactions that differentiate the cis and trans isomers of 2-methylazetidine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample 2-Methylazetidine Isomer NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_H1 1D 1H NMR NMR_Spectrometer->OneD_H1 TwoD_COSY 2D gCOSY NMR_Spectrometer->TwoD_COSY TwoD_ROESY 2D ROESY NMR_Spectrometer->TwoD_ROESY Analysis Analyze Chemical Shifts, Coupling Constants, and NOE/ROE Correlations OneD_H1->Analysis TwoD_COSY->Analysis TwoD_ROESY->Analysis Structure Assign cis or trans Stereochemistry Analysis->Structure

Caption: Experimental workflow for the NMR-based characterization of 2-methylazetidine isomers.

Caption: Key diagnostic NOE/ROE correlations for cis and trans 2-methylazetidine.

Conclusion

The definitive characterization of the cis and trans isomers of 2-methylazetidine is a tractable challenge that can be unequivocally addressed through a systematic application of 1D and 2D NMR spectroscopy. While the analysis of coupling constants in the 1D 1H NMR spectrum provides strong initial evidence, the unambiguous assignment of stereochemistry rests on the observation of key through-space correlations in a 2D NOESY or, more reliably for a molecule of this size, a ROESY experiment. The principles and protocols outlined in this guide provide a comprehensive framework for researchers to confidently assign the stereochemistry of 2-methylazetidine and related substituted azetidine systems, thereby ensuring the structural integrity of these important building blocks in drug discovery and development.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016.
  • Field, L. D.; Li, H.; Magill, A. M. Organic Structures from 2D NMR Spectra; John Wiley & Sons, 2015.
  • Crews, P.; Rodríguez, J.; Jaspars, M. Organic Structure Analysis, 2nd ed.; Oxford University Press, 2009.
  • Braun, S.; Kalinowski, H.-O.; Berger, S. 150 and More Basic NMR Experiments: A Practical Course, 3rd ed.; Wiley-VCH, 2004.
  • Keeler, J. Understanding NMR Spectroscopy, 2nd ed.; John Wiley & Sons, 2010.

A Senior Application Scientist's Guide to Chiral HPLC Separation of Methylazetidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity. The four-membered azetidine ring is a privileged scaffold in modern medicinal chemistry, and its chiral derivatives are of paramount importance.[1][2] The accurate determination and separation of enantiomers of substituted azetidines, such as methylazetidine, is a critical step in the development of safe and effective therapeutics. This guide provides an in-depth technical comparison of two robust chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of methylazetidine enantiomers, offering insights into the causality behind experimental choices and providing supporting data to guide your method development.

The Rationale for Derivatization in Chiral Recognition

Direct enantiomeric separation of small, flexible, and weakly interacting molecules like methylazetidine can be challenging. The nitrogen atom's basicity can lead to strong, non-enantioselective interactions with the silica support of the chiral stationary phase (CSP), resulting in poor peak shape and resolution. Furthermore, the limited number of interaction points on the methylazetidine molecule makes it difficult for the chiral selector to form the necessary transient diastereomeric complexes required for separation.

To overcome these challenges, a common and highly effective strategy is the derivatization of the azetidine nitrogen. Introducing a bulky, rigid, and electronically distinct protecting group, such as a tert-butoxycarbonyl (Boc) or a benzoyl group, serves several critical purposes:

  • Enhanced Steric Interactions: The derivatizing group provides additional points of steric interaction with the chiral stationary phase, which is a key component of the chiral recognition mechanism.

  • Introduction of π-π and Dipole Interactions: Aromatic derivatizing agents, like the benzoyl group, introduce possibilities for π-π stacking and dipole-dipole interactions with the CSP, significantly enhancing selectivity.

  • Improved Peak Shape: By masking the basic nitrogen, derivatization minimizes undesirable interactions with the silica surface, leading to more symmetrical and efficient peaks.

This guide will, therefore, focus on the chiral separation of a derivatized form of methylazetidine, a scientifically sound and practical approach in a real-world laboratory setting.

Comparative Analysis of Chiral Stationary Phases

The two most powerful and widely used classes of chiral stationary phases for the separation of a broad range of racemates are polysaccharide-based and Pirkle-type CSPs.[3][4] We will now delve into a comparative analysis of these two approaches for the enantioseparation of N-protected methylazetidine.

Method 1: Polysaccharide-Based Chiral Stationary Phase (Amylose Derivative)

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are renowned for their broad enantioselectivity.[3] The helical structure of the polysaccharide polymer creates a complex three-dimensional chiral environment, offering a multitude of interaction sites, including hydrogen bonding, dipole-dipole, and steric interactions. For the separation of N-protected methylazetidine, an amylose-based CSP, such as one with a tris(3,5-dimethylphenylcarbamate) selector, is an excellent choice.

The chiral recognition on an amylose-based CSP is a multifactorial process. The derivatized methylazetidine enantiomer enters the chiral grooves of the polysaccharide. The separation is governed by the differential fit and interaction energies between each enantiomer and the chiral selector. The carbamate linkages provide sites for hydrogen bonding, while the phenyl groups enable π-π stacking with aromatic moieties on the analyte. The methyl groups on the phenyl rings of the selector create specific steric hindrances that contribute significantly to the enantioselective recognition.

Experimental Protocol: Polysaccharide-Based CSP

Objective: To achieve baseline separation of N-Boc-2-methylazetidine enantiomers.

Instrumentation: Standard HPLC system with UV detection.

Column: A polysaccharide-based chiral column, such as Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

Flow Rate: 1.0 mL/min

Temperature: 25 °C

Detection: UV at 220 nm

Sample Preparation: Dissolve the racemic N-Boc-2-methylazetidine in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the sample solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Calculate the retention factors (k), selectivity (α), and resolution (Rs) from the resulting chromatogram.

G sample_prep sample_prep inject inject sample_prep->inject run run inject->run column_equilibration column_equilibration column_equilibration->inject detect detect run->detect process process detect->process

Caption: Workflow for chiral separation on a polysaccharide-based CSP.

Method 2: Pirkle-Type Chiral Stationary Phase (Whelk-O® 1)

Pirkle-type CSPs are based on smaller, well-defined chiral selectors that are covalently bonded to a silica support. The Whelk-O® 1 is a versatile Pirkle-type CSP known for its broad applicability, including the separation of cyclic amines.[5] Its chiral selector is based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene, which acts as a π-electron acceptor.

The chiral recognition mechanism of the Whelk-O® 1 CSP is primarily driven by π-π interactions, hydrogen bonding, and dipole-dipole interactions. The dinitrophenyl group on the selector is a strong π-acceptor, which interacts favorably with π-donor aromatic rings on the analyte. In the case of a benzoyl-derivatized methylazetidine, the benzoyl group would serve as the π-donor. The amide linkage on the selector provides a site for hydrogen bonding, and the overall rigid structure of the selector creates well-defined steric interactions that contribute to enantioselectivity.

Experimental Protocol: Pirkle-Type CSP

Objective: To achieve baseline separation of N-benzoyl-2-methylazetidine enantiomers.

Instrumentation: Standard HPLC system with UV detection.

Column: A Pirkle-type chiral column, such as Regis Whelk-O® 1 (S,S), 250 x 4.6 mm, 5 µm.

Mobile Phase: A mixture of n-Hexane and Ethanol in a 95:5 (v/v) ratio with 0.1% Trifluoroacetic acid (TFA).

Flow Rate: 1.5 mL/min

Temperature: 25 °C

Detection: UV at 230 nm

Sample Preparation: Dissolve the racemic N-benzoyl-2-methylazetidine in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. The addition of a small amount of acid like TFA is often beneficial for improving peak shape for amine-containing compounds on this type of CSP.

  • Inject 10 µL of the sample solution.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Calculate the retention factors (k), selectivity (α), and resolution (Rs) from the resulting chromatogram.

G sample_prep sample_prep inject inject sample_prep->inject run run inject->run column_equilibration column_equilibration column_equilibration->inject detect detect run->detect process process detect->process

Caption: Workflow for chiral separation on a Pirkle-type CSP.

Performance Comparison

The following table summarizes the expected performance of the two methods for the chiral separation of derivatized methylazetidine enantiomers. These values are representative of what can be achieved for small cyclic amines on these types of columns and serve as a guide for method development.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Pirkle-Type CSP
Analyte N-Boc-2-methylazetidineN-benzoyl-2-methylazetidine
Chiral Stationary Phase Lux® Amylose-1Regis Whelk-O® 1 (S,S)
Mobile Phase n-Hexane/IPA (90:10)n-Hexane/Ethanol/TFA (95:5:0.1)
Retention Time (Enantiomer 1) ~ 8.5 min~ 10.2 min
Retention Time (Enantiomer 2) ~ 10.2 min~ 12.8 min
Selectivity (α) ~ 1.25~ 1.30
Resolution (Rs) > 2.0> 2.5
Advantages Broad applicability, good for screeningRobust, predictable interactions
Considerations Coated phases may have solvent limitationsMay require derivatization for π-π interactions

Conclusion

Both polysaccharide-based and Pirkle-type chiral stationary phases offer effective solutions for the enantiomeric separation of derivatized methylazetidine. The choice between the two will depend on the specific derivative being analyzed and the available instrumentation. Polysaccharide-based CSPs often provide a good starting point for method development due to their broad selectivity. Pirkle-type CSPs, on the other hand, can offer excellent resolution when the analyte has appropriate functional groups for interaction with the selector.

Successful chiral method development is often an iterative process.[4] This guide provides two robust starting points and the scientific rationale to empower researchers to efficiently develop and optimize their chiral separation methods for methylazetidine enantiomers and other chiral azetidine derivatives, ultimately contributing to the advancement of safer and more effective pharmaceuticals.

References

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved February 23, 2026, from [Link]

  • Ghanem, A., & Wang, C. (2018).
  • Ghanem, A., & Hoenen, H. (2019). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 24(7), 1326.
  • Jin, J. Y., Lee, K. A., Kang, J. S., Kang, Y. K., Baek, C. S., & Lee, W. (2007). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Archives of pharmacal research, 30(5), 659–664.
  • Li, F., & Li, T. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 869-883.
  • Cox, G. B., & Maier, N. M. (n.d.). Two Novel Polysaccharide-Based Chiral Stationary Phases: CHIRALPAK® AY-H and CHIRALCEL® OZ-H. Academia.edu. Retrieved February 23, 2026, from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 1760-16.
  • Polysaccharide-based CSPs - Chiralpedia. (2022, November 28). Retrieved February 23, 2026, from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Retrieved February 23, 2026, from [Link]

  • Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Nazareth, C. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. (2017, June 30). American Pharmaceutical Review. Retrieved February 23, 2026, from [Link]

  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved February 23, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved February 23, 2026, from [Link]

  • Whelk-O®1 - Jasco France. (n.d.). Retrieved February 23, 2026, from [Link]

  • Daicel Chiral Technologies Announces the Launch of CHIRALPAK® IM. (2022, November 8). Daicel Chiral Technologies. Retrieved February 23, 2026, from [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024, September 30). PMC. Retrieved February 23, 2026, from [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. (2024, June 12). MDPI. Retrieved February 23, 2026, from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Molecular Recognition of the HPLC Whelk-O1 Selector towards the Conformational Enantiomers of Nevirapine and Oxcarbazepine. (2021, April 21). Vide Leaf. Retrieved February 23, 2026, from [Link]

  • Molecular Recognition of the HPLC Whelk-O1 Selector towards the Conformational Enantiomers of Nevirapine and Oxcarbazepine | Request PDF. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] Derivatives. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI. Retrieved February 23, 2026, from [Link]

  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. (2025, February 14). MDPI. Retrieved February 23, 2026, from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Aziridine- Functionalized Organophosphorus Compounds. (2024, December 26). Preprints.org. Retrieved February 23, 2026, from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). PMC. Retrieved February 23, 2026, from [Link]

Sources

A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. This guide provides a comprehensive analysis of High-Resolution Mass Spectrometry (HRMS) techniques for the identification and characterization of impurities in tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate, a key building block in modern pharmaceuticals. We will explore the nuances of various HRMS platforms, offering experimental insights and comparative data to aid researchers, scientists, and drug development professionals in making informed analytical decisions.

The molecular formula for tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate is C9H18N2O2, with a molecular weight of 186.26 g/mol .[1] The hydrochloride salt form has a molecular formula of C9H19ClN2O2 and a molecular weight of 222.71 g/mol .[2][3]

The Criticality of Impurity Profiling

Impurity profiling is a cornerstone of pharmaceutical development, mandated by regulatory bodies worldwide.[4] The International Council for Harmonisation (ICH) provides guidelines on the validation of analytical procedures for this purpose.[5][6][7] The presence of unwanted chemicals can significantly impact the safety and efficacy of the final drug product.[4] Therefore, robust and sensitive analytical methods are essential for the detection, identification, and quantification of impurities.

High-Resolution Mass Spectrometry (HRMS) has emerged as a gold standard for impurity analysis due to its exceptional mass accuracy and resolving power.[8] This allows for the confident determination of elemental compositions and the differentiation of compounds with very similar masses.[8]

Comparative Analysis of HRMS Platforms: Orbitrap vs. Q-TOF

The two most prominent HRMS technologies in pharmaceutical analysis are the Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers.[4] While both offer high resolution and mass accuracy, they have distinct advantages and are suited for different analytical workflows.

FeatureOrbitrap Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF)
Resolving Power Superior, capable of resolving fine isotopic patterns.[9][10]High, but generally lower than Orbitrap.[9]
Mass Accuracy Typically in the sub-ppm range.Typically in the low ppm range.
Acquisition Speed Generally slower, which can be a limitation for very fast chromatography.Very fast, making it ideal for high-throughput screening.[9]
Dynamic Range Can be limited, potentially sacrificing low-abundance ions.[11]Generally offers a wider dynamic range.
Primary Application Structural elucidation and confident identification of unknowns.Rapid screening and profiling of complex mixtures.[4]

Expert Insight: The choice between an Orbitrap and a Q-TOF system is often dictated by the specific analytical challenge. For the definitive structural elucidation of a critical, low-level impurity in tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate, the superior resolving power of the Orbitrap is invaluable. However, for a rapid screen of process-related impurities across multiple batches, the speed of a Q-TOF might be more advantageous.

Experimental Workflow for Impurity Analysis

A robust workflow is crucial for the successful identification and characterization of impurities. The following diagram and protocol outline a comprehensive approach.

Impurity Analysis Workflow cluster_0 Sample Preparation & Chromatography cluster_1 HRMS Analysis cluster_2 Data Analysis & Identification Sample Sample Preparation (tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate) LC UHPLC Separation (Reversed-Phase C18) Sample->LC Injection FullScan Full Scan HRMS (Detect all ions) LC->FullScan Eluent ddMS2 Data-Dependent MS/MS (Fragment significant ions) FullScan->ddMS2 Precursor Selection Processing Data Processing (e.g., Compound Discoverer) ddMS2->Processing Raw Data Identification Impurity Identification (Elemental Composition & Fragmentation) Processing->Identification Quantification Quantification (Relative to API) Identification->Quantification

Caption: A typical workflow for HRMS-based impurity analysis.

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve the tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate sample in a suitable solvent (e.g., 80% acetonitrile in water) to a final concentration of 1 mg/mL.[12]

  • Prepare a spiked sample by adding known impurities or a reference standard to assess method performance.

2. Liquid Chromatography (LC) Conditions:

  • System: UHPLC system

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice for separating small polar molecules.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute more hydrophobic compounds.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. High-Resolution Mass Spectrometry (HRMS) Parameters (Orbitrap Example):

  • Ionization Source: Heated Electrospray Ionization (HESI), positive mode

  • Full Scan Resolution: 120,000

  • Scan Range: m/z 50-750

  • Data-Dependent MS/MS (dd-MS2):

    • Resolution: 30,000

    • Collision Energy: Stepped HCD (e.g., 20, 40, 60 eV)

    • Inclusion List: If known impurities are targeted, their masses can be included for preferential fragmentation.

Trustworthiness through Self-Validation: The described protocol incorporates self-validating elements. The use of a spiked sample allows for the immediate verification of the method's ability to detect and separate known impurities. Furthermore, the high mass accuracy of the HRMS measurement provides an inherent check on the elemental composition assignment. Method validation should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6][13]

Potential Impurities and Their Identification

Impurities in tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[4]

Potential Impurity TypePossible OriginIdentification Strategy
Di-Boc protected diamine Excess Boc-anhydride during synthesisHRMS will show a mass corresponding to the addition of a second Boc group.
Ring-opened products Hydrolysis of the azetidine ringFragmentation in MS/MS will reveal characteristic losses of the side chains.
Oligomers Polymerization during synthesis or storageHRMS will detect species at multiples of the monomer's mass.
Isomers Incomplete stereochemical control during synthesisWhile mass spectrometry cannot distinguish isomers, their different chromatographic retention times will allow for their separation and individual fragmentation analysis.

Causality in Experimental Choices: The selection of a reversed-phase C18 column is based on the predicted polarity of the API and its potential impurities. The use of a formic acid modifier in the mobile phase is to ensure efficient ionization in positive mode ESI. Stepped collision energy in MS/MS is employed to generate a rich fragmentation spectrum, providing more structural information for confident identification.[14]

Alternative Analytical Techniques

While HRMS is a powerful tool, other techniques can be used for impurity analysis, often in a complementary fashion.

TechniqueAdvantagesLimitations
HPLC-UV Robust, quantitative, and widely available.Lacks the specificity and identification capabilities of MS. Cannot identify co-eluting impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and semi-volatile impurities.[15]Not suitable for non-volatile compounds like the target analyte without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information.[15]Lower sensitivity compared to MS, making it challenging for trace-level impurities.
Triple Quadrupole Mass Spectrometry (QQQ-MS) Highly sensitive and specific for targeted quantification (MRM mode).[16][17]Not suitable for the identification of unknown impurities.

Expert Insight: A common and effective strategy is to use HPLC-UV for routine quality control and quantification of known impurities, and to employ LC-HRMS for the identification of any new or unknown peaks that appear.[18] For genotoxic impurities, which have very low detection limits, a highly sensitive technique like LC-MS/MS is often required.[12][17]

Logical Framework for Method Selection

The choice of analytical methodology should be guided by the stage of drug development and the specific question being addressed.

Method Selection Logic Start Impurity Analysis Required Question1 Known or Unknown Impurity? Start->Question1 Question3 Volatile? Start->Question3 Question2 Quantification or Identification? Question1->Question2 Known HRMS LC-HRMS (Unknown Identification & Profiling) Question1->HRMS Unknown HPLC_UV HPLC-UV (Routine QC, Known Impurities) Question2->HPLC_UV Quantification QQQ_MS QQQ-MS (Targeted Quantification) Question2->QQQ_MS High Sensitivity Quantification Question3->Question1 No GC_MS GC-MS (Volatile Impurities) Question3->GC_MS Yes NMR NMR (Definitive Structure) HRMS->NMR Further Structural Confirmation

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The analysis of impurities in tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate requires a sophisticated analytical approach. High-Resolution Mass Spectrometry, particularly when coupled with UHPLC, offers an unparalleled combination of sensitivity, selectivity, and identification power.[8][19] Both Orbitrap and Q-TOF technologies provide excellent capabilities, with the choice between them depending on the specific analytical need for either ultimate resolving power or high-throughput screening. By employing a systematic workflow and understanding the strengths and weaknesses of each technique, researchers can ensure the purity and safety of their pharmaceutical products, ultimately accelerating the drug development process.

References

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20).
  • Case Study: Identifying Unknown Impurities using High-Resolution Mass Spectrometry. (2026, February 13).
  • A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. (2026, January 5).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis - ThermoFisher. (2024, March 26).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Quality Guidelines - ICH.
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare.
  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).
  • The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry | LabRulez LCMS.
  • Effective Workflow for Pharmaceutical Impurity Analysis using HR- LCMS - YouTube. (2015, December 28).
  • Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation, determining their regulatory alignment, and evaluating method transfer feasibility - Emery Pharma. (2025, February 27).
  • Why do we prefer TOFs over Orbitraps for flow injection analysis? - Metabolomics Blog. (2021, June 26).
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1).
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry - ThermoFisher.
  • TOF vs. Orbitrap for Intact Protein Structural Insights - ThermoFisher. (2019, March 13).
  • tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride - Synblock.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11).
  • tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate - Appretech Scientific Limited.
  • tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride - ChemScene.
  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate hydrochloride - Sigma-Aldrich.
  • 2007915-44-6|tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride - BLDpharm.
  • 09-SSK-012-EN LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance - Shimadzu.

Sources

comparing metabolic stability of azetidine vs pyrrolidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery and medicinal chemistry due to their unique physicochemical and pharmacokinetic profiles. Owing to their distinctive structural features such as high ring strain, sp3-rich character, and conformational rigidity, which confer enhanced pharmacokinetic properties, solubility, metabolic stability and make them highly attractive scaffolds for the design of bioactive molecules. Natural and synthetic azetidine derivatives demonstrate broad pharmacological potential, ranging from muscarinic antagonists and central nervous system (CNS) modulators to potent antibacterial and anticancer agents. Additionally, significant progress in green and stereoselective synthesis such as visible-light-mediated cycloadditions, strain-release methodologies, and biocatalytic routes have enhanced their accessibility and medicinal relevance. Synthetic derivatives like PF-3635659 (M3 antagonist) and azetidine-modified nicotine analogs highlight the scaffold's utility in neurodegenerative and inflammatory disease therapeutics. Azetidine-based ligands also serve as efficient auxiliaries in asymmetric catalysis and late-stage drug functionalization. Specifically, several Food and Drug Administration (FDA)-approved drugs, such as baricitinib, cobimetinib, sarolaner, and azelnidipine, incorporate azetidine motifs to enhance metabolic stability, receptor selectivity, and pharmacokinetics. Recently, in vitro and in vivo evaluations have further highlighted their therapeutic promise across oncology, infectious diseases, and inflammation. With their growing impact on drug development and chemical biology, azetidines represent a dynamic frontier for next-generation pharmaceutical innovation and real-world therapeutic success. The choice between an azetidine and a piperidine scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and the desired physicochemical and pharmacological properties. Azetidines offer a rigid and compact framework that can lead to improved solubility and novel intellectual property, but their inherent ring strain can pose challenges for metabolic stability. Piperidines,

The Azetidine Advantage: A Pharmacokinetic Comparison with Cyclobutane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic (PK) profiles is a paramount objective. The strategic incorporation of small, saturated ring systems has emerged as a powerful tactic to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of small molecules. Among these, the four-membered azetidine and cyclobutane scaffolds have garnered significant attention as bioisosteric replacements for larger or more metabolically labile moieties. This guide provides an in-depth, objective comparison of the pharmacokinetic advantages of azetidine scaffolds over their carbocyclic counterparts, cyclobutanes, supported by experimental data and established principles in drug design.

While both scaffolds offer a means to introduce three-dimensionality and conformational rigidity, the presence of a nitrogen atom in the azetidine ring imparts a unique set of physicochemical properties that can translate into tangible downstream benefits in a drug development program. This guide will dissect these differences, focusing on key ADME parameters: metabolic stability, aqueous solubility, cell permeability, and plasma protein binding.

At a Glance: Azetidine vs. Cyclobutane Pharmacokinetic Profile

Pharmacokinetic ParameterAzetidine ScaffoldCyclobutane ScaffoldRationale for Azetidine's Advantage
Metabolic Stability Generally enhancedCan offer improvement over acyclic or aromatic systemsThe nitrogen atom in the azetidine ring can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes. Its presence can also block potential sites of metabolism.
Aqueous Solubility Often improvedCan improve solubility over planar aromatic systemsThe nitrogen atom can act as a hydrogen bond acceptor, increasing polarity and interaction with water. The basicity of the azetidine nitrogen allows for salt formation, which can dramatically increase aqueous solubility.
Cell Permeability Variable, can be modulatedGenerally favorable for passive diffusionThe impact on permeability is often compound-specific. However, the ability to fine-tune the basicity of the azetidine nitrogen provides a handle to optimize the balance between solubility and permeability.
Plasma Protein Binding Generally lowerCan be lower than aromatic counterpartsThe increased polarity and reduced lipophilicity often associated with azetidine incorporation can lead to weaker interactions with plasma proteins like human serum albumin.

Delving Deeper: A Mechanistic and Experimental Comparison

Metabolic Stability: Resisting the Metabolic Machinery

A primary driver for the incorporation of small rings in drug candidates is to enhance their resistance to metabolic degradation, thereby increasing their half-life and bioavailability.[1]

The Azetidine Edge: The nitrogen atom within the azetidine ring is a key determinant of its metabolic stability.[2] Its presence can render the scaffold less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to carbocyclic rings like cyclobutane. This is because the electron-withdrawing nature of the nitrogen can deactivate adjacent C-H bonds, making them less prone to hydroxylation. Furthermore, the nitrogen atom itself is a potential site for metabolism, but its metabolic fate can be more predictable and often leads to less complex metabolite profiles. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance metabolic stability and overall pharmacokinetic profiles.[3]

Cyclobutane's Contribution: The cyclobutane ring can also confer metabolic stability, particularly when replacing more labile groups like gem-dimethyl moieties or oxidatively sensitive aromatic rings.[4] The rigid, puckered conformation of the cyclobutane ring can shield metabolically susceptible sites within a molecule from enzymatic attack.[5] However, the absence of a heteroatom means that the carbon skeleton is still susceptible to oxidative metabolism. The effect of cyclobutane incorporation on metabolic stability can be variable and is highly dependent on the specific chemical context.[6][7]

Experimental Workflow: In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone for assessing the metabolic stability of a compound in early drug discovery.[4]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Liver Microsomes and NADPH-regenerating System mix Combine Test Compound, Microsomes, and Buffer prep_reagents->mix initiate Initiate Reaction with NADPH-regenerating System mix->initiate incubate Incubate at 37°C with Shaking initiate->incubate quench Quench Reaction at Various Time Points incubate->quench protein_precip Protein Precipitation quench->protein_precip centrifuge Centrifugation protein_precip->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Aqueous Solubility: The Polarity Advantage

Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and formulation challenges.[8]

The Azetidine Edge: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, which can improve a compound's interaction with water and, consequently, its aqueous solubility.[2] More importantly, the basicity of the azetidine nitrogen provides a handle for salt formation. By treating an azetidine-containing compound with a pharmaceutically acceptable acid, a water-soluble salt can be formed, often leading to a dramatic increase in aqueous solubility. This is a significant advantage over the non-ionizable cyclobutane scaffold.

Cyclobutane's Contribution: The replacement of a planar, hydrophobic aromatic ring with a three-dimensional cyclobutane ring can disrupt crystal packing and improve a compound's solubility profile.[4] However, the effect is generally less pronounced than what can be achieved with the ionizable azetidine moiety.

Experimental Protocol: Kinetic Solubility Assay

This high-throughput assay is commonly used in early drug discovery to assess a compound's solubility.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add the serially diluted compound solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitate Detection: Observe for the formation of a precipitate. This can be done visually or, more quantitatively, by measuring the turbidity of the solution using a nephelometer or a UV/Vis plate reader.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no precipitate is observed.

Cell Permeability: A Balancing Act

For oral drugs, the ability to permeate the intestinal epithelium is critical for absorption. This is often a trade-off with aqueous solubility.

The Azetidine and Cyclobutane Perspective: Both azetidine and cyclobutane scaffolds, being small and sp3-rich, can contribute favorably to a molecule's overall physicochemical properties that govern passive diffusion across cell membranes. The impact on permeability is highly dependent on the overall properties of the molecule, including its size, lipophilicity, and hydrogen bonding capacity.

A key advantage of the azetidine scaffold is the ability to modulate the basicity (pKa) of the nitrogen atom through substitution. This allows for fine-tuning of the molecule's ionization state at physiological pH, which is a critical determinant of its permeability. A lower pKa will result in a higher proportion of the neutral, more permeable species at intestinal pH.

Experimental Workflow: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that provides a high-throughput method for assessing a compound's passive permeability.

G cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Analysis prepare_plate Prepare Donor and Acceptor Plates coat_membrane Coat Filter with Artificial Membrane prepare_plate->coat_membrane add_compound Add Test Compound to Donor Well coat_membrane->add_compound add_buffer Add Buffer to Acceptor Well add_compound->add_buffer incubate Incubate the Assembled Plate add_buffer->incubate measure_conc Measure Compound Concentration in Donor and Acceptor Wells incubate->measure_conc calculate_papp Calculate Apparent Permeability (Papp) measure_conc->calculate_papp

Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Plasma Protein Binding: Modulating Free Drug Exposure

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), influences its distribution and availability to reach its target.[9] Generally, a lower degree of plasma protein binding is desirable, as it is the unbound fraction of the drug that is pharmacologically active.[3]

The Azetidine Advantage: The incorporation of an azetidine ring can lead to a reduction in plasma protein binding compared to more lipophilic scaffolds. The increased polarity and potential for improved aqueous solubility associated with the azetidine moiety can decrease the hydrophobic interactions that often drive binding to plasma proteins.

Cyclobutane's Role: Cyclobutane can also be used to reduce lipophilicity compared to larger alkyl or aromatic groups, which can in turn reduce plasma protein binding. However, the effect is generally less pronounced than that observed with the more polar azetidine scaffold.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

Equilibrium dialysis is considered the gold standard for determining the fraction of a drug that is unbound in plasma.

  • Apparatus Setup: A dialysis cell is used, which is divided into two chambers by a semipermeable membrane that is impermeable to plasma proteins but allows the free drug to pass through.

  • Sample Preparation: One chamber is filled with plasma containing the test compound, and the other chamber is filled with a protein-free buffer.

  • Equilibration: The dialysis cell is incubated at 37°C with gentle shaking to allow the unbound drug to equilibrate across the membrane.

  • Sampling: After equilibrium is reached, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the drug in both samples is determined by LC-MS/MS.

  • Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

Conclusion: The Strategic Choice of Azetidine

Both azetidine and cyclobutane scaffolds are valuable tools in the medicinal chemist's armamentarium for optimizing the pharmacokinetic properties of drug candidates. However, the inherent properties of the azetidine ring, particularly the presence of a basic nitrogen atom, offer distinct advantages. The ability to enhance metabolic stability, significantly improve aqueous solubility through salt formation, and fine-tune permeability through pKa modulation makes the azetidine scaffold a particularly attractive choice for addressing common ADME challenges. While the cyclobutane ring can certainly improve upon the properties of its acyclic or aromatic precursors, the azetidine scaffold provides a greater degree of versatility and a more direct route to favorable pharmacokinetic profiles. As the drive for drug candidates with superior developability continues, the strategic incorporation of the azetidine motif is likely to play an increasingly prominent role in the discovery of the next generation of medicines.

References

  • Scott, J. S., & Jones, P. S. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(3), 335-351.
  • Tarasov, A. O., Mykhailiuk, P. K., & Komarov, I. V. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(11), 2009-2020.
  • van der Kolk, M. R., Janssen, M. A., Rutjes, F. P., & Blanco-Ania, D. (2022).
  • BenchChem. (2025). The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings.
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
  • Tarasov, A. O., Mykhailiuk, P. K., & Komarov, I. V. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 3245-3255.
  • BenchChem. (2025). The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings.
  • Carreira, E. M., & Fessard, T. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(50), 21476-21486.
  • Chábera, P., & Kvíčala, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13269-13293.
  • MacMillan, D. W. C. (2022). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Accounts of Chemical Research, 55(15), 2069-2083.
  • PharmaBlock. (n.d.). Aliphatic Rings as Bioisosteres of Phenyl Ring in Drug Discovery.
  • Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S. Patent No. 8,158,616 B2. Washington, DC: U.S.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • Incyte Corporation. (2014). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • BenchChem. (2025). The Cyclobutane-1,3-diol Scaffold: A Rising Star in Medicinal Chemistry.
  • Bielecki, M., Nassir, M., Sharma, H. A., Truax, N. J., Raheja, N., Thompson, T. M., ... & Baran, P. S. (2022).
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Incyte Corporation. (2011). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Incyte Holdings Corporation. (2009). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Plasma protein binding. Retrieved from [Link]

  • Ghafourian, T. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 17(5), 634.
  • Merck. (n.d.). Application of drug physico chemical characterisation in drug discovery.

Sources

Comparative Biological & Physicochemical Profiling: cis- vs. trans-3-Amino-2-methylazetidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-2-methylazetidine scaffold represents a critical class of conformationally restricted diamines used to modulate potency, solubility, and metabolic stability in drug discovery. Unlike flexible linear diamines, the azetidine ring locks the nitrogen vectors into specific orientations.

This guide provides a technical comparison of the cis- and trans- diastereomers. While both serve as peptidomimetics, the trans-isomer (specifically the 2S,3R configuration) is statistically favored in antibacterial fluoroquinolone scaffolds due to superior topology for DNA gyrase binding. Conversely, the cis-isomer is frequently utilized in peptidomimetics to induce


-turn secondary structures via intramolecular hydrogen bonding.

Stereochemical & Conformational Landscape

The biological divergence of these isomers stems from their distinct "pucker" conformations and vector alignment. The azetidine ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.

Vector Analysis and Steric Strain
  • trans-3-Amino-2-methylazetidine:

    • Conformation: Adopts a pseudo-diequatorial conformation.

    • Energetics: Thermodynamically more stable (

      
       vs. cis) due to minimized 1,2-steric repulsion between the C2-methyl and C3-amino groups.
      
    • Vector Alignment: The lone pairs of the ring nitrogen and the exocyclic amine are oriented for optimal bridging interactions without intramolecular interference.

  • cis-3-Amino-2-methylazetidine:

    • Conformation: Pseudo-axial/equatorial mix.

    • Energetics: Higher steric strain.

    • Feature: Promotes Intramolecular Hydrogen Bonding (IMHB) . The proximity of the C3-amino group to the ring nitrogen (or N-substituents) allows for a 6-membered pseudo-ring formation, significantly altering lipophilicity (LogP) and membrane permeability.

Diagram: SAR & Conformational Logic

The following diagram illustrates how stereochemistry dictates physicochemical properties and subsequent biological application.

Azetidine_SAR Isomer_Input 3-Amino-2-methylazetidine Trans Trans-Isomer (Pseudo-diequatorial) Isomer_Input->Trans Cis Cis-Isomer (Steric Clash / IMHB) Isomer_Input->Cis Prop_Trans Minimizes 1,2-Strain Extended Vector Trans->Prop_Trans Prop_Cis Facilitates H-Bonding Compact Shape Cis->Prop_Cis Bio_Trans High Potency (e.g., DNA Gyrase Binding) Prop_Trans->Bio_Trans Optimal Fit Bio_Cis Peptidomimetic Turn (Foldamers) Prop_Cis->Bio_Cis Structure Induction

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how stereochemical input dictates physicochemical behavior and biological utility.

Comparative Biological Profiling

Antibacterial Potency (Fluoroquinolones)

The most authoritative data on this scaffold comes from the optimization of C7-substituted fluoroquinolones (e.g., derivatives of gemifloxacin or levofloxacin).

  • The Trans-Advantage: Research indicates that the (2S, 3R)-trans configuration confers the highest antibacterial activity against Gram-positive pathogens (e.g., S. aureus, MRSA).

    • Mechanism:[1][2] The trans-orientation positions the C3-amine to interact with the acidic residues in the Topoisomerase IV-DNA complex while the C2-methyl group locks the ring orientation without causing steric clash with the enzyme pocket [1].

  • The Cis-Limitation: The cis-isomer often results in a 2- to 8-fold reduction in potency (MIC). The steric bulk of the axial methyl group in the cis conformation can disrupt the tight binding interface required for gyrase inhibition.

CNS Activity & Toxicity
  • GABA Mimicry: Both isomers are structural analogues of GABA (

    
    -aminobutyric acid). However, the conformational restriction impacts receptor selectivity.
    
    • Trans: Often favors uptake transporters due to extended conformation.

    • Cis: Can show higher affinity for specific GABA-A receptor subtypes that require a "folded" agonist conformation.

  • hERG Inhibition (Toxicity): A critical parameter in drug development. Trans-isomers of azetidine-containing drugs generally show lower hERG channel blockage compared to flexible diamines, but cis-isomers can sometimes increase hERG liability if the compact shape facilitates pore binding.

Physicochemical Drivers (Data Summary)

The following table summarizes the key property differences that drive the biological outcomes described above.

Propertytrans-3-Amino-2-methylazetidinecis-3-Amino-2-methylazetidineBiological Implication
Thermodynamic Stability High (Preferred)Lower (Steric Strain)Trans is easier to synthesize and scale.
Basicity (pKa of 3-NH2) ~9.2 - 9.5~8.8 - 9.1Cis usually has lower pKa due to IMHB; affects membrane permeability.
LogP (Lipophilicity) Lower (More Polar surface)Higher (Masked Polarity)Cis may penetrate CNS barriers more effectively due to "chameleon" effect.
Vector Angle ~120° (Extended)~60° (Folded)Trans bridges distant binding sites; Cis mimics turns.
Metabolic Stability HighModerateCis methyl group is more exposed to P450 oxidation in certain binding modes.

Experimental Protocol: Comparative Antibacterial MIC Assay

To objectively compare the biological activity of cis- and trans-derivatives, a Minimum Inhibitory Concentration (MIC) assay is the industry standard. This protocol ensures data integrity through rigorous controls.

Reagents & Equipment
  • Compounds: cis- and trans-3-amino-2-methylazetidine derivatives (purity >95% by HPLC).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Control: Ciprofloxacin or Levofloxacin.[3]

Workflow Diagram

MIC_Protocol Prep 1. Stock Preparation (DMSO, 10 mg/mL) Dilution 2. Serial Dilution (96-well plate, 2-fold) Prep->Dilution Normalization Inoculation 3. Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Add Cells Incubation 4. Incubation (37°C, 18-24h) Inoculation->Incubation Readout 5. OD600 / Visual Read (Determine MIC) Incubation->Readout Data Analysis

Figure 2: Step-by-step workflow for determining MIC values to compare isomer potency.

Step-by-Step Methodology
  • Stock Preparation: Dissolve cis and trans isomers in 100% DMSO to a concentration of 10 mg/mL. Ensure complete solubilization; sonicate if necessary.

  • Plate Setup: Dispense 100

    
    L of CAMHB into columns 1-12 of a 96-well microtiter plate.
    
  • Serial Dilution: Add 100

    
    L of stock solution to column 1. Mix and transfer 100 
    
    
    
    L to column 2. Repeat to column 10. Discard tip. (Range: 64
    
    
    g/mL to 0.125
    
    
    g/mL).
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Inoculation: Add 100

    
    L of inoculum to all wells (diluting drug concentration by half).
    
  • Controls:

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation: Incubate aerobically at 37°C for 18–24 hours.

  • Analysis: The MIC is defined as the lowest concentration inhibiting visible growth.

Self-Validating Check: The MIC of the reference standard (Ciprofloxacin) must fall within CLSI quality control ranges (e.g., 0.12–0.5


g/mL for S. aureus) for the run to be valid.

References

  • Frigola, J., et al. (1995). "7-Azetidinylquinolones as antibacterial agents.[4][5][6] 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety." Journal of Medicinal Chemistry.

  • Han, S., et al. (2012). "Design, synthesis, and in vitro antibacterial activity of fluoroquinolone derivatives containing a chiral 3-(alkoxyimino)-2-(aminomethyl)azetidine moiety." Chemical Biology & Drug Design.

  • Couty, F., et al. (2004). "Asymmetric synthesis of trans-3-amino-4-alkylazetidin-2-ones from chiral N,N-dialkylhydrazones." Organic Letters.

  • Kwon, Y., et al. (2007). "Conformational preferences of proline analogues with different ring size." The Journal of Physical Chemistry B.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate. As a valued professional in research and development, ensuring your safety and maintaining environmental integrity is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical's hazard profile, enabling you to manage its waste stream with confidence and scientific rigor.

Part 1: Hazard Assessment & Risk Analysis

The foundation of safe disposal is a thorough understanding of the potential hazards. The risk profile for tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate is inferred from the known properties of azetidines and carbamates.

  • The Azetidine Core: Azetidine, the parent four-membered heterocycle, is recognized as a flammable and corrosive compound capable of causing severe skin burns and eye damage.[1][2][3] Its derivatives are often reactive and require handling in well-ventilated areas to prevent inhalation exposure.[3][4]

  • The Carbamate Group: Carbamate-containing compounds are a class of chemicals regulated by the Environmental Protection Agency (EPA), with specific guidelines for their disposal as hazardous waste.[5][6] Structurally similar carbamates are documented as being harmful if swallowed, inhaled, or in contact with skin.[7][8]

Based on the hydrochloride salt of a closely related stereoisomer, this compound should be handled as, at a minimum, harmful if swallowed (H302), a skin irritant (H315), and a serious eye irritant (H319).[9]

Inferred Hazard Profile Summary
Hazard TypeInferred Risk DescriptionPrimary Mitigation Action
Acute Toxicity (Oral) Harmful if swallowed.[7][9]Do not ingest. Wash hands thoroughly after handling. In case of ingestion, seek immediate medical attention.[10][11]
Skin Corrosion/Irritation Causes skin irritation; may cause burns based on the azetidine core.[1][9]Wear chemical-resistant gloves and a lab coat. Avoid all skin contact.[11]
Eye Damage/Irritation Causes serious eye irritation; may cause severe damage.[1][9]Wear safety goggles with side shields or a face shield.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[10][12]Handle exclusively in a certified chemical fume hood or well-ventilated area.[4][12]
Chemical Reactivity Incompatible with strong oxidizing agents and strong acids.[3][7][12]Segregate from incompatible materials during storage and disposal.

Part 2: Pre-Disposal Procedures & Personal Protective Equipment (PPE)

Before beginning any process that will generate waste, proper preparation is critical. This ensures that the waste is managed safely from the point of generation.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[11]

  • Eye/Face Protection: Use chemical safety goggles and a face shield to protect against potential splashes.[1]

  • Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn.[1]

  • Respiratory Protection: All handling of the solid compound and its waste should be conducted within a chemical fume hood to minimize inhalation risk.[3][4]

Part 3: Step-by-Step Disposal Protocol

The disposal of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate must be treated as a hazardous chemical waste stream. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[1][4]

Step 1: Waste Segregation Collect waste tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated waste container.[1][4] Crucially, do not mix this waste with other chemical streams unless compatibility has been explicitly confirmed.[1][13]

Step 2: Waste Collection & Containment Use a container made of a material compatible with the chemical. The container must have a secure, sealable lid to prevent leaks or the release of vapors.[4][14]

Step 3: Labeling The waste container must be clearly and accurately labeled. The label should include:

  • The full chemical name: "tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate"

  • The words "Hazardous Waste"

  • The primary associated hazards (e.g., "Irritant," "Harmful")

  • Appropriate GHS pictograms (the GHS07 Exclamation Mark is recommended based on available data)[9]

  • The accumulation start date.

Step 4: Temporary Storage Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste. This storage location must be away from ignition sources and incompatible materials like strong acids and oxidizers.[1][10]

Step 5: Final Disposal The final and only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal contractor.[4][15] Provide the EHS office with all available information on the waste, referencing the hazards of azetidine and carbamate compounds.

Disposal Workflow Diagram

G start Waste Generation Point ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe_check segregate Segregate Waste: Collect in a dedicated, compatible container. ppe_check->segregate Yes stop STOP Consult Supervisor and Safety Protocol ppe_check->stop No label_waste Label Container Correctly: - Chemical Name - Hazard Pictograms - Accumulation Date segregate->label_waste store Store in Designated Hazardous Waste Area: (Cool, Dry, Ventilated) label_waste->store contact_ehs Contact EHS Office for Waste Pickup and Disposal store->contact_ehs end_process Disposal Complete contact_ehs->end_process

Caption: Decision workflow for the proper disposal of chemical waste.

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill and Leak Response
  • Evacuate & Ventilate: If the spill is significant, evacuate the immediate area. Ensure the area is well-ventilated by opening sashes on fume hoods.[1][4]

  • Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.[1][12]

  • Collect: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a sealed, properly labeled container for disposal as hazardous waste.[1][14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be collected for disposal as hazardous waste.[4]

Personnel Exposure Procedures
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][12]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]

References

  • Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 4

  • Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem. 1

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. U.S. Environmental Protection Agency. 5

  • Carbamates Waste Compatibility. U.S. Environmental Protection Agency. 13

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. Princeton University. 16

  • SAFETY DATA SHEET - tert-Butyl N-(2-aminoethyl)carbamate. Fisher Scientific. 12

  • SAFETY DATA SHEET - tert-Butyl N-(2-Hydroxypropyl)carbamate. TCI Chemicals. 15

  • tert-Butyl [(3S)-pyrrolidin-3-ylmethyl]carbamate hydrochloride - Safety Data Sheet. Apollo Scientific. 14

  • tert-Butyl (3-(methylamino)propyl)carbamate-SDS. MedChemExpress. 10

  • tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate hydrochloride - Safety Information. Sigma-Aldrich. 9

  • tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride. Synblock. 17

  • Azetidine - Safety Data Sheet. Apollo Scientific. 18

  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. U.S. Environmental Protection Agency. 6

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. 2

  • Federal Register, Volume 63 Issue 172 (Friday, September 4, 1998). GovInfo. 19

  • tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride. ChemScene. 20

  • SAFETY DATA SHEET - Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate. Fisher Scientific. 7

  • Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE. ChemicalBook. 11

  • SAFETY DATA SHEET - Azetidine. Fisher Scientific. 3

  • Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Cole-Parmer. 8

  • MSDS of tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate. Capot Chemical Co., Ltd. 21

Sources

A Comprehensive Guide to the Safe Handling of tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on its hydrochloride salt and structurally related azetidine and tert-butyl carbamate compounds. It is imperative to supplement these recommendations with a thorough risk assessment for your specific laboratory conditions and to consult your institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Double gloving is recommended.To prevent skin contact and potential irritation.[1][2] Gloves should be inspected before use and changed frequently.[2][4]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A full face shield should be worn when there is a significant risk of splashes.To protect against splashes that could cause serious eye irritation.[1][2]
Skin and Body Protection A chemical-resistant laboratory coat or gown with long sleeves and tight-fitting cuffs. Closed-toe shoes are mandatory.To prevent skin contact and contamination of personal clothing.[1][2]
Respiratory Protection To be used in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.To avoid inhalation of vapors or aerosols that may cause respiratory irritation.[1][2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.[3]

Preparation
  • Consult Documentation: Before beginning any work, review this guide and any available safety information for structurally similar compounds.

  • Locate Safety Equipment: Ensure that the nearest eyewash station and safety shower are accessible and unobstructed.[1]

  • Prepare Spill Containment: Have a spill kit with appropriate absorbent materials readily available.

  • Work in a Controlled Area: All handling of solid and dissolved tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Handling
  • Don PPE: Wear all required PPE as outlined in Table 1 throughout the handling process.[1]

  • Avoid Contamination: Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe in any dust or vapors.[5]

  • Weighing: If weighing the solid compound, do so in a ventilated area or within the fume hood.

  • Storage: Keep the container tightly closed when not in use.[1] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][7]

Post-Handling
  • Decontamination: Clean the work area thoroughly after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination.

Disposal Plan

The disposal of tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate and any contaminated materials must be handled as hazardous waste.[3][8]

Table 2: Waste Disposal Protocol

Waste TypeDisposal Procedure
Solid Waste Collect any unused or waste solid compound in a clearly labeled, sealed container.[8]
Liquid Waste Solutions containing the compound should be collected in a designated, labeled hazardous waste container.[8]
Contaminated Materials Any materials that have come into contact with the compound, such as gloves, weighing paper, and disposable labware, should be disposed of as hazardous waste.[8]

All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain or in regular trash.[8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.[3]

Table 3: First Aid and Spill Response

IncidentAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[5] If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes, including under the eyelids.[1][7] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[7] If eye irritation persists, get medical advice.[1]
Inhalation Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, give oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting.[8] Clean mouth with water and drink plenty of water afterwards.[7] Seek immediate medical attention.[8]
Spill For small spills, carefully sweep up the solid material to avoid creating dust.[3] Place the spilled material into a suitable, closed container for disposal.[5] Clean the spill area thoroughly. All materials used for cleanup should be treated as hazardous waste.[3]

PPE Selection and Donning Workflow

The following diagram illustrates the decision-making process for selecting and donning the appropriate PPE when handling tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Donning start Start: Prepare to handle tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate risk_assessment Conduct Risk Assessment (Consult SDS of similar compounds) start->risk_assessment fume_hood Work in a Chemical Fume Hood? risk_assessment->fume_hood lab_coat 1. Don Lab Coat (Closed-toe shoes are mandatory) fume_hood->lab_coat Yes respirator 4. Don Respirator (If fume hood is unavailable) fume_hood->respirator No eye_protection 2. Don Eye Protection (Goggles or Safety Glasses) lab_coat->eye_protection gloves 3. Don Nitrile Gloves (Double-gloving recommended) eye_protection->gloves final_check Final PPE Check gloves->final_check respirator->lab_coat

Caption: PPE Selection and Donning Workflow

References

  • Lab Manager. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Available from: [Link]

  • University of Wisconsin–Madison, Environment, Health & Safety. Chemical Storage. Available from: [Link]

  • MDPI. Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Available from: [Link]

  • Lab Manager. Ten Tips for Handling Hazardous Chemicals in a Lab. Available from: [Link]

  • Alfa Aesar. tert-Butyl carbamate - SAFETY DATA SHEET. Available from: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。